molecular formula C14H18O9 B13382986 Vanillic acid glucoside

Vanillic acid glucoside

Cat. No.: B13382986
M. Wt: 330.29 g/mol
InChI Key: JYFOSWJYZIVJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanillic acid glucoside is a tannin.
This compound is a natural product found in Salvia rosmarinus, Punica granatum, and other organisms with data available.

Properties

IUPAC Name

3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFOSWJYZIVJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vanillic Acid Glucoside Biosynthesis in Vanilla planifolia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (B372448), the primary flavor compound of vanilla, is biosynthesized in the pods of the orchid Vanilla planifolia. In the plant, vanillin is predominantly stored in its glucosylated form, vanillin glucoside (also known as glucovanillin), a non-toxic storage form.[1] The biosynthesis of vanillin and its subsequent glucosylation to vanillic acid glucoside involves a complex interplay of genetic and biochemical factors. This technical guide provides an in-depth overview of the core biosynthetic pathway, key enzymes, relevant quantitative data, and detailed experimental protocols for the study of this compound biosynthesis in Vanilla planifolia. Two primary pathways have been proposed for vanillin biosynthesis: the ferulate pathway and the benzoate (B1203000) pathway, with the former being more extensively studied and supported by recent research.[2][3]

Core Biosynthetic Pathway: The Ferulate Pathway

The biosynthesis of this compound in Vanilla planifolia is believed to primarily proceed through the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[4][5] A key and debated step in this pathway is the conversion of ferulic acid and its glucoside to vanillin and vanillin glucoside, respectively. This reaction is reportedly catalyzed by the enzyme vanillin synthase (VpVAN).[6][7] Following the formation of vanillin, it is rapidly glucosylated to form vanillin glucoside. This compound is then formed through the oxidation of vanillin glucoside.

Key Enzymes and Genes

Several key enzymes are involved in the ferulate pathway leading to this compound:

  • Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, the first committed step in the phenylpropanoid pathway.[4]

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to p-coumaric acid.[4]

  • 4-Coumarate 3-hydroxylase (C3H): Hydroxylates p-coumaric acid to caffeic acid.[4]

  • Caffeic acid O-methyltransferase (COMT): Catalyzes the methylation of caffeic acid to ferulic acid.[8]

  • Vanillin Synthase (VpVAN): A hydratase/lyase type enzyme that is proposed to catalyze the direct conversion of ferulic acid and ferulic acid glucoside to vanillin and vanillin glucoside, respectively.[6][9] There is, however, some debate in the scientific community regarding the precise function of this enzyme.[10]

  • UDP-glucosyltransferases (UGTs): A family of enzymes responsible for the glucosylation of vanillin to form vanillin glucoside. Several UGTs have been identified in V. planifolia pods.[1] One specific UGT, VpUGT72E1, has been shown to be a vanillin-specific glucosyltransferase.[1]

Quantitative Data

The accumulation of vanillin, vanillin glucoside, and related pathway intermediates, as well as the expression of key biosynthetic genes, vary significantly throughout the development of the vanilla pod. The following tables summarize quantitative data from transcriptomic and metabolomic studies.

Table 1: Metabolite Concentrations in Vanilla planifolia Pods at Different Developmental Stages

MetaboliteConcentration (µg/mg Dry Weight) at Months After Pollination (MAP)Reference
1.5 MAP 2 MAP
trans-Cinnamic Acid~48~28
4-Coumaric AcidLowLow
Caffeic AcidLowLow
Ferulic AcidLowLow
VanillinNot DetectedDetected
Vanillin GlucosideLowIncreasing

Table 2: Expression of Key Biosynthetic Genes in Vanilla planifolia Pods

GeneExpression Level (Normalized)Reference
Early Development Mid Development (Peak Vanillin Synthesis)
Phenylalanine Ammonia Lyase (PAL)ModerateHigh
Cinnamate 4-hydroxylase (C4H)ModerateHigh
4-Coumarate 3-hydroxylase (C3H)LowHigh
Caffeic acid O-methyltransferase (COMT)LowHigh
Vanillin Synthase (VpVAN)LowHigh
UDP-glucosyltransferase (UGT)ModerateHigh

Note: "Normalized" expression levels are qualitative summaries from transcriptomic data, where absolute values (e.g., FPKM or TPM) can vary between studies.

Experimental Protocols

Quantification of this compound and Precursors by HPLC-PDA

This method allows for the separation and quantification of vanillin, vanillic acid, and their glucosides, as well as other phenolic precursors.

a. Sample Preparation (from Vanilla Pods)

  • Freeze-dry fresh vanilla pod tissue and grind to a fine powder.

  • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 50% (v/v) ethanol (B145695) or methanol.[2] An exhaustive extraction can be achieved by refluxing the sample with the solvent for three cycles.

  • Centrifuge the extract to pellet any solid material and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-PDA Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.5% acetic acid.[2]

    • Solvent B: Methanol with 0.5% acetic acid.[2]

  • Gradient:

    • 0-10 min: 10-30% B

    • 10-17 min: 30-80% B

    • 17-17.5 min: 80% B

    • 17.5-18 min: 80-10% B[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: Photodiode Array (PDA) detector at 280 nm.[2]

  • Quantification: Create a calibration curve using authentic standards of vanillic acid, vanillin, and their glucosides at known concentrations.

Vanillin Synthase (VpVAN) Enzyme Assay

This assay measures the activity of VpVAN by monitoring the conversion of ferulic acid to vanillin.

a. Recombinant VpVAN Expression and Purification

  • Clone the VpVAN coding sequence into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).

  • Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae).

  • Induce protein expression according to the specific vector and host system requirements (e.g., with IPTG for E. coli).

  • Harvest the cells and lyse them to release the recombinant protein.

  • Purify the recombinant VpVAN using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

b. Enzyme Assay Conditions

  • Reaction Buffer: A suitable buffer such as sodium phosphate (B84403) buffer (pH 6.9).

  • Substrate: Ferulic acid or ferulic acid glucoside, with concentrations ranging from 0.5 to 5 mM.[1]

  • Enzyme: A suitable amount of purified recombinant VpVAN.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 to 24 hours).[1]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching agent (e.g., an acid like HCl).

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracted products by LC-MS to identify and quantify the vanillin or vanillin glucoside formed.[1]

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying the expression levels of this compound biosynthesis genes.

a. RNA Extraction from Vanilla planifolia Tissue

  • Harvest fresh vanilla pod tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extract total RNA from the powdered tissue using a commercial plant RNA extraction kit or a TRIzol-based method.[8] An on-column DNase treatment is recommended to remove any contaminating genomic DNA.[8]

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

b. cDNA Synthesis

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. Several commercial kits are available for this step.

c. qPCR

  • Design and validate primers specific to the target genes (e.g., PAL, C4H, VpVAN, UGT) and a suitable reference gene.

  • Perform qPCR using a SYBR Green-based or probe-based detection method on a real-time PCR instrument.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes.

Transcriptome Analysis by RNA-Seq

This provides a global view of gene expression in Vanilla planifolia pods at different developmental stages.

a. Library Preparation

  • Start with high-quality total RNA as described in the RT-qPCR section.

  • Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragment the mRNA and synthesize first and second-strand cDNA.

  • Perform end-repair, A-tailing, and adapter ligation.

  • Amplify the library by PCR.

  • Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.

b. Sequencing and Data Analysis

  • Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq).[8]

  • Perform quality control of the raw sequencing reads.

  • Align the reads to a Vanilla planifolia reference genome or perform de novo assembly if a reference is not available.

  • Quantify gene expression levels (e.g., as FPKM or TPM).

  • Perform differential gene expression analysis to identify genes that are up- or down-regulated at different stages of pod development.

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

Vanillic_Acid_Glucoside_Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3H Fer Ferulic Acid Caf->Fer COMT Van Vanillin Fer->Van VpVAN VG Vanillin Glucoside Van->VG UGT VA Vanillic Acid Van->VA Oxidase VAG This compound VG->VAG Oxidase VA->VAG UGT PAL PAL C4H C4H C3H C3H COMT COMT VpVAN VpVAN UGT UGT Oxidase Oxidase

Caption: The ferulate pathway for this compound biosynthesis.

Experimental Workflow for Metabolomic and Transcriptomic Analysis

Experimental_Workflow start Vanilla planifolia Pods (Different Developmental Stages) sample_prep Sample Collection & Homogenization start->sample_prep split Split Sample sample_prep->split metabolite_extraction Metabolite Extraction (e.g., Methanol/Ethanol) split->metabolite_extraction Metabolomics rna_extraction Total RNA Extraction split->rna_extraction Transcriptomics hplc HPLC-PDA/MS Analysis metabolite_extraction->hplc metabolite_quant Metabolite Quantification hplc->metabolite_quant integration Data Integration & Pathway Analysis metabolite_quant->integration rna_qc RNA Quality Control rna_extraction->rna_qc library_prep RNA-Seq Library Preparation rna_qc->library_prep sequencing Illumina Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, Gene Expression) sequencing->data_analysis data_analysis->integration

Caption: Integrated workflow for metabolomic and transcriptomic analysis.

References

Enzymatic Synthesis of Vanillic Acid Glucoside from Ferulic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of vanillic acid glucoside, a compound of interest for its potential applications in the pharmaceutical and flavor industries. The synthesis is a two-step biocatalytic process starting from the readily available precursor, ferulic acid. This document details the enzymatic pathways, presents quantitative data from various studies, outlines experimental protocols, and provides visual representations of the key processes.

Overview of the Synthesis Pathway

The enzymatic conversion of ferulic acid to this compound involves two primary steps:

  • Biotransformation of Ferulic Acid to Vanillic Acid: This initial step involves the oxidative cleavage of the propenoic side chain of ferulic acid. This conversion is primarily achieved through microbial fermentation or the use of isolated enzymes.

  • Glucosylation of Vanillic Acid: The resulting vanillic acid is then glycosylated to form this compound. This step is catalyzed by glucosyltransferases (GTs), which transfer a glucose moiety from a donor substrate, typically a nucleotide sugar, to the hydroxyl group of vanillic acid.

The overall transformation can be represented as follows:

Overall Synthesis Pathway Ferulic Acid Ferulic Acid Vanillic Acid Vanillic Acid Ferulic Acid->Vanillic Acid Step 1: Biotransformation This compound This compound Vanillic Acid->this compound Step 2: Glucosylation

Figure 1: Overall two-step synthesis of this compound from ferulic acid.

Step 1: Biotransformation of Ferulic Acid to Vanillic Acid

The conversion of ferulic acid to vanillic acid is a well-documented biotransformation carried out by various microorganisms, including fungi and bacteria. The primary mechanism involves the shortening of the C3 side chain of ferulic acid.

Several microbial strains have been identified for their ability to efficiently convert ferulic acid to vanillic acid. Notable examples include fungi like Aspergillus niger and bacteria such as Pseudomonas fluorescens and Streptomyces species.[1][2][3] The enzymatic pathways can be broadly categorized as CoA-dependent and CoA-independent.

In a CoA-dependent pathway observed in Streptomyces sp. strain V-1, two key enzymes are involved:

  • Feruloyl-CoA Synthetase (Fcs): This enzyme activates ferulic acid by ligating it to coenzyme A.[4][5]

  • Enoyl-CoA Hydratase/Aldolase (Ech): This bifunctional enzyme first hydrates the double bond of feruloyl-CoA and then cleaves the side chain to yield vanillin (B372448), which is subsequently oxidized to vanillic acid.[4][5]

Aspergillus niger utilizes a pathway involving the degradation of the propenoic chain to yield vanillic acid.[1] Pseudomonas fluorescens BF13 has also been shown to effectively produce vanillic acid from ferulic acid, with mutant strains capable of accumulating vanillic acid by blocking its further degradation.[3]

The efficiency of the biotransformation of ferulic acid to vanillic acid varies depending on the microbial strain, culture conditions, and substrate concentration. The following table summarizes key quantitative data from reported studies.

MicroorganismInitial Ferulic Acid (mg/L)Vanillic Acid Produced (mg/L)Molar Yield (%)Time (h)Reference
Aspergillus nigerNot specified92088Not specified[1]
Aspergillus niger K8300116.964.5636[2]
Pseudomonas fluorescens BF13-971000~1000Quantitative4[3]
Streptomyces setoniiNot specified~200Not specifiedNot specified[6]

Table 1: Summary of quantitative data for the biotransformation of ferulic acid to vanillic acid.

This protocol is a generalized procedure based on methodologies reported for Aspergillus niger and Pseudomonas fluorescens.[1][2][3]

1. Microorganism and Culture Media:

  • Microorganism: Aspergillus niger or a vanillate-negative mutant of Pseudomonas fluorescens BF13.[1][3]

  • Growth Medium: A suitable medium for the selected microorganism, such as Potato Dextrose Broth for A. niger or M9 minimal medium supplemented with a carbon source (e.g., glucose) for P. fluorescens.[3]

2. Inoculum Preparation:

  • Inoculate a sterile growth medium with the selected microbial strain.

  • Incubate at the optimal temperature (e.g., 30°C) with shaking until a sufficient cell density is reached.

3. Biotransformation Reaction:

  • Harvest the cells from the growth medium by centrifugation.

  • Resuspend the cell pellet in a suitable buffer (e.g., saline-phosphate buffer).[3]

  • Add ferulic acid as the substrate to the cell suspension. The concentration can be optimized, but starting with 1 g/L is a common practice.[3]

  • Incubate the reaction mixture at the optimal temperature and pH with agitation.

4. Product Extraction and Analysis:

  • Periodically take samples from the reaction mixture.

  • Centrifuge the samples to remove the cells.

  • Acidify the supernatant to pH 2-3 with HCl.

  • Extract the phenolic compounds with an organic solvent like ethyl acetate.

  • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

  • Analyze the concentrations of ferulic acid and vanillic acid using High-Performance Liquid Chromatography (HPLC) with a UV detector.[7]

Experimental Workflow for Biotransformation cluster_prep Preparation cluster_reaction Biotransformation cluster_analysis Analysis Inoculum Culture Inoculum Culture Cell Harvesting Cell Harvesting Inoculum Culture->Cell Harvesting Cell Resuspension Cell Resuspension Cell Harvesting->Cell Resuspension Substrate Addition Substrate Addition Cell Resuspension->Substrate Addition Incubation Incubation Substrate Addition->Incubation Sampling Sampling Incubation->Sampling Extraction Extraction Sampling->Extraction HPLC Analysis HPLC Analysis Extraction->HPLC Analysis

Figure 2: General experimental workflow for the whole-cell biotransformation of ferulic acid.

Step 2: Glucosylation of Vanillic Acid

The second step involves the enzymatic glucosylation of vanillic acid to produce this compound. This reaction is catalyzed by UDP-glucosyltransferases (UGTs), which are a large family of enzymes found in plants, animals, and microorganisms.

The selection of a suitable UGT is crucial for efficient glucosylation. UGTs exhibit varying degrees of substrate specificity. For the glucosylation of vanillic acid, UGTs that can accept phenolic acids as substrates are required. Plant-derived UGTs have been successfully used for the glucosylation of various phenolic compounds.[8] For instance, UGT72B1 has been shown to have high catalytic ability for the glycosylation of vanillin, a structurally similar compound.[8]

The reaction involves the transfer of a glucose unit from a donor molecule, typically UDP-glucose, to the 4-hydroxyl group of vanillic acid.

Quantitative data for the direct glucosylation of vanillic acid is less abundant in the provided search results compared to the conversion of ferulic acid. However, studies on the glycosylation of the related compound, vanillin, provide valuable insights. For instance, engineered Saccharomyces cerevisiae expressing a glycosyltransferase produced 1745.5 mg/L of glucovanillin.[9] By optimizing the expression of UGTs and the supply of UDP-glucose, high conversion yields can be achieved.[8][10]

Enzyme/SystemSubstrateProductTiter (mg/L)Reference
Engineered S. cerevisiae with UGTVanillinGlucovanillin1745.5[9]
Engineered S. cerevisiae with UGT72B1VanillinGlucovanillinNot specified (high efficiency)[8]
Cultured Eucalyptus perriniana cellsVanillinVanillin 4-O-β-D-glucopyranosideNot specified[11]

Table 2: Summary of quantitative data for the glucosylation of vanillin (as a proxy for vanillic acid).

This protocol describes a typical in vitro enzymatic glucosylation reaction.

1. Enzyme Source:

  • A purified or partially purified UGT known to be active on phenolic acids. The enzyme can be obtained from natural sources or through recombinant expression in a host like E. coli.

2. Reaction Mixture:

  • Buffer: A suitable buffer to maintain the optimal pH for the enzyme (e.g., 50 mM Tris-HCl, pH 7.5).

  • Substrates:

    • Vanillic acid (e.g., 1-10 mM).
    • UDP-glucose (in slight molar excess to vanillic acid, e.g., 1.2 equivalents).

  • Enzyme: The UGT preparation.

  • Cofactors (if required): Some enzymes may require divalent cations like Mg²⁺.

3. Reaction Conditions:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specified period (e.g., 1-24 hours).

  • Monitor the progress of the reaction by taking samples at different time points.

4. Reaction Termination and Product Analysis:

  • Terminate the reaction by adding a quenching agent (e.g., an organic solvent like methanol (B129727) or by heat inactivation).

  • Analyze the formation of this compound and the consumption of vanillic acid by HPLC-UV or LC-MS.

Glucosylation Pathway cluster_reactants Reactants cluster_products Products Vanillic Acid Vanillic Acid Enzyme UDP-Glucosyltransferase (UGT) Vanillic Acid->Enzyme UDP-Glucose UDP-Glucose UDP-Glucose->Enzyme This compound This compound Enzyme->this compound UDP UDP Enzyme->UDP

Figure 3: Enzymatic glucosylation of vanillic acid catalyzed by a UDP-glucosyltransferase.

Conclusion and Future Perspectives

The enzymatic synthesis of this compound from ferulic acid presents a promising green alternative to chemical synthesis methods. The two-step process, involving the microbial conversion of ferulic acid to vanillic acid followed by enzymatic glucosylation, has been demonstrated to be effective.

Future research should focus on several key areas to enhance the industrial viability of this process:

  • Strain Improvement: Metabolic engineering of microbial strains to improve the yield and productivity of vanillic acid from ferulic acid and to enhance the intracellular supply of UDP-glucose for the glucosylation step.[12]

  • Enzyme Discovery and Engineering: Identifying and engineering more efficient and stable UGTs with high specificity towards vanillic acid.

  • Process Optimization: Developing integrated one-pot or co-culture systems to perform both reaction steps simultaneously, thereby reducing downstream processing costs.

  • In Situ Product Recovery: Implementing strategies to remove this compound from the reaction mixture as it is formed to overcome potential product inhibition.[12]

By addressing these challenges, the enzymatic synthesis of this compound can be further optimized for large-scale production, catering to the growing demand for natural and sustainably produced specialty chemicals in various industries.

References

Vanillic Acid Glucoside: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vanillic acid glucoside, a phenolic glycoside found in various plant species. The document details its natural sources, biosynthetic pathways, and comprehensive methodologies for its extraction, isolation, and purification. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Introduction to this compound

This compound, chemically known as 4-hydroxy-3-methoxybenzoic acid 4-β-D-glucoside, is a naturally occurring compound where vanillic acid is attached to a glucose molecule. It is often found as a storage form of vanillic acid or as an intermediate in the biosynthesis of other compounds in plants.[1] As a hydrolyzable tannin, it is recognized for its potential biological activities, making it a molecule of interest for pharmaceutical and nutraceutical research.[2] In plants like Vanilla planifolia, it is the precursor to vanillin (B372448), the primary component of vanilla's characteristic flavor and aroma.[3]

Natural Occurrence of this compound

This compound is distributed across a diverse range of plant families. It can be found in various plant parts, including fruits, leaves, and pods. The compound has been identified in several well-known plants and food items.[2][4][5][6]

Table 1: Selected Natural Sources of this compound

Plant SpeciesFamilyPlant PartReference(s)
Vanilla planifolia (Vanilla)OrchidaceaePods (as Glucovanillin)[1][3]
Capsicum annuum (Bell Pepper)SolanaceaeFruits[2][6]
Berchemia floribundaRhamnaceaeLeaves[2]
Hypericum persicaHypericaceae-[4]
Salvia rosmarinus (Rosemary)Lamiaceae-[5]
Punica granatum (Pomegranate)Lythraceae-[5]
Origanum majorana (Sweet Marjoram)Lamiaceae-[6]

Biosynthesis of this compound

The biosynthesis of this compound is closely linked to the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites. In vanilla orchids, the pathway to its related compound, vanillin glucoside (glucovanillin), has been extensively studied. The process begins with the amino acid phenylalanine and proceeds through intermediates like ferulic acid. A key enzyme, vanillin synthase (VpVAN), catalyzes the conversion of ferulic acid glucoside into vanillin glucoside.[1] Vanillic acid itself can be formed from ferulic acid via a CoA-dependent β-oxidative pathway or from caffeic acid through a CoA-independent pathway.[7] Glucosylation, the attachment of a glucose molecule, is a common final step, often catalyzed by UDP-glucose glucosyltransferases, to increase solubility and stability for storage within the plant cell, particularly in compartments like phenyloplasts (re-differentiated chloroplasts).

Caption: Simplified biosynthetic pathway leading to this compound.

Isolation and Purification Methodologies

The isolation of this compound from natural sources involves a multi-step process encompassing extraction, purification, and analysis. The polarity of the glucoside, imparted by the sugar moiety, dictates the choice of solvents and chromatographic conditions.

General Experimental Workflow

The overall process for isolating this compound follows a logical sequence from raw plant material to a purified compound. This workflow typically involves initial preparation, extraction of crude compounds, purification to remove impurities, and final analysis for identification and quantification.

Caption: General experimental workflow for isolating this compound.

Detailed Experimental Protocols

The initial step involves extracting the compound from the dried and powdered plant material. The choice of solvent is critical; due to the polarity of the glycoside, aqueous hydroalcoholic solutions are often more effective than pure alcohols.

  • Protocol 1: Maceration

    • Preparation: Weigh 100 g of dried, powdered plant material.

    • Extraction: Submerge the powder in 1 L of 80% methanol (B129727) or 47.5% ethanol (B145695) in a sealed container.[8]

    • Agitation: Agitate the mixture at room temperature for 24-48 hours.

    • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid debris.

    • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to yield the crude extract.

  • Protocol 2: Soxhlet Extraction

    • Preparation: Place 50 g of dried, powdered plant material into a cellulose (B213188) thimble.

    • Apparatus Setup: Place the thimble in a Soxhlet extractor fitted with a round-bottom flask containing 500 mL of 47.5% ethanol and a condenser.[8]

    • Extraction: Heat the solvent to a gentle boil and allow the extraction to proceed for 24 hours. This method is particularly effective for glucovanillin.[8]

    • Concentration: After extraction, allow the apparatus to cool and concentrate the solvent using a rotary evaporator to obtain the crude extract.

The crude extract contains a complex mixture of compounds, necessitating further purification steps.

  • Protocol 3: Flash Chromatography

    • Column Preparation: Pack a glass column with silica (B1680970) gel, using a non-polar solvent system like hexane (B92381) as the slurry.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elution: Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) system.[9]

    • Fraction Monitoring: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing this compound.

    • Pooling and Concentration: Combine the pure fractions and evaporate the solvent.

  • Protocol 4: Resin Adsorption Chromatography

    • Resin Selection: Use a non-polar polymeric resin such as SP700.[10]

    • Column Packing: Pack a column with the resin and equilibrate it with deionized water, adjusting the pH to around 4.0.[10]

    • Sample Loading: Dissolve the crude extract in the equilibration buffer and load it onto the column.

    • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

    • Elution: Desorb the bound this compound using an appropriate eluent, such as ethanol.[10]

    • Concentration: Concentrate the eluted fractions to obtain the purified compound.

HPLC is the definitive method for both the analysis and final purification of this compound.

  • Protocol 5: Analytical and Preparative RP-HPLC

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) (or methanol) and water, often with an acid modifier like 0.1% formic acid or phosphoric acid for better peak shape.[9][11]

    • Detection: Monitor the elution using a UV detector. The UV absorbance for vanillin-β-d-glucoside is typically detected at a wavelength of 270 nm, while vanillic acid is detected at 260 nm.[12]

    • Quantification: For analytical HPLC, quantify the compound by comparing its peak area to a standard curve prepared with a known concentration of pure this compound.

    • Purification: For preparative HPLC, inject the semi-purified sample from the previous steps. Collect the fraction corresponding to the retention time of this compound.[9][13]

    • Final Step: Evaporate the solvent from the collected fraction to obtain the highly purified compound (>99%).[13]

Quantitative Data and Yields

The yield of this compound can vary significantly depending on the natural source and the extraction and purification methods employed. While specific yield percentages from raw plant material are often proprietary or highly variable, data from bioconversion and cell culture studies provide valuable benchmarks.

Table 2: Yield and Purity Data from Selected Studies

Source/MethodCompoundYield/ConcentrationPurityReference(s)
Catharanthus roseus cell cultureVanillin Glucoside1.54 g/L-[14]
Bioconversion of p-hydroxybenzaldehydep-hydroxybenzaldehyde β-glucoside767.5 mg/L (97.8% conversion)-
Crude Vanilla Extract PurificationVanillin500 mg from 6.3 g crude extract>99%
Lignin BioconversionVanillin146 mg/g Kraft Lignin99%[15]

Advanced Purification Techniques

For large-scale purification, traditional preparative HPLC can be solvent- and time-intensive. Advanced techniques like Centrifugal Partition Chromatography (CPC) offer a more efficient alternative.

Comparison: Preparative HPLC vs. Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids solid stationary phases, preventing irreversible sample adsorption and allowing for higher loading capacities. This makes it particularly suitable for purifying complex crude extracts.

Caption: Comparison of preparative HPLC and CPC for purification.

A comparative study on vanillin purification showed that CPC required significantly less solvent (0.1 L per gram injected) compared to preparative HPLC (5.3 L per gram injected) and achieved a sample recovery of over 91.8%.[13] This highlights the efficiency and cost-effectiveness of CPC for scaling up the purification of natural products like this compound from complex mixtures.

References

Chemical structure and properties of vanillic acid 4-β-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillic acid 4-β-D-glucoside is a naturally occurring phenolic compound found in various plant species, including the fruits of Capsicum annuum.[1] As a glucoside of vanillic acid, it is a more water-soluble and potentially more bioavailable precursor to its well-studied aglycone. Vanillic acid itself has demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects, suggesting that its glucoside is a promising molecule for further investigation in drug development and nutritional science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of vanillic acid 4-β-D-glucoside. It also includes detailed, representative experimental protocols for its isolation, synthesis, and biological evaluation, as well as visualizations of relevant signaling pathways.

Chemical Structure and Physicochemical Properties

Vanillic acid 4-β-D-glucoside consists of a vanillic acid molecule linked to a glucose moiety via a β-glycosidic bond at the 4-position of the phenolic ring.

IdentifierValueSource
IUPAC Name 3-methoxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoic acid[2]
Synonyms Vanillic acid 4-β-D-glucopyranoside, 4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic acid[3][4]
CAS Number 32142-31-7[5]
Molecular Formula C₁₄H₁₈O₉[5]
Molecular Weight 330.29 g/mol [5]
SMILES COC1=C(C=CC(=C1)C(=O)O)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO[3]
InChI Key JYFOSWJYZIVJPO-YGEZULPYSA-N[3]

Physicochemical Data

PropertyValueSource
Appearance Crystalline solid[3]
Solubility Soluble in water, DMSO (~20 mg/mL), and Dimethylformamide (DMF) (~10 mg/mL).[3]
Predicted logP -1.5[2]
Hydrogen Bond Donors 5[2]
Hydrogen Bond Acceptors 9[2]
Polar Surface Area 146 Ų[2]
UV/Vis (λmax) 247, 288 nm[3]

Biological Activities and Signaling Pathways

While specific quantitative data on the biological activities of vanillic acid 4-β-D-glucoside are limited, the activities of its aglycone, vanillic acid, are well-documented. It is hypothesized that vanillic acid 4-β-D-glucoside may exert its biological effects after enzymatic hydrolysis to vanillic acid in vivo.

Antioxidant Activity: Vanillic acid is a known antioxidant that can scavenge free radicals. This activity is attributed to its phenolic hydroxyl group.

Anti-inflammatory Activity: Vanillic acid has been shown to possess anti-inflammatory properties. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators. The primary mechanism for this is believed to be through the inhibition of the NF-κB signaling pathway and modulation of the PI3K/Akt pathway.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways modulated by vanillic acid, the active aglycone of vanillic acid 4-β-D-glucoside.

NF_kB_Pathway cluster_NFkB_IkB Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkB IκB IKK_Complex->IkB P NF_kB NF-κB (p65/p50) Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Vanillic_Acid Vanillic Acid Vanillic_Acid->IKK_Complex Inhibition

Caption: NF-κB Signaling Pathway Inhibition by Vanillic Acid.

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Downstream_Targets Downstream Targets (Cell Survival, Proliferation) Akt->Downstream_Targets Vanillic_Acid Vanillic Acid Vanillic_Acid->Akt Modulation

Caption: PI3K/Akt Signaling Pathway Modulation by Vanillic Acid.

Experimental Protocols

The following are representative protocols and are intended as a starting point for methodology development.

Representative Protocol for Isolation from Plant Material

This protocol is a general method for the extraction and isolation of phenolic glucosides from plant sources and can be adapted for vanillic acid 4-β-D-glucoside.

Isolation_Workflow Start Plant Material (e.g., Capsicum annuum fruits) Extraction Extraction with 80% Methanol (B129727) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Liquid-Liquid Partition (e.g., with n-hexane, ethyl acetate) Filtration->Partition Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Partition->Column_Chromatography Fraction_Collection Fraction Collection and Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Purification Preparative HPLC Fraction_Collection->Purification Final_Product Isolated Vanillic Acid 4-β-D-glucoside Purification->Final_Product

Caption: General workflow for the isolation of vanillic acid 4-β-D-glucoside.

Methodology:

  • Extraction: Dried and powdered plant material is extracted with 80% aqueous methanol at room temperature with agitation. The extraction is typically repeated three times to ensure maximum yield.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Phenolic glucosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Column Chromatography: The enriched fraction is subjected to column chromatography on a stationary phase such as Sephadex LH-20, eluting with a gradient of methanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Fractions containing the target compound are pooled and further purified using preparative HPLC with a suitable reversed-phase column and a mobile phase gradient of acetonitrile (B52724) in water.

  • Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Representative Protocol for Chemical Synthesis

This protocol describes a general method for the synthesis of phenolic β-D-glucosides, which can be adapted for vanillic acid 4-β-D-glucoside.

Methodology:

  • Protection of Glucose: The hydroxyl groups of D-glucose are protected by acetylation with acetic anhydride (B1165640) in the presence of a catalyst (e.g., sodium acetate) to form penta-O-acetyl-β-D-glucopyranose.

  • Bromination: The anomeric acetyl group is selectively replaced with bromine using HBr in acetic acid to yield acetobromo-α-D-glucose.

  • Koenigs-Knorr Glycosylation: Vanillic acid (with its carboxylic acid group protected, e.g., as a methyl ester) is reacted with acetobromo-α-D-glucose in the presence of a silver salt (e.g., silver carbonate or silver oxide) as a promoter. This results in the formation of the protected glucoside.

  • Deprotection: The acetyl protecting groups on the glucose moiety and the protecting group on the carboxylic acid are removed by hydrolysis (e.g., using sodium methoxide (B1231860) in methanol followed by acidification) to yield vanillic acid 4-β-D-glucoside.

  • Purification: The final product is purified by recrystallization or column chromatography.

Protocol for DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant activity.

Methodology:

  • Reagent Preparation:

    • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM).

    • A series of concentrations of vanillic acid 4-β-D-glucoside are prepared in methanol.

    • A standard antioxidant, such as ascorbic acid or Trolox, is also prepared in a series of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • The plate is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance is measured at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Protocol for NF-κB Luciferase Reporter Assay

This protocol is used to determine the effect of a compound on the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HEK293T or HeLa) is cultured in appropriate media.

    • Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter region.

  • Treatment:

    • After transfection, cells are treated with various concentrations of vanillic acid 4-β-D-glucoside for a specified period.

    • Cells are then stimulated with an NF-κB activator (e.g., TNF-α or lipopolysaccharide (LPS)) to induce the signaling cascade.

  • Cell Lysis and Luciferase Assay:

    • Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The results are expressed as the fold change in luciferase activity compared to the stimulated control without the test compound.

Conclusion

Vanillic acid 4-β-D-glucoside is a molecule of significant interest due to its natural origin and its relationship to the bioactive compound, vanillic acid. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of the glucoside itself, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The provided protocols offer a starting point for the isolation, synthesis, and evaluation of this promising natural product. Future studies should focus on obtaining quantitative biological data for the glucoside and exploring its pharmacokinetic profile to better understand its potential as a therapeutic agent or nutraceutical.

References

Vanillic Acid Glucoside Metabolism in Plant Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid, a phenolic compound widely distributed in the plant kingdom, and its glucosylated form, vanillic acid glucoside, are key intermediates in the phenylpropanoid pathway. This pathway is a major source of a vast array of plant secondary metabolites. The glucosylation of vanillic acid is a critical metabolic step, influencing its solubility, stability, and biological activity. This technical guide provides an in-depth overview of the core aspects of this compound metabolism in plant tissues, including its biosynthesis, degradation, and potential transport mechanisms. It also details relevant experimental protocols and summarizes available quantitative data to support further research and development in this area.

Biosynthesis of this compound

Vanillic acid is derived from the general phenylpropanoid pathway, starting from the amino acid phenylalanine. The final step in the formation of this compound is the attachment of a glucose molecule to vanillic acid, a reaction catalyzed by UDP-glucosyltransferases (UGTs).

Key Enzymes: UDP-Glucosyltransferases (UGTs)

While the specific UGTs responsible for vanillic acid glucosylation have not been exhaustively characterized in all plant species, research on UGTs that act on benzoic acid derivatives provides strong indications of the enzymes involved. Plant UGTs are a large and diverse family of enzymes that transfer a glycosyl group from a UDP-sugar to a wide range of acceptor molecules.

  • CsUGT74B5 from Camellia sinensis (Tea Plant): This UGT has been shown to be involved in the glucosylation of benzoic acid derivatives and plays a role in plant immunity. Its activity towards benzoates suggests it as a potential candidate for catalyzing the glucosylation of vanillic acid.[1]

  • Arabidopsis thaliana UGTs: A study of 90 recombinant Arabidopsis UGTs revealed that 14 of them displayed activity towards various hydroxybenzoic acids. These enzymes exhibited regioselectivity, with some glucosylating the carboxyl group to form glucose esters and others targeting hydroxyl groups on the aromatic ring to form O-glucosides. This research provides a panel of candidate UGTs for further investigation into vanillic acid glucosylation.

Signaling Pathway for this compound Biosynthesis

The biosynthesis of this compound is intricately linked to the broader regulation of the phenylpropanoid pathway. Phytohormones such as jasmonates and salicylic (B10762653) acid are key signaling molecules that modulate the expression of genes involved in this pathway in response to developmental cues and environmental stresses.[2][3]

Vanillic_Acid_Glucoside_Biosynthesis Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Vanillic_Acid Vanillic Acid Phenylpropanoid_Pathway->Vanillic_Acid UGT UDP-Glucosyltransferase (e.g., CsUGT74B5) Vanillic_Acid->UGT UDP_Glucose UDP-Glucose UDP_Glucose->UGT Vanillic_Acid_Glucoside This compound UGT->Vanillic_Acid_Glucoside UDP UDP UGT->UDP

Biosynthesis of this compound.

Degradation of this compound

The hydrolysis of this compound back to vanillic acid and glucose is catalyzed by β-glucosidases. This deglycosylation step is crucial for releasing the biologically active aglycone.

Key Enzymes: β-Glucosidases

Plant β-glucosidases are a diverse group of enzymes with varying substrate specificities. In Vanilla planifolia pods, β-glucosidase activity has been detected that acts on a range of phenolic glucosides, including glucovanillin (B191341) and, to a lesser extent, this compound.[1][3] The hydrolysis of this compound is observed to occur more slowly than that of glucovanillin.[1]

Subcellular Localization and Release

In vanilla beans, β-glucosidase activity has been localized to the cytoplasm and/or the periplasmic space of mesocarp and endocarp cells. The substrate, glucovanillin (and likely other minor glucosides like this compound), is primarily stored in the vacuole.[4][5][6] The release of the aglycone is thought to occur upon tissue damage or during cellular processes that lead to the decompartmentalization of the enzyme and its substrate.

Vanillic_Acid_Glucoside_Degradation Vanillic_Acid_Glucoside This compound Beta_Glucosidase β-Glucosidase Vanillic_Acid_Glucoside->Beta_Glucosidase Vanillic_Acid Vanillic Acid Beta_Glucosidase->Vanillic_Acid Glucose Glucose Beta_Glucosidase->Glucose

Degradation of this compound.

Transport and Subcellular Localization

The transport of phenolic glucosides into the vacuole is an active process that requires energy. Two main types of transporters are implicated in this process: H+-antiporters and ATP-binding cassette (ABC) transporters. The accumulation of glucosides in the vacuole serves to sequester these compounds, preventing potential toxicity and regulating their metabolic availability. While the specific transporters for this compound have not been identified, it is likely that they belong to one of these families.

Quantitative Data

Quantitative data on this compound concentrations in plant tissues are limited, with most studies focusing on the more abundant glucovanillin. However, some data is available from studies on transformed plant tissues and plants under stress conditions.

Plant SpeciesTissueConditionThis compound ConcentrationReference
Vanilla planifoliaPodsVarious developmental stagesQuantified via LC-MS with standards[7]
Capsicum frutescensCallus tissueTransformed with VpVAN geneDetected but not quantified[8]
Vitis vinifera (Grape)Leaves and RootsSalt stressVanillic acid content measured, glucoside not specified[9]
Vaccinium myrtillusAerial parts-Vanillic acid-O-hexoside detected by LC-MS[10]

Experimental Protocols

Extraction of Phenolic Glucosides from Plant Tissues

This protocol is a general method for the extraction of phenolic compounds, including this compound, from fresh plant material.

Materials:

  • Fresh plant tissue

  • Liquid nitrogen

  • 80% aqueous methanol (B129727)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • Extract the powdered tissue with 80% aqueous methanol (e.g., 10 mL per gram of tissue) at 4°C with constant shaking for at least 4 hours.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant.

  • Repeat the extraction of the pellet with 80% methanol and combine the supernatants.

  • Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator.

  • The resulting aqueous extract can be used for subsequent analysis or further purification.

Extraction_Workflow Start Fresh Plant Tissue Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with 80% Methanol Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Methanol Supernatant->Evaporate End Aqueous Extract for Analysis Evaporate->End UGT_Assay_Workflow Start Prepare Reaction Mix (Buffer, Vanillic Acid, UGT) Initiate Add UDP-Glucose Start->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Add_Reagent Add UDP Detection Reagent Stop->Add_Reagent Incubate_Lumi Incubate for 60 min Add_Reagent->Incubate_Lumi Measure Measure Luminescence Incubate_Lumi->Measure End Quantify UDP Production Measure->End

References

A Technical Guide to the Biosynthetic Pathways of Vanillin and its Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is the primary flavor compound of natural vanilla and one of the most widely used flavoring agents globally. Its applications span the food, pharmaceutical, and cosmetic industries. While natural extraction from Vanilla planifolia pods is economically prohibitive for meeting global demand, chemical synthesis raises environmental and consumer preference concerns. Consequently, biotechnological production through microbial fermentation and metabolic engineering has emerged as a sustainable and promising alternative. This guide provides an in-depth exploration of the native biosynthetic pathway of vanillin in plants and the engineered pathways in microorganisms. It includes a detailed examination of the enzymatic steps, key intermediates, and the formation of vanillin glucosides. Quantitative data on production titers are summarized, and representative experimental protocols for key analytical and production methods are provided to facilitate further research and development.

The Native Biosynthetic Pathway in Vanilla planifolia

The biosynthesis of vanillin in the vanilla orchid (Vanilla planifolia) is an extension of the general phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic conversions to produce vanillin, which is then typically stored in the pods as its glucoside, glucovanillin (B191341).

The pathway is generally accepted to proceed as follows[1][2]:

  • L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine , catalyzed by Phenylalanine Ammonia Lyase (PAL) .

  • Hydroxylation to p-Coumaric Acid: The aromatic ring of trans-cinnamic acid is hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-Coumaric acid [1].

  • Activation to p-Coumaroyl-CoA: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by attaching Coenzyme A (CoA), forming p-Coumaroyl-CoA .

  • Conversion to Caffeoyl-CoA: The pathway continues with the conversion of p-Coumaroyl-CoA to Caffeoyl-CoA . This involves hydroxylation at the 3' position, a step catalyzed by p-Coumaroyl Ester 3'-Hydroxylase (C3'H) [1].

  • Methylation to Feruloyl-CoA: The newly added hydroxyl group on Caffeoyl-CoA is methylated by Caffeoyl-CoA O-Methyltransferase (CCOMT) to produce Feruloyl-CoA .

  • Conversion to Ferulic Acid: Feruloyl-CoA is then converted to Ferulic Acid .

  • Side-Chain Cleavage to Vanillin: The final and signature step in Vanilla is the conversion of ferulic acid to vanillin. This is catalyzed by Vanillin Synthase (VpVAN) , a hydratase/lyase enzyme that cleaves two carbons from the propenyl side chain of ferulic acid[3][4].

  • Glucosylation: Vanillin is toxic to plant cells at high concentrations. To detoxify and store the compound, it is converted to its β-D-glucoside, Glucovanillin , by a UDP-glucosyltransferase (UGT) . This is the primary form found in green vanilla pods[1][5]. During the curing process, β-glucosidases hydrolyze glucovanillin to release the characteristic vanilla flavor[1][5].

Below is a diagram illustrating the core biosynthetic pathway in Vanilla planifolia.

Vanillin_Biosynthesis_Plant Figure 1: Phenylpropanoid Pathway to Vanillin and Glucovanillin in Vanilla planifolia Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CafCoA Caffeoyl-CoA CouCoA->CafCoA C3'H FerCoA Feruloyl-CoA CafCoA->FerCoA CCOMT Fer Ferulic Acid FerCoA->Fer Hydrolase Van Vanillin Fer->Van VpVAN GluVan Glucovanillin (Vanillin-β-D-glucoside) Van->GluVan UGT PAL PAL C4H C4H CL4 4CL C3H C3'H CCOMT CCOMT Hyd Hydrolase VpVAN VpVAN UGT UGT Vanillin_DeNovo_Pathway Figure 2: De Novo Biosynthesis of Vanillin Glucoside from Glucose in Engineered Yeast Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Host Metabolism DHS 3-Dehydroshikimic Acid Shikimate->DHS PCA Protocatechuic Acid DHS->PCA 3-DSD Vanillic Vanillic Acid PCA->Vanillic OMT Vanillin Vanillin Vanillic->Vanillin CAR VG Vanillin β-D-Glucoside Vanillin->VG UGT DSD 3-DSD (heterologous) OMT OMT (heterologous) CAR CAR (heterologous) UGT UGT (heterologous)

References

An In-depth Technical Guide to the Identification of Vanillic Acid Glucoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the identification, quantification, and structural elucidation of vanillic acid glucoside in plant extracts. It is designed to equip researchers, scientists, and professionals in drug development with the necessary technical knowledge to effectively work with this compound.

Introduction

This compound, a naturally occurring phenolic compound, is found in a variety of plants, including the well-known vanilla orchid (Vanilla planifolia), red peppers (Capsicum annuum), and St. John's wort (Hypericum persica)[1]. As a glycoside of vanillic acid, it plays a significant role in the biosynthesis of vanillin (B372448), a widely used flavoring agent[2]. The presence and concentration of this compound can influence the chemical profile and potential bioactivity of plant extracts, making its accurate identification and quantification crucial for quality control, natural product research, and the development of new pharmaceuticals.

This technical guide outlines the essential experimental protocols for the extraction, separation, and characterization of this compound from plant matrices. It covers analytical techniques such as High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS), providing detailed parameters for each method.

Experimental Protocols

Extraction of this compound from Plant Material

The efficient extraction of this compound from plant tissues is the primary step for its identification and quantification. Phenolic glucosides are polar molecules, and thus, polar solvents are typically employed for their extraction. The following is a generalized solid-liquid extraction protocol that can be optimized based on the specific plant matrix.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Ethanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Sample Preparation: Weigh 1 gram of finely powdered, dried plant material into a centrifuge tube.

  • Solvent Addition: Add 10 mL of 80% methanol in water (v/v) to the tube. The solid-to-liquid ratio can be optimized, with ratios up to 1:35 (g/mL) being reported for efficient extraction of related phenolic compounds[3].

  • Extraction:

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Place the tube in an ultrasonic bath at a controlled temperature (e.g., 48°C) for a specified duration (e.g., 74 minutes)[3]. Optimization of temperature and time is recommended for different plant materials.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.

  • Collection of Supernatant: Carefully decant the supernatant into a clean collection tube.

  • Re-extraction (Optional but Recommended): To maximize the recovery of the analyte, the pellet can be re-extracted with a fresh portion of the extraction solvent. The supernatants from multiple extractions can then be combined.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter to remove any remaining particulate matter before analytical instrument injection.

Analytical Methodologies

HPLC-DAD is a robust and widely used technique for the quantification of phenolic compounds.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic acid in deionized water.
Mobile Phase B Methanol or Acetonitrile.
Gradient Elution A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-80% B; 25-30 min, 80-10% B.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10 µL.
Detection Diode-Array Detector monitoring at the UV absorbance maximum of this compound (approx. 260 nm).[4]

Method Validation Parameters for a Similar Phenolic Acid (Vanillic Acid):

ParameterTypical Values
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 - 0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

(Note: These values are illustrative and should be determined specifically for this compound during method validation.)

UPLC-QTOF-MS/MS provides high resolution and mass accuracy, enabling confident identification and structural elucidation of this compound.

Instrumentation and Conditions:

ParameterSpecification
UPLC System A high-pressure gradient UPLC system.
Column A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A 0.1% Formic acid in deionized water.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Elution A fast gradient suitable for UPLC, for example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B.
Flow Rate 0.3 - 0.5 mL/min.
Column Temperature 40°C.
Injection Volume 1 - 5 µL.
Mass Spectrometer A Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
Ionization Mode Negative ion mode is often preferred for phenolic acids.
Capillary Voltage 2.5 - 3.5 kV.
Cone Voltage 30 - 40 V.
Source Temperature 120 - 150°C.
Desolvation Temperature 350 - 450°C.
Collision Energy (MS/MS) A ramped collision energy (e.g., 10-40 eV) to obtain informative fragment ions.

Expected Mass Spectrometric Data for this compound (C₁₄H₁₈O₉):

  • Exact Mass: 330.0951 g/mol [5]

  • [M-H]⁻ Ion: m/z 329.0878

  • Key MS/MS Fragment Ions:

    • m/z 167: [M-H-glucosyl]⁻ corresponding to the deprotonated vanillic acid moiety.

    • Further fragmentation of the vanillic acid moiety can yield ions at m/z 152 ([M-H-glucosyl-CH₃]⁻), m/z 123 ([M-H-glucosyl-CO₂]⁻), and m/z 108 ([M-H-glucosyl-CO₂-CH₃]⁻)[6][7].

Data Presentation

Quantitative Data Summary

The concentration of vanillic acid and its glucoside can vary significantly depending on the plant species, tissue type, and developmental stage. The following table summarizes some reported concentrations.

Plant SpeciesTissueCompoundConcentration (mg/g dry weight, unless otherwise noted)Analytical MethodReference
Amomum villosumFruitVanillic Acid0.545HPLC-DAD[3]
Capsicum frutescensCallus CultureVanillic Acid~0.02 - 0.05 mg/L (in culture medium)HPLC[4]
Capsicum frutescensCallus CultureVanillin-β-D-glucoside~0.01 - 0.03 mg/L (in culture medium)HPLC[4]
Vanilla planifoliaPods (various stages)Vanillin 4-O-β-D-glucosideVaries with developmental stage, peaking at later stagesHPLC-DADThis information is based on a study that quantified vanillin glucoside, a closely related compound.[8]

Note: Data for this compound is limited, and further research is needed to establish a comprehensive database of its occurrence and concentration in various plant species.

Visualization of a Related Biosynthetic Pathway and an Experimental Workflow

Biosynthetic Pathway of Vanillic Acid

While the direct enzymatic glycosylation of vanillic acid in many plant species is still under investigation, it is understood to be derived from the phenylpropanoid pathway. The following diagram illustrates the biosynthesis of vanillic acid from phenylalanine. The final step to form this compound would involve a UDP-glucosyltransferase (UGT).

Vanillic_Acid_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H Fer Ferulic Acid pCou->Fer Multiple Steps Van Vanillin Fer->Van Vanillin Synthase VA Vanillic Acid Van->VA Vanillin Dehydrogenase VAG This compound VA->VAG UGT

Caption: Proposed biosynthetic pathway of vanillic acid and its subsequent glycosylation.

Experimental Workflow for Identification

The logical flow from sample preparation to data analysis is crucial for the successful identification of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Plant_Material Plant Material (Dried, Powdered) Extraction Solid-Liquid Extraction (e.g., 80% Methanol, Ultrasonication) Plant_Material->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-DAD Analysis (Quantification) Filtration->HPLC UPLC UPLC-QTOF-MS/MS Analysis (Identification & Confirmation) Filtration->UPLC Quant Quantification (External Standard Calibration) HPLC->Quant Ident Identification (Retention Time, UV Spectrum) HPLC->Ident Struct Structural Elucidation (Accurate Mass, MS/MS Fragmentation) UPLC->Struct

References

Physical and chemical properties of vanillic acid glucoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Vanillic Acid Glucoside

Introduction

This compound, also known as vanillic acid 4-β-D-glucoside, is a phenolic compound and a hydrolyzable tannin.[1][2] It is the glucoside of vanillic acid, which is an oxidized form of vanillin (B372448).[3] This compound is found in a variety of natural sources, including the fruits of Capsicum annuum, the leaves of Salvia rosmarinus (rosemary), and plants such as Crataegus sp. and Punica granatum.[1][2][4][5] this compound is noted for its potential biological activities, including antioxidant and anti-inflammatory properties, and is a subject of research for its applications in drug development and food science.[3][6][7] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and its role in relevant biological pathways.

Physical and Chemical Properties

This compound is a white to light yellow crystalline powder.[8] Its properties are summarized in the tables below.

General Physicochemical Properties
PropertyValueSource(s)
IUPAC Name 3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid[4][9]
Synonyms Vanillic acid 4-β-D-glucoside, 4-Hydroxy-3-methoxybenzoic acid 4-β-D-glucoside, Vanillic acid 4-β-D-glucopyranoside[5][9][10][11]
CAS Number 32142-31-7[4][5][10][11]
Molecular Formula C₁₄H₁₈O₉[4][5][6][10]
Molecular Weight 330.29 g/mol [1][4][5][10][11]
Appearance White to light yellow powder[8]
Melting Point 168-172 °C[8]
pKa (Predicted) Weakly acidic[12]
logP (Predicted) -0.97 to -1.5[4][12]
Solubility
SolventSolubilitySource(s)
Water Soluble (11.6 g/L predicted)[6][9][12]
DMSO Soluble (20 mg/ml)[2][6][9][13]
Methanol Soluble[9]
DMF Soluble (10 mg/ml)[2][6]
PBS (pH 7.2) 10 mg/ml[2]
Spectroscopic Data
TechniqueDataSource(s)
LC-MS (ESI-MS) Precursor Type: [M+Na]⁺, Precursor m/z: 353.084[4]
UV-Vis (λmax) 247, 288 nm[2]
¹H-NMR, ¹³C-NMR Data available and used for identity confirmation[6][9]

Experimental Protocols

Biosynthesis of Vanillin-β-D-Glucoside

The biotechnological production of this compound and its precursor, vanillin glucoside, can be achieved via fermentation using engineered microorganisms like Saccharomyces cerevisiae or Acinetobacter baylyi ADP1.[14][15][16] The pathway typically starts from a precursor like ferulic acid or protocatechuate.

Methodology:

  • Precursor Conversion: Ferulic acid is converted to vanillin. This step is often achieved through the action of microorganisms like Streptomyces setonii.[17]

  • Enzymatic Steps: The synthesis pathway from protocatechuate involves three key heterologous enzymes:[15]

    • Catechol O-methyltransferase (COMT): Catalyzes the conversion of protocatechuate to vanillate (B8668496).

    • Carboxylic Acid Reductase (CAR): Reduces vanillate to vanillin.

    • UDP-glycosyltransferase (UGT): Glycosylates vanillin to form vanillin-β-D-glucoside.[14][15]

  • Cultivation: The engineered host is cultivated in a suitable fermentation medium containing a carbon source (e.g., glucose). The precursor (e.g., ferulic acid) is added to the culture.[16][17]

  • Extraction: After fermentation, the broth is filtered, and the product is extracted using a suitable solvent.[17]

G cluster_pathway Biosynthesis Pathway cluster_enzymes Key Enzymes Protocatechuate Protocatechuate Vanillate Vanillate Protocatechuate->Vanillate  COMT Vanillin Vanillin Vanillate->Vanillin  CAR VanillinGlucoside Vanillin-β-D-Glucoside Vanillin->VanillinGlucoside  UGT COMT Catechol O-methyltransferase CAR Carboxylic Acid Reductase UGT UDP-glycosyltransferase

Biosynthesis of Vanillin-β-D-Glucoside.
Isolation and Purification from Natural Sources

This compound can be isolated from plant extracts. A general protocol involves extraction followed by chromatographic purification.

Methodology:

  • Extraction: Plant material (e.g., vanilla pods) is subjected to extraction using a suitable solvent system. Natural deep eutectic solvents (NADES) have been explored as green alternatives to conventional solvents.[18]

  • Liquid-Liquid Extraction (for precursor vanillin): A crude extract can be purified by adjusting the pH. The solution is made alkaline (pH > 8) and extracted with a non-polar solvent to remove impurities. The aqueous phase, containing the phenolate (B1203915) form of the compound, is retained.[17][19]

  • Precipitation: The pH of the aqueous phase is lowered (pH 4-7) to precipitate the purified compound.[17][19]

  • Adsorption Chromatography: For final purification, a non-polar resin (e.g., SP700) is used.[18]

    • The crude extract is loaded onto the column.

    • The column is washed to remove impurities.

    • The purified this compound is eluted using a solvent like ethanol, with the pH of the feed solution optimized (e.g., pH 4.0) for highest purity.[18]

G Start Plant Material Extraction Solvent Extraction (e.g., NADES) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Adsorption Chromatography (e.g., SP700 Resin) CrudeExtract->Chromatography PurifiedProduct Purified Vanillic Acid Glucoside Chromatography->PurifiedProduct

Workflow for Isolation and Purification.
Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A purity of ≥95% is common for commercial standards.[6][13]

  • Mass Spectrometry (MS): Confirms the molecular weight and elemental formula. ESI-MS is commonly used to identify the molecular ion peak.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the connectivity of the vanillic acid and glucose moieties.[6][9]

Biological Activity and Signaling Pathways

While research on this compound is ongoing, the biological activities are often inferred from its aglycone, vanillic acid. Vanillic acid exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and hepatoprotective activities.[3][7] It is suggested that these effects are mediated through the modulation of key cellular signaling pathways.

Akt/eNOS Signaling Pathway

Vanillic acid, a metabolite of cyanidin-3-glucoside, has been shown to improve nitric oxide (NO) bioavailability in endothelial cells under inflammatory stress (e.g., induced by TNF-α).[20] This protective effect is mediated by the activation of the Akt-eNOS signaling pathway.

Mechanism:

  • Inflammatory stimulus (TNF-α) induces oxidative stress in endothelial cells.

  • Vanillic acid upregulates the expression and activation (phosphorylation) of Akt (Protein Kinase B).

  • Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS).

  • Activated eNOS increases the production of nitric oxide (NO), a key molecule in maintaining vascular homeostasis.[20]

G TNFa TNF-α (Inflammatory Stress) Akt Akt TNFa->Akt Inhibits (via stress) VAG Vanillic Acid (or Glucoside) VAG->Akt Activates eNOS eNOS Akt->eNOS Activates (Phosphorylates) NO ↑ Nitric Oxide (NO) Bioavailability eNOS->NO Protection Endothelial Protection NO->Protection

Vanillic Acid and the Akt-eNOS Pathway.
AMPK Signaling Pathway

Vanillic acid has shown promise in models of metabolic syndrome by activating the AMP-activated protein kinase (AMPK) signaling pathway.[7] Activation of AMPK is crucial for regulating cellular energy homeostasis.

Mechanism:

  • Vanillic acid activates AMPK.

  • AMPK activation leads to downstream effects such as:

    • Inhibition of adipogenesis (fat cell formation) by downregulating markers like PPARγ.

    • Reduction of lipid accumulation in the liver.

    • Promotion of mitochondrial synthesis and thermogenesis in adipose tissues.

  • These effects collectively contribute to improved glucose tolerance, reduced body weight, and decreased insulin (B600854) resistance.[7]

References

Vanillic Acid Glucoside: A Natural Food Component Explored

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vanillic acid glucoside, a phenolic glycoside naturally present in a variety of plant-based foods, is gaining increasing attention within the scientific community. As the glycosidic form of vanillic acid, this compound is a subject of interest for its potential bioavailability and bioactive properties. This technical guide provides a comprehensive overview of this compound, detailing its natural occurrence, analytical methodologies for its quantification, and its known biological activities, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Profile

Chemical Name: 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid Molecular Formula: C₁₄H₁₈O₉ Molecular Weight: 330.29 g/mol [1] Classification: Phenolic glycoside, Hydrolyzable tannin[2]

This compound is characterized by a vanillic acid molecule linked to a glucose unit via a β-glycosidic bond. This glycosylation significantly increases its water solubility compared to its aglycone, vanillic acid.

Natural Occurrence and Quantitative Data

This compound is found in a diverse range of plants, including fruits, vegetables, herbs, and spices. While its presence is widely reported, specific quantitative data for the glucoside form is often limited in the literature, with many studies focusing on the total vanillic acid content after hydrolysis. The following tables summarize the available quantitative data for this compound and its aglycone, vanillic acid, in various food sources.

Table 1: Quantitative Data of this compound in Food Sources

Food SourcePlant PartConcentrationReference
Vanilla (Vanilla planifolia)Cured Beans7.74 ± 0.2 mg/g (dry weight) (as vanillin (B372448) glucoside)[3]
Vanilla (Vanilla planifolia)Pod Mesocarp>300 mM (in water phase) (as vanillin glucoside)

Note: Data for vanillin glucoside is included as a closely related and often co-occurring compound.

Table 2: Quantitative Data of Vanillic Acid (Aglycone) in Food Sources

Food SourcePlant PartConcentrationReference
Okra (Abelmoschus esculentus)Pods134 - 366 µg/g (dry matter) (total vanillic acid)[4]
Basil (Ocimum basilicum)Leaf Extract140 mg/g (dry weight)[5]
Amomum villosum0.5450 mg/g[6]

Experimental Protocols

Accurate quantification of this compound in complex food matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common techniques employed.

Method 1: High-Performance Thin-Layer Chromatography (HPTLC) for Vanillin Beta-D-Glucoside and Vanillic Acid

This method has been validated for the quantification of vanillin beta-D-glucoside and vanillic acid in vanilla.

  • Stationary Phase: HPTLC glass plate precoated with silica (B1680970) gel 60F₂₅₄.

  • Mobile Phase: n-hexane-chloroform-methanol-acetic acid (5:36:4:0.5, v/v/v/v).

  • Detection: Densitometric scanning at 254 nm, 280 nm, and 313 nm.

  • Key Parameters: The method demonstrates good linearity for vanillin beta-D-glucoside in the concentration range of 24-120 ng per spot[3].

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Vanillic Acid

A rapid and sensitive method for the determination of vanillic acid in biological matrices, which can be adapted for the analysis of its glucoside.

  • Sample Preparation: Protein precipitation with acetonitrile (B52724).

  • Chromatographic Column: Zorbax RRHD Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Detection: Multiple reaction monitoring (MRM) in negative ion mode.

  • Validation: The method is validated with a linear range of 2-1,000 ng/mL.

Method 3: High-Performance Liquid Chromatography (HPLC) for Vanillic Acid and Related Phenolic Compounds

A validated method for the simultaneous determination of several phenolic compounds, including vanillic acid.

  • Sample Preparation: Ethanolic extraction.

  • Mobile Phase: Gradient elution with acetonitrile, methanol, and 0.2% acetic acid in water[7].

  • Detection: UV detection at 260 nm[8].

Biological Activities and Signaling Pathways

While much of the research has focused on the biological activities of vanillic acid, the aglycone, emerging evidence suggests that this compound may also possess important bioactivities or serve as a more bioavailable precursor to vanillic acid. The primary activities of interest are its antioxidant and anti-inflammatory effects.

Antioxidant Activity

Vanillic acid is a known antioxidant that can scavenge free radicals and chelate metal ions. The glycosylation of vanillic acid may influence its antioxidant capacity and how it is absorbed and metabolized in the body.

Anti-inflammatory Activity

Vanillic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It is plausible that this compound contributes to these effects, either directly or following enzymatic hydrolysis to vanillic acid in the gut.

Signaling Pathways

The biological effects of vanillic acid, and by extension its glucoside, are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2. Vanillic acid has been shown to inhibit the activation of the NF-κB pathway by suppressing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB[9][10].

Figure 1: Inhibition of the NF-κB signaling pathway by vanillic acid.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of anabolic pathways and the activation of catabolic pathways to restore cellular energy balance. Vanillic acid has been demonstrated to activate the AMPK pathway, which can contribute to its beneficial metabolic effects[11][12]. The activation of AMPK can, in turn, influence downstream targets involved in inflammation and oxidative stress.

AMPK_Pathway VAG_VA Vanillic Acid (from this compound) AMPK AMPK VAG_VA->AMPK Activates Downstream_Targets Downstream Targets (e.g., PGC-1α, Nrf2) AMPK->Downstream_Targets Activates Metabolic_Outcomes Improved Metabolism & Reduced Oxidative Stress Downstream_Targets->Metabolic_Outcomes

Figure 2: Activation of the AMPK signaling pathway by vanillic acid.

Metabolism and Bioavailability

The bioavailability of phenolic compounds is a critical factor in determining their in vivo efficacy. Glycosylation can significantly impact the absorption and metabolism of these compounds. It is generally believed that glycosides are not readily absorbed in the small intestine and require hydrolysis by gut microbiota or intestinal enzymes to release the aglycone, which can then be absorbed. A study on a novel glucoside of vanillyl alcohol, a related compound, demonstrated that it is hydrolyzed on the brush border membrane of enterocytes[13]. This suggests that this compound may undergo similar enzymatic hydrolysis in the intestine, releasing vanillic acid for absorption. The oral bioavailability of vanillic acid itself is reported to be limited due to rapid metabolism[10]. Further research is needed to fully elucidate the metabolic fate of this compound and to compare its bioavailability to that of its aglycone.

Conclusion

This compound is a naturally occurring phenolic compound with potential health benefits stemming from its antioxidant and anti-inflammatory properties. While research on the glucoside form is still emerging, studies on its aglycone, vanillic acid, provide strong evidence for its ability to modulate key signaling pathways such as NF-κB and AMPK. The development of robust analytical methods is crucial for the accurate quantification of this compound in various food matrices, which will, in turn, facilitate a better understanding of its dietary intake and biological significance. For researchers and drug development professionals, this compound represents a promising natural compound worthy of further investigation for its therapeutic potential. Future studies should focus on elucidating the specific bioactivities of the glucoside form, its metabolic pathway, and its efficacy in in vivo models of disease.

References

The Enzymatic Architecture of Vanillic Acid Glucoside Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vanillic acid, a key phenolic compound in various biological systems and a significant flavoring agent, undergoes glucosylation to form vanillic acid glucoside. This biotransformation is primarily catalyzed by a class of enzymes known as UDP-glucosyltransferases (UGTs). The glucosylation of vanillic acid has profound implications for its bioavailability, stability, and biological activity, making it a subject of considerable interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides an in-depth exploration of the role of glucosyltransferases in the formation of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate this important enzymatic process.

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic acid found in a variety of plants, including Vanilla planifolia and grapes (Vitis vinifera).[1][2][3] It is an oxidized form of vanillin (B372448) and a key intermediate in the metabolic pathways of various aromatic compounds.[4] The addition of a glucose moiety to vanillic acid, forming this compound, is a critical metabolic step that modulates its physicochemical properties. Glucosylation generally increases the water solubility and stability of phenolic compounds, while often reducing their biological activity and toxicity until the glucose group is cleaved by a β-glucosidase.

The enzymatic machinery responsible for this transformation belongs to the superfamily of UDP-glucosyltransferases (UGTs, EC 2.4.1.x). These enzymes catalyze the transfer of a glucosyl group from an activated sugar donor, typically uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to a wide array of acceptor molecules, including phenolic compounds like vanillic acid. Plant UGTs, in particular, are known for their broad substrate specificity and play a crucial role in the biosynthesis and homeostasis of secondary metabolites.

This guide will delve into the specifics of UGT-mediated vanillic acid glucosylation, providing a detailed overview of the enzymes involved, their kinetic properties, and the experimental methodologies used for their characterization.

Biochemical Pathways of this compound Formation

Vanillic acid can be formed through several metabolic routes, primarily from the phenylpropanoid pathway. One common pathway involves the conversion of ferulic acid to vanillic acid. Vanillic acid can then be either further metabolized or glucosylated. The glucosylation of vanillic acid is a detoxification and storage mechanism in many organisms.

Below is a diagram illustrating a simplified biochemical pathway leading to the formation of this compound.

Vanillic_Acid_Glucoside_Formation_Pathway Ferulic_Acid Ferulic Acid Vanillic_Acid Vanillic Acid Ferulic_Acid->Vanillic_Acid Oxidation Vanillic_Acid_Glucoside Vanillic Acid Glucoside Vanillic_Acid->Vanillic_Acid_Glucoside UDP_Glucose UDP-Glucose UDP UDP UDP_Glucose->UDP Glucosyl Transfer UDP_Glucose->Vanillic_Acid_Glucoside Enzyme UDP-Glucosyltransferase (UGT) Enzyme->Vanillic_Acid_Glucoside

Caption: Biosynthetic pathway of this compound formation.

Glucosyltransferases in Vanillic Acid Glucosylation

While specific UGTs that exclusively target vanillic acid are still being extensively researched, members of the UGT72 family in plants have been shown to glycosylate a variety of phenolic compounds, including monolignols and their derivatives.[5][6] For instance, Arabidopsis thaliana UGT72E2 and UGT72E3 can glycosylate ferulic acid and sinapic acid, which are precursors to vanillic acid.[5]

Given the structural similarity between vanillic acid and vanillin, the kinetic data for UGTs acting on vanillin can serve as a valuable proxy. A study on the glucuronidation (a similar process to glucosylation) of vanillin by human liver microsomes (HLMs) and human intestinal microsomes (HIMs) provides insightful kinetic parameters.

Quantitative Data

The following tables summarize the kinetic parameters for the glucuronidation of vanillin by human UGTs. While not specific to vanillic acid glucosylation by plant UGTs, this data provides a quantitative framework for understanding the enzyme kinetics of similar reactions.

Table 1: Kinetic Parameters for Vanillin Glucuronidation by Human Microsomes [7]

Enzyme SourceKm (μM)Vmax (nmol/min/mg protein)
Human Liver Microsomes (HLMs)134.9 ± 13.563.8 ± 2.0
Human Intestinal Microsomes (HIMs)81.3 ± 11.313.4 ± 2.0

Table 2: Kinetic Parameters of Vanillin Glucuronidation by Liver Microsomes from Different Species [7]

SpeciesKm (μM)
Monkey25.6 ± 3.2
DogNot Reported
MinipigNot Reported
Mouse149.1 ± 18.4
RatNot Reported
Human134.9 ± 13.5

Experimental Protocols

This section details the methodologies for key experiments in the study of glucosyltransferases involved in this compound formation.

Heterologous Expression and Purification of a Plant UGT

The production of recombinant UGTs is essential for their detailed characterization. Escherichia coli is a commonly used host for heterologous expression.

Workflow for Heterologous Expression and Purification:

UGT_Expression_Purification_Workflow Start Start Gene_Cloning Clone UGT gene into expression vector (e.g., pGEX) Start->Gene_Cloning Transformation Transform E. coli (e.g., BL21) with the expression vector Gene_Cloning->Transformation Culture_Growth Grow E. coli culture to optimal density (OD600) Transformation->Culture_Growth Induction Induce protein expression (e.g., with IPTG) Culture_Growth->Induction Cell_Harvesting Harvest cells by centrifugation Induction->Cell_Harvesting Lysis Lyse cells (e.g., sonication) Cell_Harvesting->Lysis Purification Purify UGT using affinity chromatography (e.g., GST-tag) Lysis->Purification Verification Verify purity and size by SDS-PAGE Purification->Verification End Purified UGT Verification->End

Caption: Workflow for UGT expression and purification.

Detailed Protocol:

  • Gene Cloning: The open reading frame of the target UGT gene is amplified by PCR and cloned into an expression vector, such as a pGEX vector for GST-fusion protein expression.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).

  • Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight.

  • Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the soluble fusion protein is applied to a glutathione-agarose affinity column. After washing, the purified GST-tagged UGT is eluted with a buffer containing reduced glutathione.

  • Purity Assessment: The purity and molecular weight of the recombinant UGT are assessed by SDS-PAGE.

UGT Activity Assay

The activity of the purified UGT towards vanillic acid can be determined using various methods. A common approach is to measure the formation of the reaction product, UDP, using a commercially available assay kit.

Workflow for UGT Activity Assay:

UGT_Activity_Assay_Workflow Start Start Reaction_Setup Prepare reaction mixture: - Purified UGT - Vanillic Acid - UDP-Glucose - Assay Buffer Start->Reaction_Setup Incubation Incubate at optimal temperature (e.g., 37°C) Reaction_Setup->Incubation Stop_Reaction Stop the reaction Incubation->Stop_Reaction Detection Detect product formation (e.g., UDP-Glo™ Assay) Stop_Reaction->Detection Data_Analysis Analyze data to determine enzyme activity Detection->Data_Analysis End Kinetic Parameters Data_Analysis->End

Caption: Workflow for a typical UGT activity assay.

Detailed Protocol (using UDP-Glo™ Glycosyltransferase Assay): [8]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified UGT, varying concentrations of vanillic acid, and a fixed, saturating concentration of UDP-glucose in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Enzyme Reaction: Initiate the reaction by adding the enzyme to the mixture. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and UDP Detection: Stop the reaction according to the assay kit's instructions. Add the UDP Detection Reagent, which contains an enzyme that converts the UDP produced to ATP, and a luciferase that uses the ATP to generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. The amount of UDP produced is proportional to the light output and can be quantified using a UDP standard curve. Enzyme activity is expressed as the amount of product formed per unit time per amount of enzyme. For kinetic analysis, initial velocities are measured at various vanillic acid concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

HPLC Analysis of Vanillic Acid and this compound

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the substrate (vanillic acid) and the product (this compound) of the enzymatic reaction.

Detailed Protocol:

  • Sample Preparation: At different time points of the enzymatic reaction, an aliquot is taken and the reaction is quenched, often by adding an organic solvent like methanol (B129727) or acetonitrile (B52724), or an acid. The sample is then centrifuged to pellet the precipitated protein.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: A UV detector set at a wavelength where both vanillic acid and its glucoside absorb (e.g., around 260-280 nm) is commonly used. A photodiode array (PDA) detector can provide spectral information to confirm the identity of the peaks.

  • Quantification: The concentrations of vanillic acid and this compound are determined by comparing their peak areas to those of known standards.

Conclusion

The glucosylation of vanillic acid by UDP-glucosyltransferases is a fundamental biochemical process with significant implications for the metabolism and bioactivity of this important phenolic compound. This technical guide has provided a comprehensive overview of the role of UGTs in the formation of this compound, including the relevant biochemical pathways, quantitative kinetic data from a closely related substrate, and detailed experimental protocols for enzyme characterization. The methodologies and data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to further investigate and harness the potential of these fascinating enzymes. Future research focused on identifying and characterizing specific plant UGTs with high affinity and catalytic efficiency for vanillic acid will be crucial for advancing our understanding and enabling the biotechnological production of this compound and other valuable glycosylated natural products.

References

Vanillic Acid Glucoside in Medicinal Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid glucoside, a glycosylated form of vanillic acid, is a phenolic compound found in a variety of medicinal plants. As a derivative of vanillin, it is a subject of growing interest within the scientific community due to its potential pharmacological activities, including antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the occurrence of this compound in medicinal plants, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathway.

Occurrence of Vanillic Acid and Its Glucoside in Medicinal Plants

Vanillic acid and its glucosylated form are distributed across various plant species, often as metabolic intermediates or storage forms of related phenolic compounds. The concentration of these compounds can vary significantly depending on the plant species, the part of the plant analyzed, and the stage of development. While extensive quantitative data for this compound is not universally available for all medicinal plants, existing research provides valuable insights into its presence in several key species.

Medicinal PlantPlant PartCompoundConcentration
Angelica sinensis (Dong Quai)RootVanillic Acid1.1 - 1.3 g/kg
Vanilla planifolia (Vanilla)Green BeanGlucovanillin (Vanillin β-D-glucoside)Up to 15% of dry matter
Paronychia argenteaDry ExtractVanillic Acid0.1%
Terminalia macropteraBarkVanillic acid 4-O-β-D-(6'-O-galloyl) glucopyranosidePresent
Capsicum annuumFruitThis compoundPresent[1]
Berchemia floribunda-This compoundPresent[1]
Hypericum persica-This compoundPresent[2]
Salvia rosmarinus (Rosemary)-This compoundReported to be present[3]
Punica granatum (Pomegranate)-This compoundReported to be present[3]

Experimental Protocols

The accurate quantification and analysis of this compound in plant matrices require robust and validated experimental protocols. The following sections detail methodologies for extraction, isolation, and quantification, primarily centered around High-Performance Liquid Chromatography (HPLC), a widely used technique for the analysis of phenolic compounds.

Extraction and Isolation of this compound

The choice of extraction method and solvent is critical for the efficient recovery of this compound from plant material.

Objective: To extract and isolate this compound from a given plant matrix.

Materials and Reagents:

  • Dried and powdered plant material

  • Solvents: 70% ethanol, methanol, water

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

  • Freeze-dryer (optional)

Protocol:

  • Sample Preparation:

    • Collect the desired plant material and wash it to remove any debris.

    • Dry the plant material to a constant weight. This can be achieved through air-drying, oven-drying at a low temperature (e.g., 40-50°C), or freeze-drying to minimize degradation of thermolabile compounds.

    • Grind the dried material into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 10 g).

    • Suspend the powder in a suitable solvent. A common choice for phenolic glucosides is a hydroalcoholic solution such as 70% ethanol. The solvent-to-sample ratio is typically 10:1 (v/w).

    • Perform the extraction using one of the following methods:

      • Maceration: Stir the plant material in the solvent at room temperature for an extended period (e.g., 24-48 hours).

      • Soxhlet Extraction: For thermostable compounds, a Soxhlet apparatus can be used for continuous extraction. This method is generally more efficient than maceration.

      • Ultrasonic-Assisted Extraction (UAE): Use an ultrasonic bath to accelerate the extraction process by disrupting cell walls.

  • Filtration and Concentration:

    • Separate the extract from the solid plant residue by filtration through Whatman No. 1 filter paper.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., below 45°C) to remove the solvent.

  • Purification (Optional):

    • The crude extract can be further purified using techniques such as column chromatography (e.g., with Sephadex LH-20) or preparative HPLC to isolate this compound.

Quantitative Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and sensitive method for the quantification of this compound.

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of:

    • Solvent A: Water with a small amount of acid (e.g., 0.2% acetic acid or 0.1% formic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Vanillic acid and its glucoside can be detected at approximately 260 nm.[4]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., methanol).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the dried plant extract in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Chromatographic Analysis:

    • Inject a fixed volume (e.g., 10-20 µL) of the standard solutions and the sample solution into the HPLC system.

    • Run the chromatographic analysis using the established gradient program. A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds.

  • Quantification:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The concentration is typically expressed as mg/g of the dry weight of the plant material.

Biosynthesis of this compound

This compound is synthesized in plants as part of the phenylpropanoid pathway. This pathway is a major route for the biosynthesis of a wide variety of plant secondary metabolites. The formation of this compound is closely linked to the biosynthesis of vanillin.

The biosynthesis generally starts from the amino acid L-phenylalanine.[5] Phenylalanine is converted through a series of enzymatic reactions to produce key intermediates such as cinnamic acid, p-coumaric acid, and ferulic acid.[5] Ferulic acid can then be converted to vanillin, which can be subsequently oxidized to form vanillic acid.[6] Alternatively, ferulic acid can be converted to feruloyl-CoA, which then leads to the formation of vanillin. The final step in the formation of this compound involves the attachment of a glucose molecule to vanillic acid, a reaction catalyzed by a UDP-glycosyltransferase (UGT). This glucosylation step is crucial for the storage and detoxification of vanillic acid within the plant cell.

Below is a simplified diagram of the proposed biosynthetic pathway leading to this compound.

Vanillic_Acid_Glucoside_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid Vanillin Vanillin Ferulic_Acid->Vanillin VpVAN Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Oxidation Vanillin_Glucoside Vanillin Glucoside Vanillin->Vanillin_Glucoside UGT Vanillic_Acid_Glucoside This compound Vanillic_Acid->Vanillic_Acid_Glucoside UGT

Biosynthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the occurrence, analysis, and biosynthesis of this compound in medicinal plants. The provided experimental protocols offer a starting point for researchers to develop and validate their own methods for the quantification of this important phenolic compound. Further research is warranted to expand the quantitative database of this compound across a wider range of medicinal plants and to fully elucidate its pharmacological potential and mechanisms of action. This will be crucial for its potential application in drug development and as a quality control marker for herbal medicines.

References

In-Depth Technical Guide to the Spectroscopic Data of Synthetic Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of synthetic vanillic acid glucoside (4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid). It includes detailed experimental protocols for its synthesis, tabulated spectroscopic data for easy reference, and a discussion of its potential biological signaling pathways.

Introduction

This compound is a naturally occurring phenolic compound found in various plants. As a glycoside of vanillic acid, it is of significant interest to researchers in the fields of medicinal chemistry, pharmacology, and food science due to the well-documented biological activities of its aglycone, vanillic acid. These activities include antioxidant, anti-inflammatory, and potential therapeutic effects in metabolic syndromes. This guide focuses on the characterization of synthetically derived this compound, providing the necessary data for its identification and use in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through chemical methods, most notably the Koenigs-Knorr reaction, or via enzymatic catalysis.

Chemical Synthesis: Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a classic and versatile method for the formation of glycosidic bonds.[1][2] The general principle involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[1][2] For the synthesis of this compound, this involves the reaction of a protected glucopyranosyl halide with methyl vanillate (B8668496), followed by deprotection.

Experimental Protocol:

A detailed experimental protocol for the Koenigs-Knorr synthesis of this compound is as follows:

  • Protection of Vanillic Acid: The carboxylic acid group of vanillic acid is first protected, typically as a methyl ester, to prevent unwanted side reactions. This can be achieved by reacting vanillic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) and heating under reflux.

  • Preparation of the Glycosyl Donor: Acetobromo-α-D-glucose is a commonly used glycosyl donor. It is prepared from glucose pentaacetate by treatment with a solution of hydrogen bromide in acetic acid.

  • Glycosylation Reaction: Methyl vanillate is reacted with acetobromo-α-D-glucose in an aprotic solvent such as dichloromethane (B109758) or a mixture of acetone (B3395972) and water. A promoter, such as silver(I) oxide or silver(I) carbonate, is added to facilitate the reaction. The reaction is typically stirred at room temperature for several hours to days and monitored by thin-layer chromatography (TLC).

  • Deprotection: The resulting protected this compound is then subjected to deacetylation to remove the acetyl protecting groups from the glucose moiety and hydrolysis of the methyl ester to yield the final product, this compound. This is typically achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol (for deacetylation) followed by saponification with an aqueous base (e.g., sodium hydroxide) and subsequent acidification.

  • Purification: The final product is purified by recrystallization or column chromatography on silica (B1680970) gel.

Experimental Workflow:

G cluster_synthesis Koenigs-Knorr Synthesis of this compound Vanillic_Acid Vanillic Acid Methyl_Vanillate Methyl Vanillate Vanillic_Acid->Methyl_Vanillate Esterification Protected_VAG Protected this compound Methyl_Vanillate->Protected_VAG Glycosylation Acetobromo_glucose Acetobromo-α-D-glucose Acetobromo_glucose->Protected_VAG Vanillic_Acid_Glucoside This compound Protected_VAG->Vanillic_Acid_Glucoside Deprotection

Caption: Workflow for the chemical synthesis of this compound via the Koenigs-Knorr reaction.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Glucosyltransferases are enzymes that can catalyze the transfer of a glucose moiety from an activated sugar donor to an acceptor molecule like vanillic acid.

Experimental Protocol:

  • Enzyme and Substrate Preparation: A suitable glucosyltransferase is required. The reaction mixture typically consists of vanillic acid as the acceptor substrate, and a sugar donor such as UDP-glucose.

  • Reaction Conditions: The reaction is carried out in a buffered solution at an optimal pH and temperature for the specific enzyme used.

  • Reaction Monitoring and Product Isolation: The progress of the reaction is monitored by HPLC. Once the reaction is complete, the product is purified from the reaction mixture using chromatographic techniques.

Spectroscopic Data

The structural elucidation and confirmation of synthetic this compound are performed using a combination of spectroscopic techniques, including Mass Spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

Parameter Value Reference
Molecular FormulaC₁₄H₁₈O₉[3]
Molecular Weight330.29 g/mol [3]
LC-MS Data
Ionization ModeElectrospray Ionization (ESI)
Adduct[M+Na]⁺[3]
m/z353.084[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2'~ 7.6d~ 2.0
H-5'~ 7.0d~ 8.5
H-6'~ 7.7dd~ 8.5, 2.0
OCH₃~ 3.9s-
H-1''~ 5.0d~ 7.5
H-2'' - H-6''3.4 - 3.9m

¹³C NMR (Predicted)

Carbon Predicted Chemical Shift (ppm)
C-1'~ 123
C-2'~ 113
C-3'~ 150
C-4'~ 145
C-5'~ 116
C-6'~ 125
C=O~ 169
OCH₃~ 56
C-1''~ 102
C-2''~ 74
C-3''~ 77
C-4''~ 71
C-5''--
C-6''~ 62

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, ether, and aromatic functionalities.

Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
O-H (hydroxyls and carboxylic acid)3500 - 3200Broad, Strong
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)2950 - 2850Medium
C=O (carboxylic acid)1700 - 1680Strong
C=C (aromatic)1600, 1515, 1450Medium
C-O (ether and alcohol)1280 - 1050Strong

Biological Activity and Signaling Pathways

The biological activity of this compound is likely attributed to its aglycone, vanillic acid, which is released upon hydrolysis by β-glucosidases in the body.[4][5] Vanillic acid has been shown to exert its effects through various signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway.

AMPK Signaling Pathway

AMPK is a key regulator of cellular energy homeostasis.[6][7] Activation of AMPK can lead to a range of beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation, and decreased inflammation.[6][7] Studies have demonstrated that vanillic acid can activate AMPK, suggesting a potential mechanism for its observed anti-obesity and anti-diabetic effects.[8] It is hypothesized that this compound serves as a pro-drug, delivering vanillic acid to target tissues where it can then activate the AMPK signaling cascade.

G cluster_pathway Proposed Signaling Pathway of this compound VAG This compound VA Vanillic Acid VAG->VA Hydrolysis (β-glucosidase) AMPK AMPK Activation VA->AMPK Metabolic_Effects Increased Glucose Uptake Increased Fatty Acid Oxidation Decreased Inflammation AMPK->Metabolic_Effects

Caption: Proposed mechanism of action for this compound via the AMPK signaling pathway.

Conclusion

This technical guide provides essential spectroscopic data and synthetic methodologies for this compound. The presented information is critical for researchers and professionals involved in the identification, synthesis, and evaluation of this compound for potential therapeutic applications. Further research is warranted to fully elucidate the specific spectroscopic characteristics of synthetic this compound under various conditions and to confirm its mechanism of action in relevant biological systems.

References

Vanillic Acid Glucoside: A Hydrolyzable Tannin Explored

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Vanillic acid glucoside, a naturally occurring compound found in various plants, is classified as a hydrolyzable tannin. This classification stems from its structure, which features a glycosidic bond that can be hydrolyzed to yield vanillic acid and a glucose molecule. While research has extensively explored the biological activities of its aglycone, vanillic acid, this guide focuses on the available technical information regarding this compound itself, addressing its biochemical properties and relevant experimental methodologies.

Biochemical Properties of Vanillic Acid and its Glucoside

The biological activities of this compound are often attributed to its hydrolysis product, vanillic acid. Vanillic acid has demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. The following tables summarize the quantitative data available for vanillic acid, which provides an inferential basis for the potential activities of its glucoside precursor.

Table 1: Antioxidant Activity of Vanillic Acid

AssayTest SystemIC50 / ActivityReference
DPPH Radical ScavengingIn vitroIC50: 832 ± 10.22 µg/mL[1]
ABTS Radical ScavengingIn vitroIC50: 662 ± 8.32 µg/mL[1]
ABTS Radical ScavengingIn vitroIC50: 72.76 µg/ml (Hot water extract)[2]

Table 2: Anti-inflammatory Activity of Vanillic Acid

AssayTest SystemEffectReference
Nitric Oxide (NO) ProductionLPS-stimulated mouse peritoneal macrophagesInhibition of NO production[3][4][5]
Cytokine Production (TNF-α, IL-6)LPS-stimulated mouse peritoneal macrophagesInhibition of TNF-α and IL-6 production[3][4][5]

Table 3: Enzyme Inhibitory Activity of Vanillic Acid and Related Compounds

EnzymeInhibitorIC50 ValueReference
α-GlucosidaseVanillin28.34 ± 0.89 mg/mL[6]
TyrosinaseVanillic Acid1.0 mM[7]
TyrosinaseVanillyl alcohol1.5 mM[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are methodologies for key experiments related to the evaluation of vanillic acid and its glucoside.

Synthesis of this compound

A common method for the synthesis of glycosides is the Koenigs-Knorr reaction. This reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.

Koenigs-Knorr Glycosylation of Vanillic Acid (General Protocol):

  • Protection of Vanillic Acid: The carboxylic acid and phenolic hydroxyl groups of vanillic acid are protected to prevent unwanted side reactions. This can be achieved by esterification and etherification, respectively.

  • Preparation of the Glycosyl Donor: A suitable protected glucose derivative, such as acetobromoglucose, is used as the glycosyl donor.

  • Glycosylation Reaction: The protected vanillic acid is reacted with the glycosyl donor in an inert solvent (e.g., dichloromethane) in the presence of a promoter like silver carbonate or silver oxide. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Deprotection: Following the glycosylation, the protecting groups are removed to yield this compound. This often involves hydrolysis under basic or acidic conditions.

  • Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Isolation of this compound from Natural Sources

This compound has been isolated from various plant species, including Firmiana simplex. A general protocol for its isolation is as follows:

Protocol for Isolation from Plant Material:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, using methods like maceration or Soxhlet extraction.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is typically found in the more polar fractions.

  • Chromatographic Separation: The polar fraction is further purified using a combination of chromatographic techniques. This may include:

    • Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid) and methanol or acetonitrile.

  • Structure Elucidation: The purified compound is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Biological Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction Mixture: A solution of the test compound (this compound) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[3][8][9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

  • Generation of ABTS radical cation (ABTS•+): ABTS is reacted with potassium persulfate to generate the stable blue-green ABTS•+ radical cation. This solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction Mixture: The test compound is added to the ABTS•+ solution.

  • Measurement: The decrease in absorbance is measured after a set time.

  • Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10][11][12][13]

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (this compound) for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Measurement of Nitrite: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Calculation: The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.[14][15]

Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the known effects of its aglycone, vanillic acid, provide valuable insights. Vanillic acid has been shown to influence key inflammatory and cellular signaling pathways such as NF-κB, MAPK, and Akt.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Vanillic acid has been reported to inhibit the activation of NF-κB.[3][4][5]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Transcription VAG Vanillic Acid (from Glucoside) VAG->IKK Inhibits VAG->NFkB Inhibits Translocation NFkB_nuc NF-κB NFkB_nuc->Inflammation

Caption: Putative inhibition of the NF-κB signaling pathway by vanillic acid.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. Vanillic acid has been shown to modulate the phosphorylation of key MAPK proteins like ERK, JNK, and p38.[5]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) UpstreamKinases Upstream Kinases Stimuli->UpstreamKinases MEK MEK UpstreamKinases->MEK JNK JNK UpstreamKinases->JNK p38 p38 UpstreamKinases->p38 ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation VAG Vanillic Acid (from Glucoside) VAG->MEK Inhibits Phosphorylation VAG->JNK Inhibits Phosphorylation VAG->p38 Inhibits Phosphorylation

Caption: Potential modulation of the MAPK signaling pathway by vanillic acid.

Akt Signaling Pathway

The Akt (or Protein Kinase B) signaling pathway is involved in cell survival, proliferation, and metabolism. Vanillic acid has been reported to influence the phosphorylation and activation of Akt.[16][17]

Akt_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Targets Akt->Downstream CellResponse Cell Survival, Proliferation Downstream->CellResponse VAG Vanillic Acid (from Glucoside) VAG->Akt Modulates Phosphorylation

References

Methodological & Application

Application Note: Quantification of Vanillic Acid Glucoside in Vanilla Extracts by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of vanillic acid glucoside in vanilla extracts. This compound is a key precursor to vanillic acid and other flavor compounds, and its concentration can be an important indicator of extract quality and authenticity.[1][2][3][4] The methodology presented here provides a reliable protocol for researchers, scientists, and professionals in the drug development and food science industries. This document outlines the necessary sample preparation, chromatographic conditions, and method validation procedures.

Introduction

Vanilla is a globally popular flavor derived from the cured beans of the Vanilla planifolia orchid.[4][5] The characteristic flavor and aroma of vanilla are attributed to a complex mixture of over 200 compounds, with vanillin (B372448) being the most prominent.[4] However, many of these flavor compounds, including vanillin and vanillic acid, exist as non-volatile glucosides in green vanilla beans.[1][2][3] this compound is a significant glucoside that, through enzymatic hydrolysis during the curing process, releases vanillic acid, contributing to the overall flavor profile.[6]

The accurate quantification of this compound is crucial for quality control, authentication of vanilla extracts, and in research exploring the biosynthesis of vanilla flavor compounds.[4][5] High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive and reliable method for this purpose.[5][7][8][9] This application note provides a detailed protocol for the quantification of this compound in vanilla extracts.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may need optimization depending on the specific matrix of the vanilla extract.

For Liquid Vanilla Extracts:

  • Pipette 250 µL of the liquid vanilla extract into a 25 mL volumetric flask.[5]

  • Add methanol (B129727) to the mark and sonicate the flask for 10-15 minutes to ensure complete dissolution.[5]

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[5]

For Solid/Paste Vanilla Extracts:

  • Weigh 1 g of the paste or powdered extract into a 10 mL volumetric flask.[5]

  • Add methanol to the mark and sonicate for 30 minutes to extract the analytes.[5]

  • Allow the solution to settle, then dilute a 1 mL aliquot 10-fold with methanol in a separate volumetric flask.[5]

  • Filter the final diluted solution through a 0.22 µm syringe filter into an HPLC vial.[5]

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the separation and quantification of this compound.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity LC System or equivalent[10]
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm[10]
Mobile Phase A 0.2% Acetic Acid in Water[8][9]
Mobile Phase B Acetonitrile[10]
Gradient 0-5 min: 10% B; 5-15 min: 10-30% B; 15-20 min: 30-50% B; 20-25 min: 50% B; 25-26 min: 50-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis Detector at 260 nm[11]
Run Time 30 minutes
Standard Preparation and Calibration
  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is a template for presenting the quantification of this compound in various vanilla extract samples.

Sample IDSample TypePeak Retention Time (min)Peak AreaConcentration (µg/mL)
Standard 1Calibration1
Standard 2Calibration5
Standard 3Calibration10
Standard 4Calibration25
Standard 5Calibration50
Standard 6Calibration100
Sample ALiquid Extract
Sample BPaste Extract
Sample CPowder Extract

Method Validation

To ensure the reliability of the analytical method, it should be validated for the following parameters:

  • Linearity: The linearity of the method should be assessed by analyzing a series of at least six concentrations of the this compound standard. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[11]

  • Precision: The precision of the method should be determined by repeatability (intra-day) and intermediate precision (inter-day) studies. This is done by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

  • Accuracy: Accuracy should be evaluated through recovery studies by spiking a known concentration of the this compound standard into a vanilla extract sample. The recovery should be within 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification start Vanilla Extract Sample (Liquid, Paste, or Powder) weigh Weighing/Pipetting start->weigh dissolve Dissolution in Methanol & Sonication weigh->dissolve filter Syringe Filtration (0.22 µm) dissolve->filter hplc_vial Prepared Sample in HPLC Vial filter->hplc_vial injection Autosampler Injection hplc_vial->injection separation C18 Column Separation injection->separation detection UV Detection (260 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification of This compound integration->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of this compound in vanilla extracts.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful analytical technique widely used for the separation, identification, and quantification of various compounds in complex mixtures. Its advantages, such as high sample throughput, low operating costs, and minimal sample clean-up, make it an ideal method for the analysis of phytochemicals in herbal extracts and pharmaceutical formulations.[1][2] This application note provides a detailed protocol for the HPTLC analysis of vanillic acid glucoside and other related phenolic compounds, which are of significant interest due to their antioxidant and other pharmacological properties.[3]

Phenolic compounds are a diverse group of plant secondary metabolites that play a crucial role in plant defense and human health.[4] Vanillic acid, a benzoic acid derivative, and its glucosides are found in various plants and are known for their biological activities. The accurate and precise quantification of these compounds is essential for the quality control and standardization of herbal products.[4]

Experimental Protocols

This section details the methodologies for the HPTLC analysis of this compound and related phenolic compounds, including vanillic acid, gallic acid, and syringic acid.

Materials and Reagents
Standard Solution Preparation

Prepare stock solutions of each standard (e.g., 1 mg/mL) in methanol. From these stock solutions, prepare working standard solutions of varying concentrations (e.g., 10-100 µg/mL) to establish calibration curves.

Sample Preparation

For the analysis of plant extracts, a general extraction procedure is as follows:

  • Weigh 1 g of the dried and powdered plant material.

  • Extract with an appropriate solvent (e.g., methanol, ethanol) using a suitable method such as sonication or reflux extraction.[7] An exhaustive extraction may require multiple cycles.[8]

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Re-dissolve the dried extract in a known volume of methanol to achieve a final concentration suitable for HPTLC analysis (e.g., 10 mg/mL).

Chromatographic Conditions

Two different mobile phase systems are presented here for the separation of different combinations of phenolic compounds.

System 1: For Vanillin β-D-Glucoside, Vanillic Acid, and other related compounds [5][6]

  • Mobile Phase: n-hexane : chloroform : methanol : acetic acid (5 : 36 : 4 : 0.5, v/v/v/v)

  • Application: Apply 2-10 µL of standard and sample solutions as 8 mm bands onto the HPTLC plate.

  • Development: Develop the plate up to a distance of 8 cm in a twin-trough chamber previously saturated with the mobile phase vapor for 20 minutes.

  • Drying: Dry the plate in an oven or with a stream of warm air.

  • Detection: Densitometric scanning at 254 nm and 280 nm.[5][6]

System 2: For Gallic Acid, Syringic Acid, and Vanillic Acid [3]

  • Mobile Phase: Toluene : ethyl acetate : formic acid (4 : 4 : 2, v/v/v)

  • Application: Apply 2-10 µL of standard and sample solutions as 8 mm bands onto the HPTLC plate.

  • Development: Develop the plate up to a distance of 8 cm in a twin-trough chamber previously saturated with the mobile phase vapor for 20 minutes.

  • Drying: Dry the plate thoroughly.

  • Detection: Densitometric scanning at 254 nm.[3]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from HPTLC analysis of the target phenolic compounds.

Table 1: Chromatographic Data for Phenolic Compounds

CompoundMobile Phase SystemRf ValueDetection Wavelength (nm)
Vanillin β-D-Glucoside10.09[9]254, 280[5][6]
Vanillic Acid10.57[9]254, 280[5][6]
Vanillic Acid20.60[3]254[3]
Gallic Acid20.47[3]254[3]
Syringic Acid20.53[3]254[3]

Table 2: Calibration Data for Phenolic Compounds

CompoundLinearity Range (ng/spot)Correlation Coefficient (r²)
Vanillin β-D-Glucoside24 - 120[5][6]> 0.99[7]
Vanillic Acid20 - 100[5][6]> 0.99[3]
Gallic AcidNot Specified> 0.99[3]
Syringic AcidNot Specified> 0.99[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPTLC analysis of phenolic compounds from plant extracts.

G HPTLC Analysis Workflow A Plant Material (Dried and Powdered) B Extraction (e.g., Methanol) A->B C Filtration & Concentration B->C D Sample Solution (in Methanol) C->D F HPTLC Plate Application D->F E Standard Solutions (Known Concentrations) E->F G Chromatographic Development (Mobile Phase) F->G H Drying of the Plate G->H I Densitometric Scanning (UV Detection) H->I J Data Analysis (Quantification) I->J

Caption: A flowchart of the HPTLC analysis process.

Hypothetical Signaling Pathway

Vanillic acid and its derivatives are known to possess various biological activities, including antioxidant and anti-inflammatory effects. The diagram below illustrates a hypothetical signaling pathway where these compounds might exert their effects.

G Hypothetical Signaling Pathway cluster_cell Cell A This compound B Cell Membrane Receptor A->B Binds to C Signal Transduction Cascade (e.g., MAPK pathway) B->C Activates D Transcription Factor (e.g., Nrf2) C->D Activates E Antioxidant Response Element (ARE) in DNA D->E Translocates to nucleus and binds F Expression of Antioxidant Genes (e.g., HO-1, NQO1) E->F Induces G Cellular Protection (Reduced Oxidative Stress) F->G Leads to

Caption: A potential mechanism of action for this compound.

Conclusion

The HPTLC methods described in this application note provide a reliable and efficient approach for the qualitative and quantitative analysis of this compound and related phenolic compounds in various matrices. The detailed protocols and quantitative data can be readily adopted by researchers and scientists for quality control, standardization, and further research on these bioactive molecules. The provided workflow and hypothetical pathway diagrams offer a clear visual representation of the experimental process and potential biological relevance.

References

Vanillic Acid Glucoside: A Biomarker for Dietary Intake of Whole Grains and Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-0012

Introduction

Objective and reliable assessment of dietary intake is a significant challenge in nutritional research and clinical practice. Traditional methods, such as food frequency questionnaires and dietary recalls, are subject to recall bias and measurement error. Dietary biomarkers, which are compounds in biological samples that reflect the intake of specific foods or food groups, offer a more objective approach. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its primary conjugated metabolite, vanillic acid glucoside, have emerged as promising biomarkers for the intake of whole-grain products and foods containing vanillin (B372448).

Whole grains are rich in ferulic acid, a phenolic acid that is ester-linked to cell wall polysaccharides. Following consumption, gut microbiota can release ferulic acid and metabolize it to vanillic acid. Similarly, vanillin, a widely used flavoring agent, is oxidized in the body to vanillic acid. This vanillic acid is then absorbed and undergoes phase II metabolism, primarily in the liver, to form this compound, which is subsequently excreted in the urine. Therefore, the quantification of this compound in biological fluids can serve as an indicator of recent intake of these dietary components.

This document provides detailed application notes on the utility of this compound as a dietary biomarker and a comprehensive protocol for its quantification in human urine.

Metabolic Pathway of this compound Formation

Dietary precursors such as ferulic acid, abundant in the bran of whole grains like wheat, and vanillin from food flavorings are converted to vanillic acid.[1] This conversion is carried out by gut microbiota and host enzymes. The resulting vanillic acid is then conjugated with glucuronic acid in the liver to form this compound, a water-soluble metabolite that is efficiently excreted via urine.

Metabolic_Pathway cluster_diet Dietary Intake cluster_precursor Precursors cluster_metabolism Metabolism cluster_biomarker Biomarker Formation & Excretion WholeGrains Whole Grains (e.g., Wheat Bran) FerulicAcid Ferulic Acid WholeGrains->FerulicAcid release of VanillinFoods Vanillin-Containing Foods Vanillin Vanillin VanillinFoods->Vanillin intake of GutMicrobiota Gut Microbiota / Host Enzymes FerulicAcid->GutMicrobiota metabolized by Vanillin->GutMicrobiota oxidized by VanillicAcid Vanillic Acid GutMicrobiota->VanillicAcid produces Liver Liver (Phase II Metabolism) VAG This compound Liver->VAG Glucuronidation VanillicAcid->Liver transported to Urine Urinary Excretion VAG->Urine excreted in

Caption: Metabolic pathway from dietary precursors to this compound.

Quantitative Data

While vanillic acid is a known metabolite of whole-grain and vanillin intake, comprehensive quantitative data directly linking specific dietary interventions to this compound concentrations in human plasma or urine are still emerging in the scientific literature. However, studies on the bioavailability of related precursors provide valuable context.

For instance, after consumption of bioprocessed whole wheat bread, an increase in the bioavailability of vanillic acid was observed. The metabolism of ferulic acid from grain consumption is a key pathway. Studies have shown that after the consumption of a diet rich in whole grains, there is a notable increase in the urinary excretion of ferulic acid and its metabolites. While direct quantification of the glucoside is not always reported, the measurement of total vanillic acid (after enzymatic hydrolysis of the glucoside conjugate) serves as a reliable proxy.

Table 1: Pharmacokinetic Data for Vanillic Acid in Rats

Dosage (Oral)Cmax (µg/mL)Tmax (h)Oral Bioavailability (%)
2 mg/kg0.42 ± 0.090.55 - 0.6425.3 - 36.2
5 mg/kg0.73 ± 0.210.55 - 0.6425.3 - 36.2
10 mg/kg0.92 ± 0.280.55 - 0.6425.3 - 36.2
Data from a pharmacokinetic study of vanillic acid in rats, demonstrating its absorption and bioavailability.

Experimental Protocols

Protocol 1: Quantification of Total Vanillic Acid in Human Urine by LC-MS/MS

This protocol details the necessary steps for sample collection, preparation (including enzymatic hydrolysis), and analysis to determine the total concentration of vanillic acid, reflecting the intake of its dietary precursors.

Experimental Workflow Overview

Workflow start 1. Urine Sample Collection (24h or spot collection, store at -80°C) prep 2. Sample Preparation - Thaw and vortex sample - Add internal standard - Add buffer start->prep hydrolysis 3. Enzymatic Hydrolysis - Add β-glucuronidase/sulfatase - Incubate (e.g., 4h at 37°C) prep->hydrolysis protein_precip 4. Protein Precipitation - Add acidified acetonitrile (B52724) - Vortex and centrifuge hydrolysis->protein_precip spe 5. Solid-Phase Extraction (SPE) (Optional cleanup) - Condition, load, wash, elute protein_precip->spe if needed analysis 6. LC-MS/MS Analysis - Inject supernatant/eluate - Chromatographic separation - Mass spectrometric detection protein_precip->analysis spe->analysis quant 7. Data Quantification - Generate calibration curve - Calculate concentration analysis->quant

Caption: Workflow for the analysis of total vanillic acid in urine.
Materials and Reagents

  • Vanillic acid analytical standard

  • Vanillic acid-d3 (or other suitable internal standard, IS)

  • β-glucuronidase from Helix pomatia (Type H-1, solid, or equivalent liquid preparation)[2]

  • LC-MS grade water, acetonitrile, methanol (B129727), and formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

  • Human urine (control pool for calibration curve)

  • Standard laboratory glassware and consumables

Sample Collection and Storage

Collect 24-hour or first-morning void urine samples. Immediately after collection, add a preservative if necessary, aliquot, and store samples at -80°C until analysis to prevent degradation.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of vanillic acid and the internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working solutions for the calibration curve and QCs.

  • Calibration Curve: Spike control urine with the working standard solutions to create a calibration curve over the desired concentration range (e.g., 5 - 5000 ng/mL).

  • Quality Controls: Prepare QCs at low, medium, and high concentrations in a similar manner.

Sample Preparation Procedure
  • Thaw urine samples, standards, and QCs on ice. Vortex thoroughly.

  • To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 250 µL of 1 M ammonium acetate buffer (pH 5.0).

  • Enzymatic Hydrolysis: Add β-glucuronidase from Helix pomatia (sufficient for ≥30 units/µL of urine).[2] Incubate the mixture at 37°C for 4 hours to cleave the glucuronide conjugate.[2]

  • Protein Precipitation: Stop the reaction by adding 500 µL of acetonitrile containing 1% formic acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for direct injection or further SPE cleanup.

Solid-Phase Extraction (Optional Cleanup)

For cleaner samples and improved sensitivity, an SPE step can be included.

  • Condition: Condition a mixed-mode anion exchange SPE cartridge with 1 mL methanol followed by 1 mL water.

  • Load: Load the supernatant from the protein precipitation step.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute: Elute the analytes with 1 mL of methanol containing 2% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Table 2: Suggested LC-MS/MS Parameters

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 5% B, linear ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate.
Injection Volume 5 µL
Column Temp. 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Vanillic Acid: To be optimized (e.g., 167 -> 123) Vanillic Acid-d3 (IS): To be optimized (e.g., 170 -> 126)
Note: MS/MS parameters such as collision energy and cone voltage must be optimized for the specific instrument used.
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.

  • Apply a linear regression model with a 1/x weighting factor.

  • Calculate the concentration of vanillic acid in the unknown samples using the regression equation from the calibration curve.

  • Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Conclusion

This compound is a specific and promising biomarker for assessing the dietary intake of whole grains and vanillin. The measurement of total vanillic acid in urine following enzymatic hydrolysis provides a robust and reliable method for its quantification. The protocols outlined in this document offer a comprehensive framework for researchers and scientists to implement this biomarker in nutritional studies, aiding in the objective assessment of dietary patterns and their relationship with health and disease.

References

Application Notes and Protocols: Vanillic Acid Glucoside in Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid, a phenolic compound found in various plants, is recognized for its potential as a natural food preservative due to its antimicrobial and antioxidant properties. Its glycosylated form, vanillic acid glucoside, is also a naturally occurring compound, often serving as a precursor to vanillin (B372448). While extensive research has documented the efficacy of vanillic acid in food preservation, specific data on the direct application and quantitative antimicrobial and antioxidant activities of this compound are limited. Generally, the glycosylation of phenolic compounds may influence their biological activities, often resulting in reduced antimicrobial and antioxidant efficacy compared to their aglycone forms. This document provides a detailed overview of the known applications of vanillic acid in food preservation, with inferred potential applications for this compound, alongside relevant experimental protocols.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of Vanillic Acid against Various Microorganisms

MicroorganismStrainMIC (µg/mL)Food Matrix/MediumReference
Enterobacter cloacaeCarbapenem-Resistant600Tryptic Soy Broth[1][2]
Enterobacter hormaecheiCarbapenem-Resistant800Agar Diffusion[3]
Staphylococcus aureusClinical Isolate600Broth Macrodilution
Proteus mirabilisClinical Isolate600Broth Macrodilution
Salmonella TyphiClinical Isolate600Broth Macrodilution
Escherichia coliNot Specified900Broth Microdilution
Cronobacter spp.Various>8000 (at pH 6.0 and 7.0)Tryptic Soy Broth with Yeast Extract[4]

Table 2: Antioxidant Activity of Vanillic Acid

AssayMethodActivity/IC50Reference
DPPH Radical ScavengingIn vitroLower than BHA[1]
β-carotene-linoleateIn vitroLower than BHA[1]
Protein Glycation InhibitionIn vitroIC50 = 46.4 µg/mL
Plasma Protein Carbonyl FormationEx vivoInhibition at 5-50 µg/mL
Plasma Lipid PeroxidationEx vivoInhibition at 50 µg/mL

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a food preservative.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method and can be used to determine the MIC of this compound against relevant food spoilage and pathogenic microorganisms.

Materials:

  • This compound

  • Test microorganism (e.g., E. coli, S. aureus, Listeria monocytogenes)

  • Cation-adjusted Mueller Hinton Broth (CAMHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared inoculum to each well containing the diluted this compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Sample Solutions: Prepare various concentrations of this compound in methanol.

  • Reaction: Mix a specific volume of each sample solution with the DPPH solution. Include a control (methanol instead of the sample solution).

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.

Protocol 3: Inhibition of Lipid Oxidation in a Food Matrix (e.g., Meat)

This protocol assesses the ability of this compound to inhibit lipid oxidation in a food system.

Materials:

  • Minced meat (e.g., beef, chicken)

  • This compound solution

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

  • Spectrophotometer

Procedure:

  • Sample Preparation: Divide the minced meat into portions. Treat the experimental groups with different concentrations of this compound solution. Include a control group with no treatment.

  • Storage: Store the samples under refrigerated conditions (e.g., 4°C) for a specified period (e.g., 0, 3, 6, 9 days).

  • TBARS Assay:

    • Homogenize a known weight of the meat sample with TCA solution.

    • Centrifuge the homogenate and collect the supernatant.

    • Mix the supernatant with TBA reagent and heat in a water bath (e.g., 95°C for 30 minutes).

    • Cool the samples and measure the absorbance at 532 nm.

  • Calculation: The extent of lipid oxidation is determined by the amount of thiobarbituric acid reactive substances (TBARS) formed, expressed as mg of malondialdehyde (MDA) per kg of meat. A lower TBARS value indicates greater inhibition of lipid oxidation.

Visualizations

Signaling Pathway: Postulated Antimicrobial Mechanism of Vanillic Acid

While the specific mechanism for this compound is not detailed, the mechanism for vanillic acid is believed to involve the disruption of the cell membrane.

antimicrobial_mechanism cluster_cell Bacterial Cell Cell_Membrane Cell Membrane Intracellular_Components Intracellular Components (ATP, pH, etc.) Cell_Lysis Cell Lysis & Death Cell_Membrane->Cell_Lysis Leads to Intracellular_Components->Cell_Lysis Leakage of Vanillic_Acid Vanillic Acid Vanillic_Acid->Cell_Membrane Disrupts Integrity

Caption: Postulated antimicrobial action of vanillic acid via cell membrane disruption.

Experimental Workflow: Evaluating Food Preservative Efficacy

The following workflow outlines the general steps to assess the potential of this compound as a food preservative.

experimental_workflow Start Start: Hypothesis (VAG as a food preservative) Preparation Prepare Vanillic Acid Glucoside Solutions Start->Preparation Antimicrobial Antimicrobial Assays (e.g., MIC) Preparation->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Preparation->Antioxidant Food_Matrix Application in Food Matrix (e.g., Meat, Juice) Antimicrobial->Food_Matrix Antioxidant->Food_Matrix Analysis Analyze Quality Parameters (Microbial Load, Oxidation) Food_Matrix->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: General workflow for testing this compound as a food preservative.

Logical Relationship: Benefits in Food Preservation

This diagram illustrates the interconnected benefits of using a compound with both antimicrobial and antioxidant properties in food preservation.

logical_relationship cluster_properties Preservative Properties cluster_benefits Food Preservation Benefits VAG This compound Antimicrobial Antimicrobial Activity VAG->Antimicrobial Antioxidant Antioxidant Activity VAG->Antioxidant Spoilage Inhibition of Microbial Spoilage Antimicrobial->Spoilage Oxidation Prevention of Oxidative Rancidity Antioxidant->Oxidation Shelf_Life Extended Shelf Life & Improved Quality Spoilage->Shelf_Life Oxidation->Shelf_Life

Caption: Dual role of this compound in food preservation.

Disclaimer: The provided information is for research purposes only. The efficacy and safety of this compound as a food preservative need to be established through rigorous scientific investigation.

References

Application Note: Quantitative Analysis of Vanillic Acid Glucoside in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanillic acid, a phenolic compound found in various plants and food products, is an oxidative metabolite of vanillin. In biological systems, it often undergoes conjugation, such as glycosylation, to form metabolites like vanillic acid glucoside (VAG). The quantification of such metabolites is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of vanillic acid and its parent compounds. This application note details a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of vanillic acid 4-β-D-glucoside in biological matrices like plasma and urine.

The method employs a simple protein precipitation step for sample preparation and utilizes the high selectivity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • Analytes: Vanillic Acid 4-β-D-Glucoside (VAG) reference standard[1][2], Caffeic Acid (Internal Standard, IS).

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water.

  • Biological Matrix: Blank human plasma and urine (screened for interferences).

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of VAG and Caffeic Acid (IS) reference standards.

    • Dissolve each standard in 1.0 mL of methanol to obtain 1 mg/mL primary stock solutions. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the VAG primary stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Caffeic Acid primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation/extraction solvent.

Sample Preparation (Plasma/Urine)

This protocol is based on a common protein precipitation method used for vanillic acid and other phenolic compounds in biological matrices.[3]

  • Thaw: Bring all frozen plasma/urine samples, CCs, and QCs to room temperature and vortex to ensure homogeneity.

  • Aliquot: Pipette 50 µL of the sample (plasma, urine, CC, or QC) into a clean 1.5 mL microcentrifuge tube.

  • Precipitation/Extraction: Add 200 µL of the cold (4°C) IS Working Solution (100 ng/mL Caffeic Acid in acetonitrile) to each tube.

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following conditions are proposed based on established methods for similar phenolic compounds and may require optimization.[3][4]

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemUHPLC System (e.g., Agilent 1290, Waters Acquity)
ColumnZorbax RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent[3]
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Gradient Elution See Table 2 below

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05.0
1.05.0
5.095.0
6.095.0
6.15.0
8.05.0

Table 3: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Agilent 6495)
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Ion Source Temp.500°C
IonSpray Voltage-4500 V
Curtain Gas35 psi
Collision Gas (CAD)Medium
MRM Transitions See Table 4 below

Table 4: Proposed MRM Transitions and Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
This compound 329.1167.0150-22
(Confirmation Ion)329.1123.0150-35
Caffeic Acid (IS) 179.0135.1150-18
Note: The precursor ion for VAG is calculated from its molecular weight of 330.29 g/mol ([M-H]⁻).[5] The primary product ion (167.0) corresponds to the loss of the glucose moiety (162 Da), resulting in the vanillic acid anion. The confirmation ion (123.0) corresponds to a subsequent fragmentation of vanillic acid.[6] Collision energies require experimental optimization.

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria for a bioanalytical method validation.

Table 5: Example Method Validation Summary

ParameterConcentration Range / LevelsAcceptance Criteria
Calibration Curve 1 - 1000 ng/mLR² ≥ 0.99, 8 standards, 75% must be within ±15% of nominal (±20% at LLOQ)
Lower Limit of Quantitation (LLOQ) 1 ng/mLAccuracy: 80-120%, Precision: ≤20% RSD, S/N > 10
Accuracy & Precision LLOQ, Low QC, Mid QC, High QC (n=5 per level)Accuracy: Within ±15% of nominal (±20% at LLOQ) Precision: ≤15% RSD (≤20% at LLOQ)
Matrix Effect Low QC, High QCIS-normalized matrix factor CV ≤ 15%
Extraction Recovery Low QC, Mid QC, High QCConsistent and reproducible (CV ≤ 15%)
Stability (Freeze-Thaw, Bench-Top, Long-Term)Low QC, High QCMean concentration within ±15% of nominal

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Aliquot 50 µL Biological Sample s2 Add 200 µL Acetonitrile with IS s1->s2 s3 Vortex Mix (1 min) s2->s3 s4 Centrifuge (14,000 x g, 10 min) s3->s4 s5 Transfer Supernatant to Autosampler Vial s4->s5 lc UHPLC Separation (C18 Column) s5->lc ms Tandem MS Detection (ESI-, MRM Mode) lc->ms integ Peak Integration ms->integ quant Quantification using Calibration Curve integ->quant report Generate Report quant->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Proposed MS/MS Fragmentation Pathway

G parent This compound Precursor Ion [M-H]⁻ m/z 329.1 loss1 Neutral Loss of Glucose (-162 Da) parent->loss1 frag1 Vanillic Acid Anion Product Ion m/z 167.0 loss2 Neutral Loss of CO₂ (-44 Da) frag1->loss2 frag2 Confirmation Ion Product Ion m/z 123.0 loss1->frag1 loss2->frag2

Caption: Proposed fragmentation of this compound in negative ESI mode.

References

Application Notes and Protocols: Vanillic Acid Glucoside as a Substrate for β-Glucosidase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides, releasing glucose as one of the products. These enzymes are ubiquitous in nature and play crucial roles in various biological processes, including the degradation of cellulose, activation of phytohormones in plants, and metabolism of xenobiotics. In the food and beverage industry, β-glucosidases are of particular interest for their role in the release of aromatic compounds from their non-volatile glycosidic precursors, significantly impacting the flavor and aroma profiles of products such as wine and vanilla.

Vanillic acid glucoside, a naturally occurring compound found in vanilla beans and other plants, serves as a substrate for β-glucosidase.[1][2][3] The enzymatic hydrolysis of this compound yields vanillic acid and glucose. Monitoring the formation of vanillic acid provides a direct measure of β-glucosidase activity. This assay is particularly relevant for researchers studying the biochemistry of flavor development in vanilla and for screening for novel β-glucosidases with specific substrate preferences. Unlike chromogenic substrates such as p-nitrophenyl-β-D-glucopyranoside (pNPG), which release a colored product upon hydrolysis, the use of a natural substrate like this compound can provide more physiologically relevant kinetic data. The quantification of the reaction product, vanillic acid, is typically achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Kinetic Parameters of β-Glucosidase from Vanilla planifolia with Various Substrates
SubstrateMichaelis-Menten Constant (Km)Maximum Velocity (Vmax) (IU/mg protein)
This compound>20 mM[2][3]5 - 10[2][3]
p-Nitrophenyl-β-D-glucopyranoside (pNPG)~3.3 - 5 mM[2][4]~11.5[2]
Glucovanillin~5 mM[4]5 - 10[2]
Ferulic Acid Glucoside~5 mM[2][3]5 - 10[2][3]
Guaiacol Glucoside>20 mM[2][3]5 - 10[2][3]
Creosol Glucoside>20 mM[2][3]5 - 10[2][3]

Note: IU (International Unit) is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions.

Experimental Protocols

β-Glucosidase Activity Assay using this compound

This protocol describes the enzymatic assay to determine the activity of β-glucosidase using this compound as the substrate.

a. Materials and Reagents:

  • β-glucosidase enzyme solution

  • This compound

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Incubator or water bath

  • HPLC system with a UV detector

b. Preparation of Solutions:

  • Substrate Stock Solution (e.g., 50 mM this compound): Dissolve the appropriate amount of this compound in sodium phosphate buffer. Note: Due to the high Km, a high substrate concentration is recommended to approach Vmax conditions.

  • Enzyme Dilution: Prepare a suitable dilution of the β-glucosidase enzyme in cold sodium phosphate buffer. The optimal dilution should be determined empirically to ensure the reaction rate is linear over the desired time course.

c. Enzyme Reaction:

  • Pre-warm the substrate solution and the enzyme dilution to the desired reaction temperature (e.g., 40°C).

  • In a microcentrifuge tube, add 200 µL of the this compound substrate solution.

  • To initiate the reaction, add 200 µL of the diluted enzyme solution to the substrate solution.

  • Mix gently and incubate at the chosen temperature (e.g., 40°C) for a specific period (e.g., 30 minutes).

  • To stop the reaction, add 1 mL of 0.5 M NaOH or heat the mixture to 95-100°C for 5 minutes.

  • Prepare a negative control by adding the stop solution to the substrate before adding the enzyme.

  • Centrifuge the reaction mixture at high speed (e.g., 14,000 x g) for 5 minutes to pellet any precipitate.

  • Collect the supernatant for HPLC analysis.

Quantification of Vanillic Acid by HPLC

This protocol outlines the method for quantifying the vanillic acid produced in the β-glucosidase assay.

a. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water:Formic acid (98:2, v/v)

  • Mobile Phase B: Water:Acetonitrile:Formic acid (18:78:2, v/v/v)

  • Gradient:

    • 0-10 min: 8-13% B

    • 10-30 min: 13-20% B

    • 30-35 min: 20-8% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

b. Standard Curve Preparation:

  • Prepare a stock solution of vanillic acid of a known concentration in the mobile phase.

  • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a standard curve of peak area versus concentration.

c. Sample Analysis:

  • Inject the supernatant from the enzyme reaction into the HPLC system.

  • Identify the vanillic acid peak based on the retention time of the vanillic acid standard.

  • Quantify the amount of vanillic acid in the sample by comparing its peak area to the standard curve.

d. Calculation of Enzyme Activity:

The activity of β-glucosidase is expressed in International Units (IU), where one IU is the amount of enzyme that produces one µmole of product per minute under the specified assay conditions.

Activity (IU/mL) = (µmoles of vanillic acid produced) / (incubation time in min x volume of enzyme in mL)

Visualizations

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound β-Glucosidase β-Glucosidase This compound->β-Glucosidase Water Water Water->β-Glucosidase Vanillic Acid Vanillic Acid β-Glucosidase->Vanillic Acid Glucose Glucose β-Glucosidase->Glucose

Caption: Enzymatic hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis Prepare Substrate Solution Prepare Substrate Solution Mix Substrate and Enzyme Mix Substrate and Enzyme Prepare Substrate Solution->Mix Substrate and Enzyme Prepare Enzyme Dilution Prepare Enzyme Dilution Prepare Enzyme Dilution->Mix Substrate and Enzyme Incubate Incubate Mix Substrate and Enzyme->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Centrifuge Centrifuge Stop Reaction->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant HPLC Analysis HPLC Analysis Collect Supernatant->HPLC Analysis Quantify Vanillic Acid Quantify Vanillic Acid HPLC Analysis->Quantify Vanillic Acid

Caption: Workflow for β-glucosidase activity assay.

References

Unveiling the Anti-Inflammatory Potential of Vanillic Acid Glucoside: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols to investigate the in vitro anti-inflammatory effects of vanillic acid glucoside. The information presented herein is based on published research on vanillic acid and its derivatives, which are known to modulate key inflammatory pathways. These protocols are intended to serve as a comprehensive guide for researchers seeking to evaluate the therapeutic potential of this natural compound.

Application Notes

Vanillic acid, the aglycone of this compound, has demonstrated significant anti-inflammatory properties in various in vitro models. It effectively curtails the inflammatory cascade initiated by stimulants such as lipopolysaccharide (LPS) in immune cells, primarily macrophages. The key mechanisms of action involve the suppression of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and a range of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

The anti-inflammatory effects of vanillic acid are underpinned by its ability to modulate critical intracellular signaling pathways. Notably, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] The NF-κB pathway is a pivotal regulator of the genetic expression of pro-inflammatory cytokines, while the MAPK pathway is involved in cellular stress responses and inflammation. By interfering with these signaling cascades, vanillic acid effectively dampens the overall inflammatory response.

The provided protocols detail the necessary steps to replicate and build upon these findings, offering a framework for screening and characterizing the anti-inflammatory activity of this compound and related compounds.

Data Presentation: In Vitro Anti-Inflammatory Activity of Vanillic Acid

The following tables summarize the reported quantitative data on the inhibitory effects of vanillic acid and its derivatives on various inflammatory markers.

Inflammatory MediatorCell LineStimulantCompoundConcentration/IC₅₀% InhibitionReference
Nitric Oxide (NO)J774A.1 MacrophagesLPSo-Vanillic Acid0.001-10 µMConcentration-dependent decrease[2]
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSEpimuqubilin A (Positive Control)IC₅₀ = 7.4 µM50%[3]
TNF-αTG-elicited Peritoneal MacrophagesLPSo-Vanillic Acid0.001-10 µMConcentration-dependent decrease[2]
TNF-αHuman NeutrophilsLPSVanillic Acid5-50 µg/mLStatistically significant[4][5]
IL-8Human NeutrophilsLPSVanillic Acid5-50 µg/mLStatistically significant[4][5]
Protein GlycationN/AN/AVanillic AcidIC₅₀ = 46.4 µg/mL50%[4]

Experimental Protocols

Herein are detailed protocols for key in vitro assays to assess the anti-inflammatory effects of this compound.

Protocol 1: Cell Culture and Treatment

This initial protocol outlines the general procedure for culturing and treating macrophage cell lines, which are central to in vitro inflammation studies.

1.1. Cell Line:

  • Murine macrophage cell line: RAW 264.7 or J774A.1.

1.2. Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

1.3. Culture Conditions:

  • Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

1.4. Treatment Protocol:

  • Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, 6-well for Western blotting) at a density of 1 x 10⁵ to 1 x 10⁶ cells/mL and allow them to adhere for 24 hours.[3]

  • Pre-treat the cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours for NO and cytokine production).

Experimental Workflow for In Vitro Anti-inflammatory Assays

G Experimental Workflow for In Vitro Assays cluster_setup Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_analysis Data Analysis & Interpretation A Seed Macrophage Cells (e.g., RAW 264.7) B Pre-treat with This compound A->B C Stimulate with LPS B->C D Nitric Oxide (NO) Assay C->D E PGE₂ ELISA C->E F Cytokine ELISAs (TNF-α, IL-6, IL-1β) C->F G Western Blot (NF-κB & MAPK) C->G H Quantify Inhibition D->H E->H F->H J Analyze Signaling Pathways G->J I Determine IC₅₀ Values H->I

Caption: A flowchart illustrating the key steps in the in vitro evaluation of this compound's anti-inflammatory effects.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

2.1. Reagents:

2.2. Procedure:

  • After the 24-hour incubation period with LPS and the test compound, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a sodium nitrite standard curve.

Protocol 3: Prostaglandin E2 (PGE₂) and Cytokine (TNF-α, IL-6, IL-1β) ELISAs

This protocol uses Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify the levels of PGE₂ and pro-inflammatory cytokines in the culture supernatant.

3.1. Materials:

  • Commercially available ELISA kits for PGE₂, TNF-α, IL-6, and IL-1β.

3.2. Procedure:

  • Collect the cell culture supernatant after the 24-hour treatment period.

  • Centrifuge the supernatant at 1000 x g for 20 minutes at 4°C to remove any cellular debris.[6]

  • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.[7]

  • Briefly, this typically involves adding the supernatant to antibody-coated microplates, followed by the addition of a detection antibody and a substrate for color development.

  • Measure the absorbance at the recommended wavelength (usually 450 nm).

  • Calculate the concentration of the specific analyte using a standard curve provided in the kit.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

4.1. Cell Lysis and Protein Quantification:

  • After a shorter incubation period with LPS (e.g., 15-60 minutes, as pathway activation is rapid), wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.

  • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

4.2. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

NF-κB and MAPK Signaling Pathways

G Inhibitory Effect of Vanillic Acid on Inflammatory Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK VAG Vanillic Acid Glucoside VAG->MAPK inhibits VAG->IKK inhibits AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) AP1->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines

Caption: A diagram illustrating the inhibitory action of this compound on the LPS-induced NF-κB and MAPK signaling pathways.

References

Application Notes: Neuroprotective Potential of Vanillic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Vanillic Acid Glucoside: Extensive literature searches did not yield specific studies on the neuroprotective potential of This compound in neuronal cell culture. The available research focuses almost exclusively on its aglycone form, vanillic acid . It is plausible that this compound may be hydrolyzed to vanillic acid by cellular enzymes to exert its effects, but this has not been demonstrated in the context of neuronal cell culture models. Therefore, the following application notes and protocols are based on the significant body of research available for vanillic acid .

Introduction

Vanillic acid (VA), a dihydroxybenzoic acid derivative and an oxidized form of vanillin, is a phenolic compound found in various plants and fruits. It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] In the context of neurodegenerative diseases, research has highlighted vanillic acid's potential to protect neurons from various insults, such as those induced by β-amyloid (Aβ), lipopolysaccharide (LPS), and oxidative stress.[1][2] These notes provide an overview of the in vitro evidence for vanillic acid's neuroprotective effects and detailed protocols for its application in cell culture experiments.

Overview of Neuroprotective Effects in Cell Culture

Vanillic acid has been shown to confer neuroprotection in various neuronal cell models by mitigating oxidative stress, inflammation, and apoptosis.

  • Against Aβ-Induced Toxicity: In HT22 hippocampal neuronal cells, vanillic acid was non-toxic and significantly increased cell viability after exposure to Aβ₁₋₄₂.[1][3] It also attenuated the Aβ₁₋₄₂-induced generation of reactive oxygen species (ROS).[1]

  • Against LPS-Induced Neurotoxicity: Vanillic acid shows protective effects against LPS-induced neuroinflammation, which is a known contributor to neurodegeneration.[2] It can inhibit the activation of glial cells and the production of pro-inflammatory mediators.[2]

  • Against Glycation and Oxidative Stress: In Neuro-2A cells, vanillic acid suppressed apoptosis induced by methylglyoxal, a compound implicated in diabetic neuropathy.[4] This protection was achieved by inhibiting glycation-mediated ROS production and the activation of MAPK signaling pathways (p38 and JNK).[4] Studies have also shown that vanillic acid is not cytotoxic to HT22 cells and can ameliorate oxidative damage by increasing levels of endogenous antioxidants like glutathione (B108866) (GSH) and the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[5][6]

Data Presentation

The following tables summarize the quantitative data from key studies on the neuroprotective effects of vanillic acid in cell culture.

Table 1: Effect of Vanillic Acid on Cell Viability and ROS Production in Aβ₁₋₄₂-Treated HT22 Cells

Treatment Group Vanillic Acid (µM) Aβ₁₋₄₂ (5 µM) Outcome Result (% of Control or Fold Change)
Control 0 No Cell Viability ~100%
Aβ₁₋₄₂ alone 0 Yes Cell Viability ~50% (2-fold decrease)
VA + Aβ₁₋₄₂ 50 Yes Cell Viability ~75% (1.5-fold increase vs. Aβ)
VA + Aβ₁₋₄₂ 100 Yes Cell Viability ~95% (1.9-fold increase vs. Aβ)
VA + Aβ₁₋₄₂ 200 Yes Cell Viability ~100% (2-fold increase vs. Aβ)
Aβ₁₋₄₂ alone 0 Yes ROS Levels Significant Increase
VA + Aβ₁₋₄₂ 50, 100, 200 Yes ROS Levels Significant Decrease

Data synthesized from a study on Aβ₁₋₄₂-induced neurotoxicity in HT22 cells.[1]

Key Signaling Pathways

Vanillic acid exerts its neuroprotective effects by modulating several critical intracellular signaling pathways.

  • Anti-inflammatory Pathway: Vanillic acid can inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade. It acts by suppressing the activation of the JNK (c-Jun N-terminal kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[2] This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[2][7]

  • Antioxidant Response Pathway: Vanillic acid enhances the cellular antioxidant defense system by activating the Akt/GSK-3β/Nrf2 signaling pathway.[1][3] This leads to the upregulation of antioxidant enzymes like heme oxygenase 1 (HO-1) and increased levels of glutathione (GSH).[1][3]

  • Anti-Apoptotic Pathway: The compound prevents neuronal apoptosis by modulating the expression of Bcl-2 family proteins, leading to a decreased Bax/Bcl-2 ratio.[8] It also inhibits the activation of caspases (like caspase-3) and the subsequent cleavage of PARP (poly (ADP-ribose) polymerase).[1][8]

Diagrams of Signaling Pathways and Workflows

G cluster_0 Experimental Workflow: Assessing Neuroprotection cluster_1 Cellular Assays prep Prepare Neuronal Cell Culture (e.g., HT22, Neuro-2A) pretreat Pre-treat with Vanillic Acid (50-200 µM for 24h) prep->pretreat toxin Induce Neurotoxicity (e.g., Aβ, LPS, Methylglyoxal) pretreat->toxin incubate Incubate for a Defined Period (e.g., 24h) toxin->incubate assays Perform Cellular Assays incubate->assays viability Cell Viability (MTT Assay) assays->viability ros ROS Levels (DCFH-DA Assay) assays->ros apoptosis Apoptosis Markers (Western Blot for Caspase-3, Bax/Bcl-2) assays->apoptosis inflammation Inflammatory Markers (Western Blot for p-NF-κB, iNOS) assays->inflammation

Caption: General workflow for in vitro neuroprotection assays.

G LPS LPS (Neurotoxic Stimulus) JNK p-JNK LPS->JNK VA Vanillic Acid VA->JNK Inhibits NFkB p-NF-κB JNK->NFkB Cytokines Pro-inflammatory Mediators (TNF-α, iNOS) NFkB->Cytokines Activates Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: Vanillic acid's anti-inflammatory signaling pathway.

G OxidativeStress Oxidative Stress (e.g., Aβ, H₂O₂) Akt Akt OxidativeStress->Akt Inhibits VA Vanillic Acid VA->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2 Nrf2 GSK3b->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1 HO-1, GSH ARE->HO1 Upregulates Neuroprotection Cell Survival HO1->Neuroprotection

Caption: Vanillic acid's antioxidant response pathway.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for assessing the protective effect of vanillic acid against Aβ₁₋₄₂-induced cytotoxicity in HT22 cells.[1]

Materials:

  • HT22 mouse hippocampal neuronal cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • Vanillic Acid (VA) stock solution (in DMSO or culture medium)

  • Aβ₁₋₄₂ peptide, oligomerized

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HT22 cells into a 96-well plate at a density of 3 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of vanillic acid (e.g., 50, 100, 200 µM). Include a vehicle control (medium with the same amount of DMSO used for the highest VA concentration). Incubate for 24 hours.

  • Induction of Toxicity: After pre-treatment, add oligomerized Aβ₁₋₄₂ to the wells to a final concentration of 5 µM. Control wells should receive vehicle only.

  • Incubation: Incubate the plate for an additional 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the untreated control group.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This protocol measures the effect of vanillic acid on intracellular ROS levels.[1]

Materials:

  • Treated cells in a 96-well plate (from Protocol 1, before MTT addition)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Cell Preparation: After the 24-hour incubation with the neurotoxin (Step 4 of Protocol 1), carefully remove the culture medium from all wells.

  • Cell Washing: Gently wash the cells twice with warm PBS or HBSS to remove any residual medium.

  • DCFH-DA Loading: Prepare a working solution of DCFH-DA (e.g., 10 µM in PBS) and add 100 µL to each well.

  • Incubation: Incubate the plate in the dark for 30 minutes at 37°C.

  • Measurement: After incubation, measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Analysis: Normalize the fluorescence intensity of treated groups to the control group to determine the relative ROS production.

Protocol 3: Western Blot for Apoptosis and Inflammatory Markers

This protocol outlines the general steps for analyzing protein expression changes (e.g., Caspase-3, PARP, p-NF-κB) via Western Blot.[1][8]

Materials:

  • Treated cells from 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-p-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 20 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).

References

Application Notes and Protocols: Antimicrobial Activity of Vanillic Acid Against Foodborne Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Information regarding the specific antimicrobial activity of vanillic acid glucoside against foodborne pathogens is not extensively available in the current scientific literature. One study on a galloylated derivative of this compound found it to be inactive against Bacillus subtilis. Due to this limited information, these application notes will focus on the well-researched antimicrobial properties of its aglycone form, vanillic acid . Vanillic acid is a phenolic compound found in various plants and is an oxidized form of vanillin (B372448), a widely used flavoring agent. It has demonstrated significant antimicrobial and antibiofilm activities against a range of foodborne pathogens.

Quantitative Data Summary

The antimicrobial efficacy of vanillic acid is commonly quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values can vary depending on the bacterial species, strain, and the specific experimental conditions.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of Vanillic Acid against Foodborne Pathogens
PathogenStrainMIC (µg/mL)MBC (µg/mL)Reference(s)
Escherichia coliUropathogenic (UPEC)11.80 mM (~1984)17.84 mM (~3000)[1]
Escherichia coli-900-
Escherichia coliO157:H7--Note: Vanillin MIC was 2000 µg/mL
Enterobacter cloacaeCarbapenem-Resistant (CREC)600-[2][3]
Enterobacter hormaecheiCarbapenem-Resistant (CREH)800-[4]
Listeria monocytogenesVarious10 mM (~1681) at pH 5.0-[5]
Staphylococcus aureus---Note: Vanillin MIC was 12.5 mM (~1902)
Pseudomonas aeruginosa---Note: Vanillin MIC was 25 mM (~3804)

Note: Concentrations were converted from mM to µg/mL where necessary for comparison, using the molecular weight of vanillic acid (168.15 g/mol ). Some studies on related compounds like vanillin are included for context where specific data for vanillic acid was not found in the initial search.

Mechanism of Action

Current research suggests that vanillic acid exerts its antimicrobial effects primarily by disrupting the integrity of the bacterial cell membrane.[4][6] This disruption leads to a cascade of events that ultimately result in bacterial cell death.

Key Mechanisms:
  • Cell Membrane Damage: Vanillic acid can impair the bacterial cell membrane, leading to increased permeability.[2][3]

  • Decreased Intracellular ATP: Damage to the cell membrane disrupts cellular energy metabolism, causing a significant drop in intracellular ATP concentrations.[2][3][4]

  • Reduced Intracellular pH: The compromised membrane allows for an influx of protons, leading to a decrease in the internal pH of the bacterial cell.[2][3][4]

  • Membrane Potential Disruption: Vanillic acid can cause hyperpolarization of the cell membrane, altering its potential and affecting essential cellular functions.[2]

  • Inhibition of Biofilm Formation: Vanillic acid has been shown to effectively inhibit the formation of biofilms by pathogenic bacteria and can inactivate bacterial cells already within a biofilm.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial activity of vanillic acid.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • Vanillic acid (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • Sterile 96-well microtiter plates

  • Bacterial cultures of foodborne pathogens (e.g., E. coli, L. monocytogenes, S. aureus)

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of vanillic acid in DMSO. Further dilutions should be made in the appropriate sterile broth.

  • Bacterial Inoculum Preparation: Culture the test bacteria overnight in the appropriate broth. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of vanillic acid in the broth to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the different concentrations of vanillic acid.

  • Controls: Include a positive control (broth with bacteria, no vanillic acid) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of vanillic acid that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[2]

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at the optimal growth temperature for 24 hours.

  • The MBC is the lowest concentration of vanillic acid that results in a 99.9% reduction in the initial bacterial count.

Cell Membrane Integrity Assay

This protocol assesses the effect of vanillic acid on the bacterial cell membrane by measuring changes in intracellular ATP, pH, and membrane potential.

Procedure:

  • Intracellular ATP Measurement:

    • Treat bacterial cells with vanillic acid at different concentrations (e.g., MIC, 2x MIC).

    • Lyse the bacterial cells to release intracellular ATP.

    • Measure the ATP concentration using a commercially available ATP assay kit based on the luciferin-luciferase reaction. A decrease in intracellular ATP indicates membrane damage.[2][4]

  • Intracellular pH (pHin) Measurement:

    • Load bacterial cells with a pH-sensitive fluorescent probe (e.g., BCECF-AM).

    • Treat the loaded cells with vanillic acid.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths. A decrease in the fluorescence ratio indicates a drop in intracellular pH.[2][4]

  • Membrane Potential Assay:

    • Use a membrane potential-sensitive fluorescent dye (e.g., DiBAC4(3)).

    • Treat bacterial cells with vanillic acid.

    • Measure the change in fluorescence. An increase in fluorescence can indicate membrane depolarization, while a decrease may suggest hyperpolarization.[2][7]

Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify biofilm formation.

Procedure:

  • Grow bacteria in a 96-well plate in the presence of sub-inhibitory concentrations of vanillic acid.

  • After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

  • Stain the adherent biofilm with a 0.1% crystal violet solution.

  • After a short incubation, wash away the excess stain.

  • Solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol).

  • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) to quantify the biofilm.[2]

Visualizations

Proposed Mechanism of Action of Vanillic Acid

G Proposed Mechanism of Vanillic Acid's Antimicrobial Activity VA Vanillic Acid Membrane Bacterial Cell Membrane VA->Membrane interacts with Permeability Increased Membrane Permeability Membrane->Permeability leads to ATP Decreased Intracellular ATP Permeability->ATP pH Decreased Intracellular pH Permeability->pH Potential Membrane Potential Disruption Permeability->Potential Death Bacterial Cell Death ATP->Death results in pH->Death results in Potential->Death results in

Caption: Vanillic acid's proposed antimicrobial action.

Experimental Workflow for Antimicrobial Assessment

G Workflow for Assessing Antimicrobial Activity of Vanillic Acid cluster_initial Initial Screening cluster_mechanism Mechanism of Action cluster_morphology Morphological Analysis MIC Determine MIC (Broth Microdilution) MBC Determine MBC (Plating) MIC->MBC MembraneAssay Cell Membrane Integrity Assays (ATP, pH, Potential) MIC->MembraneAssay BiofilmAssay Biofilm Inhibition Assay (Crystal Violet) MIC->BiofilmAssay Microscopy Microscopy (SEM/TEM) MembraneAssay->Microscopy

Caption: General experimental workflow.

References

Application Notes and Protocols: Vanillic Acid Glucoside as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid glucoside, the glycosylated form of vanillic acid, is a naturally occurring phenolic compound found in a variety of plants, including those of the Vanilla, Crataegus, and Pimpinella genera.[1] As a stable, water-soluble derivative of vanillic acid, it serves as an ideal primary reference standard for chromatographic applications.[1][2] Its use is critical for the accurate quantification and validation of analytical methods in food science, natural product research, and pharmacokinetic studies. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties and Handling

Proper handling and storage of the this compound reference standard are paramount for maintaining its integrity and ensuring accurate analytical results.

PropertyValue
Molecular Formula C₁₄H₁₈O₉[1][2]
Molecular Weight 330.29 g/mol [1][2]
Appearance White to off-white solid/powder[2][3]
Purity ≥95-98% (HPLC)[2]
Solubility Soluble in water, DMSO, and methanol (B129727).[3][4]
Storage Long-term at 15-25 °C; for solutions, -20°C to -80°C.[1][5]

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Extracts using HPLC-UV

This protocol outlines the use of this compound as a reference standard for the quantification of the analyte in plant matrices.

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.

2. Sample Preparation (Plant Material):

  • Extraction: Homogenize 1 g of powdered, dried plant material with 20 mL of 80% methanol.

  • Sonication: Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm nylon syringe filter prior to HPLC analysis.

3. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (B52724)
Gradient 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm[6]
Injection Volume 10 µL

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound working standards against their known concentrations.

  • Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound in Plasma using LC-MS/MS

This protocol is designed for the trace-level quantification of this compound in biological matrices, such as plasma, making it suitable for pharmacokinetic studies.

1. Preparation of Standard and QC Samples:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound reference standard into blank plasma.

2. Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-1 min, 2% B; 1-5 min, 2-98% B; 5-7 min, 98% B; 7.1-10 min, 2% B
Flow Rate 0.3 mL/min[6]
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)[6]
MRM Transitions To be determined by direct infusion of the reference standard. A possible transition for the deprotonated molecule [M-H]⁻ of this compound (m/z 329.1) would be to the vanillic acid fragment (m/z 167.0).

4. Method Validation:

A summary of typical validation parameters for a similar HPTLC method is provided below and should be established for the LC-MS/MS method.

ParameterTypical Value
Linearity Range 24-120 ng/spot[5]
Correlation Coefficient (r²) >0.99[6]
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) <15%
Accuracy (%Recovery) 85-115%

Diagrams

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing ref_std This compound Reference Standard stock_sol Primary Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol work_std Working Standards (1-100 µg/mL) stock_sol->work_std hplc HPLC-UV Analysis work_std->hplc lcms LC-MS/MS Analysis work_std->lcms plant_mat Plant Material extraction Methanol Extraction plant_mat->extraction filtration Filtration (0.45 µm) extraction->filtration filtration->hplc plasma_smp Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma_smp->ppt evap_recon Evaporation & Reconstitution ppt->evap_recon evap_recon->lcms cal_curve Calibration Curve Construction hplc->cal_curve lcms->cal_curve quant Quantification cal_curve->quant

Caption: General experimental workflow for chromatographic analysis.

vanillin_biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Fer Ferulic Acid Cou->Fer Multiple Steps Van Vanillin (B372448) Fer->Van VpVAN VA Vanillic Acid Van->VA Oxidation VAG This compound VA->VAG Glucosylation

Caption: Simplified vanillin biosynthesis pathway.

Conclusion

This compound is an excellent and reliable reference standard for the accurate quantification of this analyte in various matrices. The protocols provided herein offer robust starting points for method development and validation in both academic and industrial research settings. Adherence to proper handling, storage, and experimental procedures will ensure the generation of high-quality, reproducible data.

References

Application Note: Enzymatic Synthesis of Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vanillic acid glucoside is a glycosylated form of vanillic acid, a phenolic compound with various biological activities, including antioxidant and anti-inflammatory properties. Glucosylation can improve the solubility, stability, and bioavailability of parent compounds, making this compound a molecule of interest for the pharmaceutical and food industries. Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods, allowing for regioselective glycosylation under mild reaction conditions. This document provides a detailed protocol for the enzymatic synthesis of this compound using a UDP-glucosyltransferase (UGT).

Overview of Enzymatic Approaches

Several enzyme classes can be employed for the synthesis of this compound. The choice of enzyme dictates the required sugar donor and reaction conditions. UDP-glucosyltransferases (UGTs) are highly specific, utilizing an activated sugar donor, UDP-glucose, for precise glucosylation. Other enzymes like cyclodextrin (B1172386) glucanotransferases (CGTases) and glucosidases can also be used, typically in transglycosylation reactions.

Table 1: Comparison of Enzymatic Methods for Glucoside Synthesis

Enzyme Class Enzyme Example Acceptor Substrate Sugar Donor Key Findings & Reference
UDP-glucosyltransferase (UGT) UGT from Arabidopsis thaliana (e.g., AtUGT72E2) Vanillin (B372448) / Vanillic Acid UDP-glucose UGTs are used to actively synthesize vanillin-glucoside from lignin-derived aromatics. The glucosylated product is less toxic to production hosts and has superior aqueous solubility.[1][2]
Cyclodextrin glucanotransferase (CGTase) CGTase from Bacillus stearothermophilus Vanillin / Ethyl Vanillin Dextrin Synthesizes vanillin monoglucoside and a series of maltooligoglucosides through transglycosylation.[3]
β-Glucosidase β-Glucosidase from Sweet Almond Vanillin Maltose Catalyzes the synthesis of vanillyl-maltoside; the reaction is optimized using response surface methodology.[4]

| Whole-cell Biocatalysis | Engineered Saccharomyces cerevisiae | Vanillin | Glucose (intracellular UDP-glucose) | Knocking out endogenous hydrolases improves stable accumulation of glucovanillin (B191341). A titer of 7476.5 mg/L glucovanillin was achieved in a 5-L bioreactor.[5][6] |

Experimental Workflow Diagram

The following diagram outlines the general workflow for the enzymatic synthesis, purification, and analysis of this compound.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_purification 3. Product Purification cluster_analysis 4. Analysis & Quantification A Prepare Buffer (e.g., 50 mM Tris-HCl, pH 7.5) D Combine Buffer, Substrates, and Enzyme in Reaction Vessel A->D B Prepare Substrates (Vanillic Acid, UDP-Glucose) B->D C Prepare Enzyme Solution (UDP-glucosyltransferase) C->D E Incubate at Optimal Temperature (e.g., 30-37°C) with gentle shaking D->E Incubation Period (e.g., 12-24 h) F Terminate Reaction (e.g., Heat inactivation or addition of organic solvent) E->F G Purification Step (e.g., Solvent Extraction or Silica (B1680970) Gel Chromatography) F->G H HPLC / HPTLC Analysis (Separation and Detection) G->H I Mass Spectrometry (Structural Confirmation) H->I Optional J Quantify Product Yield (Using calibration curve) H->J

Caption: Workflow for enzymatic synthesis of this compound.

Detailed Protocol: UGT-catalyzed Synthesis

This protocol describes the synthesis of this compound using a commercially available or purified UDP-glucosyltransferase (UGT). Optimization of parameters may be required depending on the specific enzyme used.

3.1. Materials and Reagents

  • Vanillic Acid (Acceptor substrate)

  • Uridine Diphosphate Glucose (UDP-Glucose) (Sugar donor)

  • UDP-glucosyltransferase (UGT)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Methanol (B129727) (HPLC grade)

  • Acetic Acid (Glacial)

  • Water (HPLC grade)

  • Microcentrifuge tubes or small reaction vessels

  • Incubator/shaker

  • HPLC system with a UV detector

3.2. Reaction Setup

Table 2: Typical Reaction Parameters

Parameter Recommended Range Notes
pH 7.0 - 9.0 Optimal pH is enzyme-dependent. A pH of 7.5 is a good starting point.[7]
Temperature 30 - 40 °C Most UGTs are active in this range. A temperature of 37°C is common.[8]
Incubation Time 1 - 24 hours Monitor reaction progress over time to determine the optimal endpoint.[4]
Vanillic Acid Conc. 1 - 10 mM Higher concentrations may lead to substrate inhibition.
UDP-Glucose Conc. 1.2 - 2 molar equivalents A slight excess of the sugar donor ensures reaction completion.

| Enzyme Conc. | 0.1 - 1 µM | Should be optimized based on enzyme activity. |

3.3. Step-by-Step Procedure

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of vanillic acid in a suitable solvent (e.g., 50% ethanol) and a 120 mM stock solution of UDP-glucose in 50 mM Tris-HCl buffer (pH 7.5).

    • Prepare an enzyme stock solution of the UGT at a known concentration (e.g., 100 µM) in the same buffer.

  • Set up the Reaction Mixture:

    • In a 1.5 mL microcentrifuge tube, combine the following components to a final volume of 1 mL (adjust volumes as needed for desired final concentrations):

      • 50 mM Tris-HCl buffer (pH 7.5)

      • Vanillic acid (to a final concentration of 10 mM)

      • UDP-glucose (to a final concentration of 12 mM)

    • Pre-incubate the mixture at the reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add the UGT enzyme to the reaction mixture to a final concentration of 1 µM to start the reaction.

    • Include a negative control reaction without the enzyme to check for non-enzymatic conversion.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation for 12-24 hours. Small aliquots can be taken at various time points (e.g., 2, 4, 8, 12, 24 h) to monitor the progress of the reaction by HPLC.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of methanol or by heating the mixture to 95°C for 5 minutes to denature the enzyme.

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 g) for 10 minutes to pellet the precipitated protein.

3.4. Product Purification (Optional, for isolation)

  • For small-scale purification, the supernatant from the terminated reaction can be directly used for analysis or subjected to solid-phase extraction (SPE).

  • For larger scales, methods like n-butanol extraction or silica gel column chromatography can be employed to isolate the this compound.[3]

3.5. Analysis and Quantification by HPLC

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water (with 0.1% acetic acid) is commonly used.[9] For example, a linear gradient from 10% to 90% methanol over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where both vanillic acid and its glucoside absorb (e.g., 254 nm or 280 nm).[10]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of vanillic acid.

    • If a pure standard of this compound is available, prepare a separate calibration curve for accurate quantification.

    • Calculate the conversion yield by measuring the decrease in the vanillic acid peak area and the increase in the product peak area over time. The identity of the product peak can be confirmed using mass spectrometry.[11]

Disclaimer: This protocol provides a general guideline. Researchers should optimize conditions based on the specific characteristics of the enzyme and substrates used. All work should be conducted in a properly equipped laboratory, adhering to all relevant safety procedures.

References

Application Notes and Protocols: Vanillic Acid Glucoside for Skin Whitening and Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid, a phenolic compound found in various plants, has demonstrated significant potential as a skin whitening agent due to its ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis. Its glucoside form, vanillic acid glucoside, is of particular interest for cosmetic and pharmaceutical applications due to the potential for enhanced stability and bioavailability. Glycosylation can modify the physicochemical properties of a compound, influencing its solubility, stability, and biological activity. This document provides a comprehensive overview of the application of vanillic acid and its glucoside in the context of skin whitening, including detailed experimental protocols and a summary of the available quantitative data.

Disclaimer: The quantitative data presented in the following tables are primarily based on studies conducted with vanillic acid , the aglycone form of this compound. While this information provides a strong indication of the potential activity of this compound, the actual inhibitory concentrations and effects of the glucoside may vary. Further experimental validation on this compound is highly recommended.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of vanillic acid on tyrosinase activity, melanin production, and its cytotoxicity.

Table 1: Tyrosinase Inhibition by Vanillic Acid

CompoundEnzyme SourceSubstrateIC50 ValueInhibition TypeReference
Vanillic AcidMushroomL-DOPA1.29 mMNoncompetitive[1]
Vanillic AcidMushroomL-Tyrosine0.03 mMNoncompetitive[1]

Table 2: Effect of Vanillic Acid on Melanin Content in B16F10 Melanoma Cells

CompoundConcentrationTreatment TimeMelanin Content Reduction (%)Reference
Vanillic Acid50 µg/mL72 hoursSignificant decrease[2]
Vanillic AcidNot specifiedNot specifiedReduced melanin content[3]

Table 3: Cytotoxicity of Vanillic Acid on B16F10 Melanoma Cells

CompoundAssayTreatment TimeIC50 ValueEffectReference
Vanillic AcidMTT48 hours> 500 µMNo significant cytotoxicity at effective concentrations[4]
Vanillic AcidNot specifiedNot specifiedNo cytotoxicity observed[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate the findings.

In Vitro Mushroom Tyrosinase Activity Assay

This protocol is used to determine the direct inhibitory effect of a compound on tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)

  • This compound (or vanillic acid as a reference)

  • Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

  • Prepare serial dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

  • Add 140 µL of the test compound dilution or buffer (for control).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer).

  • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at time 0 and then at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Melanin Content Assay in B16F10 Cells

This protocol quantifies the amount of melanin produced by melanoma cells after treatment with the test compound.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, for stimulating melanogenesis)

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound in fresh medium. An α-MSH-stimulated group (e.g., 100 nM) can be included.

  • Incubate the cells for 72 hours.

  • Wash the cells with PBS and harvest them by trypsinization.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Dissolve the cell pellet in 100 µL of 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

  • Transfer the lysate to a 96-well plate.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The melanin content can be normalized to the total protein content of the cells, which can be determined using a BCA protein assay on a parallel set of cell lysates.

  • Calculate the percentage of melanin content relative to the untreated or vehicle-treated control.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of the test compound on B16F10 cells.

Materials:

  • B16F10 murine melanoma cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound in fresh medium.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

  • Determine the IC50 value, the concentration at which 50% of cell viability is inhibited.

Visualizations

Signaling Pathways

The proposed mechanism of action for vanillic acid in inhibiting melanogenesis involves the modulation of key signaling pathways. The following diagram illustrates the potential pathways affected by vanillic acid.

Melanogenesis_Inhibition_by_Vanillic_Acid alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates TRP1 TRP-1 MITF->TRP1 Upregulates TRP2 TRP-2 MITF->TRP2 Upregulates Melanin Melanin Tyrosinase->Melanin Catalyzes TRP1->Melanin Catalyzes TRP2->Melanin Catalyzes Vanillic_Acid Vanillic Acid Vanillic_Acid->MITF Downregulates Vanillic_Acid->Tyrosinase Directly Inhibits NO Nitric Oxide (NO) Vanillic_Acid->NO Inhibits GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Increases PKG PKG cGMP->PKG Activates PKG->CREB Phosphorylates

Caption: Proposed signaling pathways for vanillic acid's inhibition of melanogenesis.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the skin whitening potential of this compound.

Experimental_Workflow start Start: Compound Preparation in_vitro_assay In Vitro Tyrosinase Assay start->in_vitro_assay cell_culture Cell Culture (B16F10) start->cell_culture data_analysis Data Analysis & IC50/EC50 Determination in_vitro_assay->data_analysis cytotoxicity_assay Cytotoxicity Assay (MTT) cell_culture->cytotoxicity_assay melanin_assay Melanin Content Assay cell_culture->melanin_assay cytotoxicity_assay->data_analysis melanin_assay->data_analysis end Conclusion & Further Studies data_analysis->end

Caption: General experimental workflow for assessing skin whitening agents.

References

Application Notes and Protocols: Studying the Metabolic Fate of Vanillic Acid Glucoside In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid glucoside, a naturally occurring phenolic compound found in various plants, is of increasing interest to the scientific community due to the diverse biological activities of its aglycone, vanillic acid.[1][2] Understanding the metabolic journey of this compound within a living organism is paramount for evaluating its efficacy, safety, and therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Predicted Metabolic Pathway of this compound

The metabolic fate of this compound is hypothesized to begin with hydrolysis in the gastrointestinal tract, followed by the absorption and subsequent metabolism of the liberated vanillic acid. Phenolic glucosides are often considered prodrugs, as their bioavailability is dependent on the enzymatic activity of the gut microbiota.[3] The gut microbiome possesses a wide array of glycoside hydrolases that cleave the glycosidic bond, releasing the aglycone (vanillic acid) and the glucose moiety.[3] Once absorbed, vanillic acid is expected to undergo extensive metabolism, primarily in the liver, before being excreted.

Data Presentation: Pharmacokinetics and Metabolite Excretion

The following tables summarize key quantitative data related to the in vivo fate of vanillic acid. Table 1 presents the pharmacokinetic parameters of vanillic acid in rats following oral administration. Table 2 details the urinary excretion of vanillin (B372448) metabolites, which provides insight into the downstream metabolic products of vanillic acid, as vanillin is readily oxidized to vanillic acid in vivo.

Table 1: Pharmacokinetic Parameters of Vanillic Acid in Rats After Oral Administration [4]

Dose (mg/kg)Cmax (µg/mL)Tmax (h)Oral Bioavailability (%)
20.42 ± 0.090.5525.3 - 36.2
50.73 ± 0.210.6425.3 - 36.2
100.92 ± 0.280.5825.3 - 36.2

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 2: Urinary Excretion of Vanillin Metabolites in Rats Over 48 Hours [5]

MetabolitePercentage of Administered Dose (%)
Vanillic acid47
Vanillyl alcohol19
Vanilloylglycine10
Vanillin7
Catechol8
4-Methylcatechol2
Guaiacol0.5
4-Methylguaiacol0.6
Total Accounted For 94.1

Experimental Protocols

Animal Study Protocol: Pharmacokinetic Analysis of this compound in Rats

This protocol outlines the in vivo procedure for administering this compound to rats and collecting biological samples for pharmacokinetic analysis.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles (18G x 76mm)[6]

  • Metabolic cages for urine and feces collection

  • Microcentrifuge tubes

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for blood collection (23-26G)[6]

  • Anticoagulant (e.g., heparin or EDTA)

Procedure:

  • Acclimatization: Acclimate rats to laboratory conditions for at least one week prior to the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Dosing Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Fasting: Fast the rats overnight (approximately 12 hours) before administration, with free access to water.

  • Administration: Administer a single oral dose of the this compound suspension via oral gavage.[6] The volume should not exceed 10 mL/kg body weight.[6]

  • Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) from the lateral tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.[7][8] The total blood volume collected should not exceed 7.5% of the total blood volume per week.[9]

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

  • Urine and Feces Collection: House the rats in individual metabolic cages for 48 hours to collect urine and feces for excretion analysis.[10]

  • Sample Storage: Store all biological samples at -80°C until further processing and analysis.

Sample Preparation and Analytical Protocol: LC-MS/MS Analysis of Vanillic Acid and its Metabolites

This protocol details the preparation of plasma and urine samples and the subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Rat plasma and urine samples

  • Internal standard (IS) solution (e.g., caffeic acid)[4]

  • Acetonitrile (B52724) (LC-MS grade)[4]

  • Formic acid (LC-MS grade)[4]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC vials

  • UHPLC system coupled with a tandem mass spectrometer

Sample Preparation (Plasma):

  • Thaw the plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 150 µL of acetonitrile containing the internal standard to precipitate proteins.[4]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 g for 10 minutes at 4°C.[11]

  • Transfer the supernatant to an HPLC vial for analysis.

Sample Preparation (Urine):

  • Thaw the urine samples on ice.

  • Centrifuge the urine samples at 10,000 g for 10 minutes to remove any particulate matter.

  • Dilute the urine sample (e.g., 1:10) with LC-MS grade water.

  • Add the internal standard.

  • Transfer the diluted sample to an HPLC vial for analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Zorbax RRHD Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) or equivalent.[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

    • MRM Transitions:

      • Vanillic Acid: Precursor ion [M-H]⁻ → Product ion

      • Internal Standard (Caffeic Acid): Precursor ion [M-H]⁻ → Product ion

      • Specific m/z values for precursor and product ions need to be optimized for the specific instrument.

  • Data Analysis: Quantify the concentration of vanillic acid and its metabolites in the samples by comparing their peak areas to that of the internal standard and constructing a calibration curve.

Mandatory Visualizations

Metabolic_Pathway VAG Vanillic Acid Glucoside Hydrolysis Hydrolysis by Gut Microbiota (β-glucosidase) VAG->Hydrolysis VA Vanillic Acid Hydrolysis->VA PhaseII Phase II Conjugation (Glucuronidation, Sulfation) VA->PhaseII Reduction Reduction VA->Reduction Demethylation Demethylation VA->Demethylation Conjugated_VA Conjugated Vanillic Acid PhaseII->Conjugated_VA Excretion Urinary and Biliary Excretion Conjugated_VA->Excretion VA_alc Vanillyl Alcohol Reduction->VA_alc VA_alc->Excretion Protocatechuic_acid Protocatechuic Acid Demethylation->Protocatechuic_acid Protocatechuic_acid->Excretion

Caption: Predicted metabolic pathway of this compound in vivo.

Experimental_Workflow cluster_animal_study In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Acclimatization of Rats dosing Oral Gavage of This compound start->dosing blood_collection Serial Blood Collection dosing->blood_collection urine_feces_collection Urine & Feces Collection (48h) dosing->urine_feces_collection plasma_prep Plasma Separation (Centrifugation) blood_collection->plasma_prep urine_prep Urine Dilution and Filtration urine_feces_collection->urine_prep protein_precip Protein Precipitation (Acetonitrile) plasma_prep->protein_precip lcms_analysis LC-MS/MS Analysis protein_precip->lcms_analysis urine_prep->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing pk_analysis Pharmacokinetic Analysis data_processing->pk_analysis metabolite_id Metabolite Identification data_processing->metabolite_id excretion_analysis Excretion Profile Analysis data_processing->excretion_analysis

Caption: Experimental workflow for in vivo metabolic study of this compound.

Signaling_Pathways cluster_inflammation_oxidative_stress Anti-inflammatory & Antioxidant Effects cluster_cell_growth_proliferation Cell Growth & Proliferation VA Vanillic Acid NFkB NF-κB VA->NFkB inhibits AMPK AMPK VA->AMPK activates JAK_STAT JAK/STAT VA->JAK_STAT inhibits mTOR mTOR VA->mTOR inhibits PI3K_Akt PI3K/Akt VA->PI3K_Akt activates Raf_MEK_ERK Raf/MEK/ERK VA->Raf_MEK_ERK inhibits Biological_Effects Cardioprotective, Neuroprotective, Anticancer Effects NFkB->Biological_Effects AMPK->Biological_Effects JAK_STAT->Biological_Effects mTOR->Biological_Effects Wnt_beta_catenin Wnt/β-catenin PI3K_Akt->Wnt_beta_catenin PI3K_Akt->Biological_Effects Wnt_beta_catenin->Biological_Effects Raf_MEK_ERK->Biological_Effects

Caption: Key signaling pathways modulated by vanillic acid.

References

Vanillic Acid Glucoside: Application Notes and Protocols for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid glucoside, the glycosylated form of vanillic acid, is a naturally occurring compound found in various plants. In cosmetic science, glucosides are often utilized to enhance the stability and bioavailability of active molecules. The addition of a glucose moiety can improve water solubility and facilitate a controlled release of the aglycone upon topical application, potentially through enzymatic hydrolysis by skin enzymes.[1] Vanillic acid itself is recognized for its antioxidant and anti-inflammatory properties, making its glucoside derivative a promising candidate for various cosmetic applications.[2]

This document provides detailed application notes and experimental protocols for investigating the cosmetic potential of this compound. While direct research on the cosmetic applications of this compound is limited, the following information is based on the established properties of its aglycone, vanillic acid, and serves as a comprehensive guide for its evaluation.

Potential Cosmetic Applications and Mechanisms of Action

Vanillic acid, the active component of this compound, has demonstrated several beneficial effects on the skin, suggesting the following applications for its glucoside counterpart:

  • Anti-inflammatory and Soothing Agent: Vanillic acid has been shown to suppress inflammatory responses in skin cells.[3] It can inhibit the production of pro-inflammatory mediators, making it suitable for formulations aimed at sensitive or irritated skin.

  • Antioxidant and Anti-aging: By scavenging free radicals, vanillic acid can help protect the skin from oxidative stress, a key contributor to premature aging.[2] This antioxidant activity can help maintain skin health and vitality.

  • Skin Brightening and Hyperpigmentation Control: Vanillic acid has been observed to inhibit melanogenesis, the process of melanin (B1238610) production.[4] This suggests its potential use in products designed to address uneven skin tone and hyperpigmentation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on vanillic acid . This data can be used as a benchmark for evaluating the efficacy of this compound.

Table 1: Antioxidant Activity of Vanillic Acid

AssayMethodResultReference
DPPH Radical ScavengingSpectrophotometryIC50 values vary depending on the study, demonstrating dose-dependent activity.[4]
ABTS Radical ScavengingSpectrophotometryEffective scavenging activity, comparable to other phenolic antioxidants.[4]

Table 2: Anti-inflammatory Effects of Vanillic Acid

Cell Line/ModelMethodKey FindingsReference
Mouse Peritoneal MacrophagesELISA, Western BlotInhibition of LPS-induced TNF-α and IL-6 production. Suppression of COX-2 and nitric oxide production.[3]

Table 3: Effects of Vanillic Acid on Melanogenesis

Cell LineMethodKey FindingsReference
B16F10 Melanoma CellsMelanin Content Assay, Tyrosinase Activity AssaySuppression of microphthalmia-associated transcription factor (MITF) expression, leading to decreased tyrosinase activity and melanin levels.[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cosmetic properties of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Ascorbic acid is used as a positive control, and methanol as a blank.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite (B80452) is prepared to quantify NO concentration.

Skin Brightening Effect: Tyrosinase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on mushroom tyrosinase, a key enzyme in melanin synthesis.

Materials:

  • This compound

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (pH 6.8)

  • Kojic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare solutions of this compound and kojic acid in phosphate buffer.

  • In a 96-well plate, add 20 µL of mushroom tyrosinase solution (1000 U/mL).

  • Add 20 µL of the this compound or kojic acid solution.

  • Add 140 µL of phosphate buffer.

  • Incubate at 25°C for 10 minutes.

  • Add 20 µL of L-DOPA solution (10 mM).

  • Measure the absorbance at 475 nm at time 0 and after 20 minutes of incubation at 25°C.

  • The percentage of tyrosinase inhibition is calculated as: % Inhibition = [1 - (B / A)] x 100 where A is the change in absorbance of the control and B is the change in absorbance of the sample.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways modulated by the active aglycone, vanillic acid, and a general workflow for evaluating the cosmetic efficacy of this compound.

G Potential Anti-inflammatory Signaling Pathway of Vanillic Acid LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Activates Transcription Vanillic_Acid Vanillic Acid Vanillic_Acid->IKK Inhibits G Experimental Workflow for Cosmetic Efficacy of this compound cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Ex Vivo / In Vivo Studies Antioxidant Antioxidant Assays (DPPH, ABTS) Cell_Viability Cell Viability Assay (MTT) Antioxidant->Cell_Viability Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) Anti_inflammatory->Cell_Viability Skin_Brightening Skin Brightening Assays (Tyrosinase Inhibition, Melanin Content) Skin_Brightening->Cell_Viability Gene_Expression Gene Expression Analysis (qPCR for inflammatory and melanogenesis markers) Cell_Viability->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for signaling proteins) Gene_Expression->Protein_Expression Skin_Permeation Skin Permeation Studies (Franz Diffusion Cell) Protein_Expression->Skin_Permeation Human_Patch_Test Human Patch Test (Safety and Irritation) Skin_Permeation->Human_Patch_Test Clinical_Efficacy Clinical Efficacy Studies (Reduction of erythema, improvement in skin tone) Human_Patch_Test->Clinical_Efficacy Vanillic_Acid_Glucoside This compound Vanillic_Acid_Glucoside->Antioxidant Vanillic_Acid_Glucoside->Anti_inflammatory Vanillic_Acid_Glucoside->Skin_Brightening

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of vanillic acid glucoside through enzymatic synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is the conversion of vanillic acid to its glucoside low?

A1: Low conversion rates can stem from several factors. A primary reason is the potential for substrate or product inhibition of the enzyme. High concentrations of vanillic acid or the accumulation of this compound can hinder enzyme activity. Another significant factor is the degradation of the expensive sugar donor, UDP-glucose, over the course of the reaction. Furthermore, suboptimal reaction conditions, such as pH, temperature, and buffer composition, can drastically reduce enzyme efficiency. The enzyme itself may have inherently low catalytic efficiency towards vanillic acid.

To address this, consider a fed-batch approach for both the vanillic acid and UDP-glucose to maintain optimal concentrations. It is also crucial to ensure the reaction is performed at the optimal pH and temperature for the specific UDP-glucosyltransferase (UGT) being used. If these adjustments do not yield improvement, screening for a more efficient UGT might be necessary.

Q2: The reaction starts well but stops before all the vanillic acid is consumed. What is happening?

A2: This is a classic sign of product inhibition or enzyme instability under the reaction conditions. The synthesized this compound may be binding to the enzyme and preventing further catalysis. Another possibility is that the enzyme is not stable over the required reaction time at the chosen temperature. Additionally, the depletion of the co-substrate, UDP-glucose, will halt the reaction.

To troubleshoot, try lowering the initial concentration of vanillic acid and adding it incrementally. Implementing in-situ product removal, for example by using an adsorbent resin, could also be beneficial. Verify the thermal stability of your enzyme and consider running the reaction at a lower temperature for a longer duration. Ensure that UDP-glucose is not the limiting reagent by using a molar excess or by implementing a regeneration system if possible.

Q3: I am observing the formation of byproducts. What are they and how can I prevent them?

A3: Byproduct formation in enzymatic glycosylation is often due to the intrinsic properties of the enzyme or impurities in the reaction components. Some UGTs can exhibit promiscuous activity, leading to the glucosylation of vanillic acid at different positions if it has more than one potential site for glucosylation, though vanillic acid itself has limited possibilities. More commonly, if using a whole-cell biocatalyst system, native enzymes in the host organism can lead to degradation of vanillic acid or the product. For instance, vanillic acid can be decarboxylated to guaiacol (B22219) in some microbial systems.[1][2]

Using a purified enzyme preparation will minimize side reactions from the host's metabolic activities. If using a whole-cell system, consider engineering the host strain to knock out genes responsible for byproduct formation. It is also important to use high-purity substrates to avoid the conversion of impurities.

Q4: The yield of this compound is inconsistent between batches. How can I improve reproducibility?

A4: Inconsistent yields are often traced back to variability in experimental setup and reagents. Key factors include the activity of the enzyme preparation, which can vary between batches, and the precise concentrations of substrates. The pH of the reaction buffer is critical and can fluctuate if not properly prepared or buffered. Pipetting errors, especially with viscous solutions like concentrated UDP-glucose, can also contribute to this issue.

To enhance reproducibility, it is essential to accurately determine the activity of each new batch of enzyme before use. Prepare fresh buffers for each experiment and verify the pH. Use calibrated pipettes and exercise care when handling viscous reagents. Implementing a standardized, detailed protocol and maintaining meticulous records for each experiment will help identify sources of variation.

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield of this compound check_conditions Verify Reaction Conditions (pH, Temp, Buffer) start->check_conditions check_substrates Analyze Substrate and Co-substrate Integrity start->check_substrates check_enzyme Assess Enzyme Activity and Stability start->check_enzyme byproducts Check for Byproducts start->byproducts Impure Product reproducibility Address Reproducibility Issues start->reproducibility Inconsistent Results optimize_conditions Optimize pH and Temperature check_conditions->optimize_conditions Suboptimal fed_batch Implement Fed-Batch Strategy check_substrates->fed_batch Degradation/ Depletion enzyme_screening Screen for a More Efficient UGT check_enzyme->enzyme_screening Low Activity product_inhibition Investigate Product Inhibition check_enzyme->product_inhibition Reaction Stalls in_situ_removal Consider In-Situ Product Removal product_inhibition->in_situ_removal purify_enzyme Use Purified Enzyme byproducts->purify_enzyme engineer_host Engineer Host Strain byproducts->engineer_host standardize_protocol Standardize Protocol and Reagent Handling reproducibility->standardize_protocol

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is best suited for the synthesis of this compound?

A1: The most suitable enzymes are UDP-glucosyltransferases (UGTs), which belong to the glycosyltransferase family 1. These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule like vanillic acid. The choice of a specific UGT will depend on its substrate specificity and catalytic efficiency towards vanillic acid.

Q2: What is the optimal pH and temperature for the enzymatic synthesis of this compound?

A2: The optimal pH and temperature are highly dependent on the specific UGT being used. Generally, plant-derived UGTs function optimally at a pH between 5.5 and 7.5 and temperatures ranging from 30°C to 45°C.[3] It is crucial to determine the optimal conditions for your particular enzyme experimentally.

Q3: What are the typical concentrations of vanillic acid and UDP-glucose that should be used?

A3: A common starting point is to use vanillic acid at a concentration of 0.5 mM to 5 mM. UDP-glucose is typically used in a molar excess (e.g., 1.5 to 3 equivalents) to drive the reaction forward. However, due to the high cost of UDP-glucose, optimizing this ratio is important for large-scale synthesis.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is suitable for separating vanillic acid, this compound, and UDP-glucose. The consumption of vanillic acid and the formation of the glucoside can be quantified by integrating the respective peak areas and comparing them to standard curves.

Q5: Is it better to use a purified enzyme or a whole-cell biocatalyst?

A5: Both approaches have their advantages and disadvantages. Purified enzymes offer a cleaner reaction with fewer byproducts but can be expensive to produce and may have lower stability. Whole-cell biocatalysis, using an engineered microorganism that overexpresses the desired UGT, can be more cost-effective as it eliminates the need for enzyme purification and can have in-built cofactor regeneration.[4][5] However, it may lead to the formation of byproducts due to the host's native enzymes and can have mass transport limitations across the cell membrane.[4] The choice depends on the specific application, scale, and available resources.

Q6: How can the final product, this compound, be purified?

A6: After the reaction, the mixture can be quenched, for example, with methanol (B129727), and the precipitated enzyme can be removed by centrifugation. The supernatant containing the product can then be purified. A common method is to use solid-phase extraction (SPE) or column chromatography on a resin like Amberlite XAD.[6] Further purification can be achieved using preparative HPLC.[6]

Data Summary Tables

Table 1: Typical Reaction Conditions for Enzymatic Glucosylation of Phenolic Compounds

ParameterTypical RangeNotes
Enzyme UDP-glucosyltransferase (UGT)Specific activity and substrate specificity are critical.
Vanillic Acid Concentration 0.5 - 5 mMHigher concentrations may cause substrate inhibition.
UDP-Glucose Concentration 1.0 - 15 mMA molar excess relative to vanillic acid is recommended.
pH 5.5 - 7.5Highly enzyme-dependent.[3]
Temperature 30 - 45 °CHigher temperatures can increase activity but may reduce enzyme stability.[3]
Buffer 50 - 100 mM Tris-HCl or MESBuffer choice should be compatible with the enzyme's optimal pH.[3][6]
Reaction Time 2 - 24 hoursMonitor reaction progress to determine the optimal time.

Table 2: Comparison of Biocatalyst Systems

Biocatalyst SystemAdvantagesDisadvantages
Purified Enzyme High purity of product, fewer side reactions, easier downstream processing.Higher cost, potential for lower stability, no cofactor regeneration.
Whole-Cell Biocatalyst Lower cost (no enzyme purification), potential for cofactor regeneration, enzymes are in a more natural environment.Potential for byproduct formation, mass transport limitations, more complex downstream processing.[4][5]

Experimental Protocols

Protocol 1: Screening of UGT Activity for Vanillic Acid Glucosylation

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM vanillic acid (from a stock solution in DMSO or methanol)

    • 5 mM UDP-glucose

    • 10 mM MgCl₂

    • 10 µM of purified UGT enzyme.[6]

  • Incubation: Incubate the reaction mixture at 30°C for 2 hours with gentle shaking.[6]

  • Quenching: Stop the reaction by adding 200 µL of methanol.

  • Sample Preparation: Centrifuge the mixture at high speed for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis: Analyze the supernatant by HPLC to detect the formation of this compound.

Protocol 2: Preparative Scale Synthesis of this compound

  • Reaction Setup: In a suitable reaction vessel, prepare a 10 mL reaction volume containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 2 mM vanillic acid

    • 5 mM UDP-glucose

    • 10 mM MgCl₂

    • Optimized concentration of purified UGT.

  • Incubation: Incubate at 30°C for 12-24 hours with constant stirring. Monitor the reaction progress by taking small aliquots for HPLC analysis every few hours.

  • Reaction Termination: Once the reaction has reached completion (or a plateau), terminate it by adding an equal volume of cold ethanol (B145695) to precipitate the enzyme.

  • Enzyme Removal: Centrifuge the mixture to remove the precipitated enzyme.

  • Solvent Evaporation: Evaporate the ethanol from the supernatant under reduced pressure.

  • Purification: Load the aqueous solution onto a pre-equilibrated Amberlite XAD resin column. Wash the column with water to remove unreacted UDP-glucose and salts. Elute the this compound with a gradient of methanol in water.[6]

  • Final Purification and Lyophilization: Pool the fractions containing the product, confirm purity by HPLC, and lyophilize to obtain the final product as a powder.[6]

Visualizations

Enzymatic Synthesis Workflow

enzymatic_synthesis_workflow cluster_reactants Reactants cluster_products Products vanillic_acid Vanillic Acid reaction Enzymatic Reaction (Optimized pH, Temp) vanillic_acid->reaction udp_glucose UDP-Glucose udp_glucose->reaction ugt_enzyme UDP-Glucosyltransferase (UGT) ugt_enzyme->reaction va_glucoside This compound reaction->va_glucoside udp UDP reaction->udp purification Purification (Chromatography) va_glucoside->purification final_product Pure this compound purification->final_product

Caption: Workflow for the enzymatic synthesis of this compound.

Signaling Pathway for UGT Catalysis

ugt_catalysis_pathway cluster_substrates Substrates cluster_products Products UGT UGT Enzyme Enzyme_Substrate_Complex Enzyme-Substrate Complex UGT->Enzyme_Substrate_Complex UDP_Glc UDP-Glucose UDP_Glc->Enzyme_Substrate_Complex Vanillic_Acid Vanillic Acid Vanillic_Acid->Enzyme_Substrate_Complex Enzyme_Substrate_Complex->UGT Regeneration VA_Glucoside This compound Enzyme_Substrate_Complex->VA_Glucoside Glucose Transfer UDP UDP Enzyme_Substrate_Complex->UDP Release

Caption: Catalytic cycle of UDP-glucosyltransferase (UGT).

References

Technical Support Center: Purification of Vanillic Acid Glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of vanillic acid glucoside from plant material.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound from plant extracts?

A1: The primary challenges include:

  • Chemical Instability: this compound is susceptible to hydrolysis, where the glycosidic bond breaks, converting it into vanillic acid and glucose. This can be caused by acidic conditions, high temperatures, or enzymatic activity from the plant material itself.

  • Complex Sample Matrix: Plant extracts are complex mixtures containing numerous compounds with similar polarities, such as other phenolic acids (ferulic acid, p-coumaric acid), aldehydes (vanillin), and various flavonoid glycosides. This makes selective separation difficult.

  • Co-elution during Chromatography: Due to structural similarities with other compounds in the extract, this compound can co-elute during chromatographic separation, leading to impure fractions.

  • Low Yield: The target compound can be lost at various stages of the purification process, from initial extraction to final isolation, resulting in a low overall yield.

Q2: What are the most common impurities found with this compound?

A2: Common impurities include:

  • Vanillic Acid: Often present due to the in-source hydrolysis of this compound.

  • Vanillin: A structurally related aldehyde.

  • Other Phenolic Acids and their Glycosides: Such as ferulic acid, p-coumaric acid, and their respective glycosides.

  • Flavonoids: A diverse group of polyphenols commonly found in plants.

  • Sugars: Highly polar compounds that are often co-extracted with glycosides.

Q3: How can I prevent the hydrolysis of this compound during the purification process?

A3: To minimize hydrolysis, consider the following precautions:

  • Enzyme Inactivation: Immediately after harvesting, blanching the fresh plant material with steam or boiling water for a few minutes can inactivate endogenous enzymes like β-glucosidases. For dried material, starting the extraction with a high concentration of an organic solvent like ethanol (B145695) can help precipitate and inactivate these enzymes.[1]

  • Temperature Control: Perform extraction and solvent evaporation steps at low temperatures (e.g., below 40°C) to prevent thermal degradation.[1]

  • pH Management: Avoid strongly acidic conditions during extraction and subsequent purification steps. Using a buffered mobile phase in chromatography can also help maintain a stable pH.

Q4: Which chromatographic techniques are most effective for purifying this compound?

A4: A multi-step chromatographic approach is often necessary:

  • Column Chromatography (CC): Often used for initial fractionation. Common stationary phases include silica (B1680970) gel, Sephadex LH-20 (for size exclusion and reversed-phase properties), and polymeric resins like MCI gel.[2][3]

  • Solid-Phase Extraction (SPE): Useful for sample cleanup and concentration before HPLC. C18 cartridges are commonly used to bind phenolic compounds while allowing more polar impurities (like sugars) to pass through.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is typically the final step to achieve high purity. Reversed-phase columns (e.g., C18) are most common for separating phenolic compounds.[2]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Extraction Optimize the extraction solvent. A mixture of ethanol or methanol (B129727) with water (e.g., 70-80% alcohol) is often more effective for polar glycosides than pure alcohol.[1] Increase the extraction time or use methods like ultrasound-assisted extraction (UAE) to improve efficiency.
Degradation of the Compound As detailed in FAQ 3, prevent hydrolysis by inactivating enzymes, controlling temperature, and managing pH.[1] Analyze aliquots at each step by HPLC to identify where the loss is occurring.
Loss during Solvent Partitioning Ensure the pH of the aqueous phase is appropriate to keep the this compound ionized and soluble in the aqueous layer while less polar impurities are removed with an organic solvent.
Poor Recovery from Chromatography Column The compound may be irreversibly adsorbed to the stationary phase. Test different stationary phases (e.g., Sephadex LH-20, polyamide, or C18 reversed-phase silica). Ensure the elution solvent has sufficient strength to desorb the compound.
Problem 2: Co-elution of Impurities with this compound
Possible Cause Suggested Solution
Insufficient Chromatographic Resolution Optimize the mobile phase in HPLC. For reversed-phase chromatography, adjust the gradient slope, the organic solvent (acetonitrile vs. methanol), and the pH. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and resolution for phenolic compounds.[4]
Overlapping Polarity with Impurities Employ orthogonal separation techniques. For example, follow a reversed-phase separation with a normal-phase or size-exclusion chromatography step.[2] Using different column chemistries (e.g., a biphenyl (B1667301) column instead of a standard C18) can also alter selectivity.[5]
Presence of Sugars Use a Solid-Phase Extraction (SPE) step with a C18 cartridge to retain the phenolic compounds and wash away the highly polar sugars. Alternatively, ion-exchange chromatography can be used to bind the acidic this compound while neutral sugars are washed out.[6]
Problem 3: HPLC Peak Tailing
Possible Cause Suggested Solution
Secondary Interactions with Silanol (B1196071) Groups The acidic nature of phenolic compounds can lead to interactions with free silanol groups on the silica backbone of the HPLC column. Lowering the mobile phase pH to around 2.5-3 with an acid like formic or trifluoroacetic acid will suppress the ionization of these silanol groups and reduce tailing.[7][8]
Use of an Inappropriate Column Use a high-purity, end-capped silica column where the residual silanol groups are chemically deactivated.[9]
Column Overload Inject a smaller amount of the sample to ensure the interactions are within the linear range of the column's capacity.
Column Contamination or Degradation A void at the column inlet or a blocked frit can cause peak distortion. Try back-flushing the column or replacing the inlet frit. If the problem persists, the column may need to be replaced.[10]

III. Experimental Protocols

Protocol 1: General Workflow for Extraction and Purification of this compound

This protocol outlines a general methodology. Optimization will be required based on the specific plant material.

1. Sample Preparation and Extraction:

  • Enzyme Inactivation: Blanch 100 g of fresh plant material in boiling water for 2-3 minutes, then immediately cool in an ice bath.[1]

  • Homogenization: Homogenize the blanched material in 500 mL of 80% methanol.

  • Extraction: Stir the mixture at room temperature for 24 hours, protected from light.

  • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure at 40°C to remove the methanol, resulting in a crude aqueous extract.

2. Liquid-Liquid Partitioning (Cleanup):

  • Suspend the aqueous extract in 200 mL of distilled water.

  • Perform successive extractions in a separatory funnel with 3 x 100 mL of n-hexane to remove non-polar compounds like lipids and chlorophyll. Discard the hexane (B92381) fractions.

  • Next, perform successive extractions with 3 x 100 mL of ethyl acetate (B1210297) to remove moderately polar compounds, including many aglycones.

  • The this compound will remain in the aqueous fraction.

3. Column Chromatography (Fractionation):

  • Column Packing: Pack a glass column with Sephadex LH-20 or MCI gel resin equilibrated with the starting mobile phase (e.g., 100% water).

  • Loading: Load the concentrated aqueous fraction onto the column.

  • Elution: Elute with a stepwise gradient of increasing methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

4. Preparative HPLC (Final Purification):

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient, for example, from 5% to 30% B over 40 minutes.

  • Detection: UV detector at 260-280 nm.

  • Purification: Pool the fractions containing the pure this compound and remove the solvent under reduced pressure.

IV. Data Presentation

Table 1: Comparison of Purification Methods for Phenolic Glycosides
Method Stationary Phase Mobile Phase/Eluent Purity Achieved Recovery Reference
Centrifugal Partition Chromatography (CPC) Polyethylene glycol/Sodium PolyacrylateAqueous Biphasic System at pH 1295.6%94.3%[7]
Multistep Column Chromatography (CC) Sephadex LH-20 and MCI GelWater/Methanol Gradient>93%Not Reported[3]
Solid-Phase Extraction (SPE) Nickel-aluminum layered double hydroxide3 M NaOHNot Reported (used for pre-concentration)Not Reported[11]
Preparative HPLC C18 SilicaAcetonitrile/Water/Acid Gradient>95%VariesGeneral method

Note: Data presented is for vanillic acid or similar phenolic glycosides and may vary depending on the starting material and specific conditions.

V. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_purification Purification start Plant Material blanch Enzyme Inactivation (Blanching) start->blanch extract Extraction (80% Methanol) blanch->extract concentrate Concentration (Crude Extract) extract->concentrate partition Liquid-Liquid Partitioning concentrate->partition fraction_aq fraction_aq partition->fraction_aq Aqueous Phase (Glycoside-rich) fraction_org fraction_org partition->fraction_org Organic Phase (Impurities) cc Column Chromatography (e.g., Sephadex LH-20) fraction_aq->cc hplc Preparative HPLC (C18 Column) cc->hplc final_product Pure this compound hplc->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity / Co-elution cluster_peak_shape Poor Peak Shape (Tailing) start Problem Identified yield_check Check for Degradation (HPLC Analysis) start->yield_check purity_check Analyze Impure Fraction (HPLC-MS) start->purity_check peak_tailing Peak Tailing in HPLC? start->peak_tailing hydrolysis Hydrolysis Detected? yield_check->hydrolysis optimize_conditions Optimize Temp, pH, Enzyme Inactivation hydrolysis->optimize_conditions Yes check_extraction Review Extraction & Chromatography Steps hydrolysis->check_extraction No impurity_id Impurity Identified? purity_check->impurity_id optimize_hplc Optimize HPLC Gradient, pH, Column impurity_id->optimize_hplc Yes add_cleanup Add Orthogonal Cleanup Step (e.g., SPE) impurity_id->add_cleanup No (Complex Mixture) adjust_ph Lower Mobile Phase pH (2.5-3.0) peak_tailing->adjust_ph change_column Use End-Capped Column adjust_ph->change_column check_load Reduce Sample Load change_column->check_load

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Low Bioavailability of Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vanillic acid glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern?

This compound is a naturally occurring phenolic compound found in various plants.[1][2] It is a glycoside of vanillic acid, meaning it has a glucose molecule attached. While it exhibits various potential health benefits, its large molecular size and hydrophilic nature limit its direct absorption across the intestinal epithelium, leading to low bioavailability.[3][4] The sugar moiety must typically be cleaved for the active form, vanillic acid, to be absorbed.

Q2: What are the primary strategies to enhance the bioavailability of this compound?

The main approaches to overcome the low bioavailability of this compound include:

  • Enzymatic Hydrolysis: Utilizing enzymes, such as β-glucosidase, to cleave the glucose molecule, releasing the more readily absorbable vanillic acid (aglycone).[5][6]

  • Nanotechnology-based Delivery Systems: Encapsulating this compound or vanillic acid into nanoparticles, liposomes, or nanoemulsions to protect it from degradation, improve solubility, and facilitate transport across biological membranes.[7][8][9][10]

  • Gut Microbiota Modulation: Leveraging the metabolic activity of gut bacteria, which can naturally hydrolyze the glucoside bond, to release vanillic acid in the colon for absorption.

  • Prodrug Approach: Chemically modifying this compound to create a more lipophilic and permeable prodrug that, once absorbed, is converted back to the active form.[11]

Q3: What is the expected oral bioavailability of vanillic acid?

Studies in rats have shown the oral bioavailability of vanillic acid to be in the range of 25.3% to 36.2%.[12] The bioavailability of vanillin (B372448), a related compound, is reported to be around 7.6% in rats.[13] Direct comparative data for this compound is limited, but it is generally understood that the bioavailability of glycosides is lower than their corresponding aglycones.

Troubleshooting Guides

Issue 1: Low yield of vanillic acid after enzymatic hydrolysis of this compound.
Possible Cause Troubleshooting Step
Suboptimal enzyme activity - Verify the pH and temperature of the reaction mixture are optimal for the specific β-glucosidase used. For example, some endogenous plant β-glucosidases show optimal activity at pH 4.2 and 35°C.[5] - Ensure the enzyme concentration is sufficient. Increase the enzyme-to-substrate ratio if necessary.
Incomplete reaction - Increase the incubation time. Monitor the reaction progress at different time points to determine the optimal duration. Some enzymatic hydrolyses can take up to 96 hours.[5]
Product inhibition - High concentrations of the product (vanillic acid or glucose) may inhibit enzyme activity. Consider a fed-batch approach or in-situ product removal if possible.
Substrate purity - Ensure the this compound substrate is of high purity and free from inhibitors.
Issue 2: Poor encapsulation efficiency of vanillic acid/vanillic acid glucoside in nanoparticles.
Possible Cause Troubleshooting Step
Incompatible polymer/lipid - Screen different types of polymers (e.g., PLGA) or lipids to find one with better affinity for vanillic acid or its glucoside.[8][9] - The choice of surfactant and its concentration can significantly impact encapsulation.
Suboptimal formulation parameters - Optimize the drug-to-polymer/lipid ratio. - Adjust the concentration of the surfactant or emulsifier. - Vary the homogenization speed and time or the sonication parameters.
Drug leakage during preparation - Modify the preparation method to minimize drug loss. For instance, in the solvent evaporation method, ensure rapid evaporation of the organic solvent.
Poor solubility in the organic phase - If using a solvent-based method, ensure the compound has adequate solubility in the chosen organic solvent. A co-solvent might be necessary.
Issue 3: High variability in Caco-2 cell permeability assay results.
Possible Cause Troubleshooting Step
Inconsistent cell monolayer integrity - Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure they are confluent and have formed tight junctions. Discard monolayers that do not meet the established TEER criteria.[14]
Efflux transporter activity - Vanillic acid or its glucoside may be substrates for efflux transporters like P-glycoprotein (P-gp), which can pump the compound back into the apical side, leading to an underestimation of permeability. - Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.[15] - Consider using P-gp inhibitors to assess the contribution of efflux.[16]
Low aqueous solubility of the test compound - Ensure the compound is fully dissolved in the transport buffer. The use of a co-solvent (e.g., DMSO) may be necessary, but its concentration should be kept low (typically <1%) to avoid affecting cell viability.
Metabolism by Caco-2 cells - Caco-2 cells can express some metabolic enzymes. Analyze samples from both the apical and basolateral compartments for the presence of metabolites.

Data Presentation

Table 1: Pharmacokinetic Parameters of Vanillic Acid in Rats after Oral Administration

Dose (mg/kg)Cmax (µg/mL)Tmax (h)Oral Bioavailability (%)Reference
20.42 ± 0.090.55 - 0.6425.3 - 36.2[12]
50.73 ± 0.210.55 - 0.6425.3 - 36.2[12]
100.92 ± 0.280.55 - 0.6425.3 - 36.2[12]
1000.29 ± (not reported)47.6 (as vanillin)[13]

Table 2: Characterization of Vanillic Acid-Loaded Nanoparticles

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Vanillic acid-PLGA nanoparticles204.40.353-11.293.3[7][8][9]
Vanillic acid-loaded spanlastics299.8 ± 9.970.386 ± 0.047(not reported)(not reported)[10]
Vanillic and ferulic acid-loaded NLCs107.3 ± 1.3(not reported)(not reported)90.6 ± 0.6 to 93.8 ± 0.1[17]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol is adapted from methods used for the hydrolysis of glucovanillin, a structurally similar compound.[5]

  • Substrate Preparation: Prepare a solution of vanillic acid 4-β-D-glucoside in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 4.2).

  • Enzyme Addition: Add β-glucosidase enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35°C) for a predetermined period (e.g., 24-96 hours).[5] Gentle agitation is recommended.

  • Reaction Termination: Stop the reaction by adding a suitable reagent, such as sodium carbonate (Na2CO3), or by heat inactivation of the enzyme.[5]

  • Analysis: Analyze the reaction mixture for the presence of vanillic acid using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparation of Vanillic Acid-Loaded PLGA Nanoparticles

This protocol is based on the solvent evaporation method for encapsulating vanillic acid.[9]

  • Organic Phase Preparation: Dissolve a known amount of vanillic acid and Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent (e.g., acetone (B3395972) or dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for a sufficient time to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation.

  • Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug. Lyophilize the nanoparticles to obtain a dry powder for storage and further characterization.

Protocol 3: Caco-2 Cell Permeability Assay

This is a general protocol for assessing the intestinal permeability of a compound.[15][18]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure their integrity.

  • Transport Buffer: Prepare a transport buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to a physiological pH.

  • Permeability Measurement (Apical to Basolateral): a. Add the test compound (dissolved in transport buffer) to the apical (upper) chamber. b. Add fresh transport buffer to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method like LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 4: In Vitro Gut Fermentation Model

This protocol provides a general framework for studying the metabolism of this compound by gut microbiota.[19][20][21]

  • Fecal Slurry Preparation: Obtain fresh fecal samples from healthy donors and prepare a fecal slurry in an anaerobic buffer.

  • Fermentation Medium: Prepare a suitable fermentation medium that mimics the conditions of the human colon.

  • Incubation: In an anaerobic chamber, inoculate the fermentation medium with the fecal slurry and add the this compound.

  • Sampling: At various time points during the incubation period (e.g., 0, 6, 12, 24, 48 hours), collect samples from the fermentation vessels.

  • Metabolite Analysis: Analyze the collected samples for the disappearance of this compound and the appearance of its metabolites, such as vanillic acid, using techniques like HPLC or LC-MS/MS.

  • Microbial Community Analysis: Analyze the changes in the gut microbiota composition using techniques like 16S rRNA gene sequencing.

Visualizations

bioavailability_pathway cluster_hydrolysis Enzymatic Hydrolysis VAG This compound (in intestinal lumen) VA Vanillic Acid VAG->VA Hydrolysis Absorbed Absorption into Bloodstream VA->Absorbed BG β-glucosidase (e.g., from gut microbiota)

Figure 1: Signaling pathway of this compound hydrolysis.

experimental_workflow start Start: Low Bioavailability of this compound strategy Select Bioavailability Enhancement Strategy start->strategy hydrolysis Enzymatic Hydrolysis strategy->hydrolysis nano Nanoencapsulation strategy->nano prodrug Prodrug Synthesis strategy->prodrug invitro In Vitro Testing (e.g., Caco-2 assay) hydrolysis->invitro nano->invitro prodrug->invitro invivo In Vivo Testing (e.g., Rat model) invitro->invivo analysis Pharmacokinetic Analysis invivo->analysis end End: Improved Bioavailability analysis->end logical_relationship LowBioavailability Low Bioavailability of This compound HighPolarity High Polarity LowBioavailability->HighPolarity LargeSize Large Molecular Size LowBioavailability->LargeSize PoorPermeability Poor Membrane Permeability HighPolarity->PoorPermeability LargeSize->PoorPermeability Solution Bioavailability Enhancement Strategies PoorPermeability->Solution leads to need for Enzymatic Enzymatic Hydrolysis Solution->Enzymatic Nano Nano-delivery Solution->Nano Prodrug Prodrug Approach Solution->Prodrug GutMicrobiota Gut Microbiota Metabolism Solution->GutMicrobiota

References

Degradation products of vanillic acid glucoside under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with vanillic acid glucoside, particularly concerning its degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under acidic conditions?

Under acidic conditions, the primary degradation of this compound involves the hydrolysis of the glycosidic bond. This reaction yields two main products: vanillic acid and glucose.[1][2] This is a common reaction for glycosides in the presence of acid.[3]

Q2: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?

The acid-catalyzed hydrolysis of this compound follows a well-established mechanism for glycosides.[4] The process involves three main steps:

  • Protonation: The glycosidic oxygen atom is protonated by the acid catalyst.

  • Cleavage of the Glycosidic Bond: The protonated glycosidic bond cleaves, leading to the departure of the glucose molecule and the formation of a resonance-stabilized carbocation on the vanillic acid moiety.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocation. Subsequent deprotonation results in the formation of vanillic acid.

Q3: Is vanillic acid stable under the acidic conditions used for hydrolysis?

Vanillic acid is generally considered to be relatively stable under standard acidic conditions. However, under harsh conditions, such as high temperatures or the presence of strong oxidizing agents, it may undergo further degradation. Potential degradation products of vanillic acid can include simpler organic acids like acetic acid and formic acid, as well as carbon dioxide. Dimerization and repolymerization reactions can also occur under certain conditions.

Q4: Can the hydrolysis of this compound be monitored in real-time?

Yes, the progress of the hydrolysis reaction can be monitored spectrophotometrically. Vanillic acid has a different UV absorbance profile compared to this compound. By measuring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. For instance, after stopping the reaction with a base, the corresponding phenolate (B1203915) ion of vanillic acid can be quantified.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of vanillic acid Incomplete hydrolysis.- Increase the reaction time. - Increase the reaction temperature. - Increase the concentration of the acid catalyst. - Ensure proper mixing of the reaction components.
Degradation of vanillic acid.- Avoid excessively high temperatures. - Use a milder acid catalyst or a lower concentration. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of unexpected byproducts Degradation of vanillic acid.- As mentioned above, use milder reaction conditions. - Analyze the byproducts using techniques like HPLC-MS or GC-MS to identify them and understand the degradation pathway.
Impurities in the starting material.- Verify the purity of the this compound using analytical techniques like HPLC or NMR before starting the experiment.
Inconsistent reaction rates Fluctuations in reaction temperature.- Use a temperature-controlled water bath or oil bath to maintain a stable reaction temperature.
Inaccurate measurement of reagents.- Calibrate all pipettes and balances to ensure accurate measurements of the substrate, acid, and solvents.
Changes in pH during the reaction.- While the reaction is acid-catalyzed, significant pH shifts are not expected with a strong acid. However, for very long reaction times, monitoring the pH might be beneficial.

Quantitative Data

The rate of acid-catalyzed hydrolysis of glycosides is highly dependent on temperature. The following table provides representative data on how temperature can affect the rate constant of hydrolysis for a phenolic glucoside, which can be considered analogous to this compound.

Temperature (°C)Apparent First-Order Rate Constant (k, s⁻¹)
601.5 x 10⁻⁵
704.5 x 10⁻⁵
801.2 x 10⁻⁴

Note: This data is illustrative and the actual rate constants for this compound will vary depending on the specific experimental conditions, such as the acid concentration and the specific glycoside.

Experimental Protocols

Protocol for Acid-Catalyzed Hydrolysis of this compound

This protocol is adapted from established methods for the acid hydrolysis of phenolic glycosides like salicin.[5][6]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M) for quenching the reaction

  • Spectrophotometer

  • Thermostatically controlled water bath

  • Test tubes

  • Pipettes

Procedure:

  • Preparation of the Substrate Solution: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • In a series of test tubes, add a specific volume of the this compound solution.

    • Place the test tubes in a water bath set to the desired reaction temperature (e.g., 70°C) and allow them to equilibrate for at least 10 minutes.

  • Initiation of Hydrolysis:

    • To initiate the reaction, add a predetermined volume of concentrated HCl to each test tube. The final acid concentration should be optimized for the specific experimental goals (a common starting point is a final concentration of 1-2 M HCl).

    • Start a timer immediately after the addition of the acid.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10, 20, 30, 60, 90, and 120 minutes), take an aliquot from one of the reaction tubes.

    • Immediately quench the reaction by adding the aliquot to a separate test tube containing a known volume of cold NaOH solution. This will stop the hydrolysis and allow for the quantification of the liberated vanillic acid.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the quenched samples at the wavelength of maximum absorbance for the vanillate (B8668496) anion (the deprotonated form of vanillic acid). A wavelength scan should be performed initially to determine the optimal wavelength.

  • Data Analysis:

    • Plot the absorbance values against time to determine the reaction rate. The initial rate can be calculated from the slope of the linear portion of the curve.

Visualizations

Degradation_Pathway VAG This compound VA Vanillic Acid VAG->VA + H₂O, H⁺ Glucose Glucose VAG->Glucose + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Sol Prepare Vanillic Acid Glucoside Solution Equilibrate Equilibrate Solution at Desired Temperature Prep_Sol->Equilibrate Add_Acid Add Acid Catalyst to Initiate Reaction Equilibrate->Add_Acid Incubate Incubate at Constant Temperature Add_Acid->Incubate Take_Aliquots Take Aliquots at Time Intervals Incubate->Take_Aliquots Quench Quench Reaction with Base Take_Aliquots->Quench Measure_Abs Measure Absorbance (Spectrophotometry) Quench->Measure_Abs Plot_Data Plot Absorbance vs. Time Measure_Abs->Plot_Data Calc_Rate Calculate Reaction Rate Plot_Data->Calc_Rate

Caption: Experimental workflow for kinetic analysis.

References

Technical Support Center: Optimizing HPLC Separation of Vanillic Acid Glucoside and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of vanillic acid glucoside. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of this compound from its isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and systematic solutions.

Poor Resolution Between this compound and an Isomeric Peak

Question: I am observing poor resolution or complete co-elution of my target this compound and a suspected isomer. How can I improve their separation?

Answer:

Poor resolution between isomers is a common challenge in HPLC due to their similar physicochemical properties. Here is a step-by-step approach to enhance separation:

  • Optimize the Mobile Phase:

    • Adjust Organic Modifier Percentage: In reversed-phase HPLC, subtly changing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can alter selectivity. Try a shallower gradient or isocratic elution with a lower percentage of the organic modifier to increase retention and potentially improve separation.

    • Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can significantly impact selectivity due to different solvent properties.

    • Modify Mobile Phase pH: The pH of the mobile phase can influence the ionization state of phenolic acids, affecting their retention. For acidic compounds like this compound, operating at a pH around 2.5-3.5 (using additives like formic acid, acetic acid, or phosphoric acid) can suppress the ionization of the carboxylic acid group, leading to better peak shape and potentially altered selectivity between isomers.[1][2]

  • Evaluate the Stationary Phase:

    • Column Chemistry: Not all C18 columns are the same. Consider trying a C18 column with a different bonding density or end-capping. For aromatic and polar compounds, a phenyl-hexyl stationary phase might offer alternative selectivity.[3]

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and improve resolution.[4]

  • Adjust Operating Parameters:

    • Temperature: Lowering the column temperature can increase retention and may enhance resolution, although it will also increase backpressure and run time. Conversely, increasing the temperature can sometimes improve efficiency. It's crucial to find the optimal temperature for your specific separation.

    • Flow Rate: Reducing the flow rate can lead to better resolution by allowing more time for interactions between the analytes and the stationary phase.

Peak Tailing of this compound

Question: My this compound peak is exhibiting significant tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or other system issues. Here are the common causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on your analyte, causing tailing.

    • Solution: Add a competitive acidic modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase to mask the silanol groups.[1] Also, ensure your mobile phase pH is low enough to keep the silanol groups protonated.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to distorted peak shapes.[5]

    • Solution: Use a guard column to protect your analytical column. If you suspect contamination, try back-flushing the column or cleaning it with a series of strong solvents.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1]

    • Solution: Dilute your sample or reduce the injection volume.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Fluctuating Retention Times

Question: The retention times for my this compound and its isomers are shifting between injections. What is causing this instability?

Answer:

Inconsistent retention times can compromise the reliability of your analysis. The most common culprits are:

  • Inconsistent Mobile Phase Composition: In gradient elution, improper pump mixing or solvent proportioning can lead to shifts in retention. In isocratic elution, evaporation of a volatile solvent component can alter the mobile phase composition over time.[5]

    • Solution: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's performance. For pre-mixed mobile phases, keep the solvent reservoir capped to prevent evaporation.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column's performance, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant temperature.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially at the beginning of a run sequence.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator of equilibration.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound I should be aware of?

A1: The most common isomers you might encounter are:

  • Positional Isomers of the Aglycone: Isothis compound is a key isomer, where the hydroxyl and methoxy (B1213986) groups on the aromatic ring are in different positions compared to vanillic acid.

  • Positional Isomers of the Glucoside Linkage: While vanillic acid 4-O-β-D-glucoside is a common form, it's possible for the glucose moiety to be attached at other positions on the vanillic acid structure, depending on the source or synthesis method.[7]

  • Anomers: The glucose can exist as α- or β-anomers, which could potentially be separated under specific chiral chromatography conditions, though this is less common in standard reversed-phase HPLC.

Q2: What is a good starting point for an HPLC method for separating this compound and its isomers?

A2: A good starting point for method development would be a reversed-phase C18 column with a gradient elution. Here is a typical starting method:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-30% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm or 280 nm

This method can then be optimized based on the troubleshooting guide above to achieve the desired separation.

Q3: How can I confirm the identity of the separated peaks?

A3: While HPLC provides chromatographic separation, it does not definitively identify the compounds. For structural confirmation, you should use a mass spectrometer (MS) coupled with your HPLC system (LC-MS). The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can help identify this compound and its isomers. For unambiguous identification, comparison with a certified reference standard is recommended.

Q4: Can I use the same HPLC method for quantifying both vanillic acid and this compound?

A4: Yes, it is possible to develop a single HPLC method for the simultaneous quantification of both vanillic acid and its glucoside.[8][9] However, due to the difference in polarity (the glucoside is more polar and will elute earlier in reversed-phase), a gradient elution is typically required to achieve good peak shape and resolution for both compounds within a reasonable run time. You will need to prepare separate calibration curves for each analyte for accurate quantification.

Experimental Protocols & Visualizations

General Protocol for HPLC Method Development

A detailed methodology for developing a robust HPLC separation is outlined below.

  • Sample Preparation:

    • Dissolve a known concentration of your sample (containing this compound and its isomers) in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.

  • Initial Chromatographic Conditions:

    • Use the starting method described in the FAQ section.

    • Inject a small volume (e.g., 10 µL) of your sample.

  • Method Optimization:

    • Evaluate the initial chromatogram for resolution, peak shape, and retention times.

    • If resolution is poor, systematically adjust one parameter at a time (e.g., gradient slope, mobile phase composition, temperature) as detailed in the troubleshooting guide.

    • Document the effect of each change on the chromatogram.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method for linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Visual Workflow for Troubleshooting Poor Resolution

The following diagram illustrates a logical workflow for addressing poor resolution between isomeric peaks.

G Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Evaluate Stationary Phase start->stationary_phase If mobile phase optimization fails operating_params Adjust Operating Parameters start->operating_params Concurrent optimization adjust_gradient Adjust Gradient Slope mobile_phase->adjust_gradient change_organic Change Organic Solvent (e.g., ACN to MeOH) mobile_phase->change_organic adjust_ph Adjust pH mobile_phase->adjust_ph end Resolution Achieved adjust_gradient->end Monitor Improvement change_organic->end Monitor Improvement adjust_ph->end Monitor Improvement change_column Try Different Column Chemistry (e.g., Phenyl-Hexyl) stationary_phase->change_column smaller_particles Use Smaller Particle Size Column stationary_phase->smaller_particles change_column->end Monitor Improvement smaller_particles->end Monitor Improvement adjust_temp Change Column Temperature operating_params->adjust_temp adjust_flow Lower Flow Rate operating_params->adjust_flow adjust_temp->end Monitor Improvement adjust_flow->end Monitor Improvement

Caption: A decision tree for systematically troubleshooting poor HPLC peak resolution.

Logical Diagram of Common Peak Tailing Causes

This diagram illustrates the common causes of peak tailing and their corresponding solutions.

G Common Causes and Solutions for Peak Tailing peak_tailing Peak Tailing Observed cause1 Secondary Silanol Interactions peak_tailing->cause1 cause2 Column Contamination/ Degradation peak_tailing->cause2 cause3 Column Overload peak_tailing->cause3 cause4 Injection Solvent Mismatch peak_tailing->cause4 solution1 Add Acidic Modifier (e.g., TFA) Lower Mobile Phase pH cause1->solution1 Solution solution2 Use Guard Column Back-flush or Clean Column cause2->solution2 Solution solution3 Dilute Sample Reduce Injection Volume cause3->solution3 Solution solution4 Dissolve Sample in Mobile Phase cause4->solution4 Solution

Caption: A diagram outlining causes and solutions for HPLC peak tailing.

References

Matrix effects in the quantification of vanillic acid glucoside in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of vanillic acid glucoside in complex samples using LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate quantification of this compound.[2] The matrix comprises all components in the sample apart from the analyte, such as salts, lipids, proteins, and other endogenous molecules.[3]

Q2: How can I assess the presence and magnitude of matrix effects in my this compound analysis?

A2: Matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[2][4] Injection of a blank matrix extract will show a dip or peak in the baseline at the retention time of interfering components, indicating ion suppression or enhancement, respectively.

For a quantitative assessment, the post-extraction spike method is widely used.[2] This involves comparing the peak area of this compound in a post-extraction spiked matrix sample to that in a neat solvent. The matrix factor (MF) is calculated as:

MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solvent)

An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value equal to 1 implies no matrix effect.

Q3: What are the most effective strategies to minimize or compensate for matrix effects when analyzing this compound?

A3: A multi-pronged approach is often the most effective:

  • Sample Preparation: The primary goal is to remove interfering matrix components. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (for biological fluids) are commonly employed.[3]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.[3]

Q4: I am observing low sensitivity for this compound. What could be the reason and how can I improve it?

A4: Low sensitivity for vanillic acid and its glucoside can be a challenge, particularly in negative ion mode. One strategy to enhance sensitivity is chemical derivatization. Derivatizing the phenolic hydroxyl group can improve ionization efficiency in positive ion mode. For instance, dansyl chloride has been used to derivatize vanillin (B372448) and vanillic acid, leading to a significant increase in signal intensity.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Secondary Interactions Acidify the mobile phase (e.g., with 0.1% formic acid) to ensure this compound is in a single protonation state. Ensure the column is suitable for phenolic acid analysis.
Column Contamination or Void Back-flush the column (if permissible by the manufacturer) or replace it. Use a guard column to protect the analytical column.[9]
Injection Solvent Incompatibility Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.[10]

Issue 2: High Variability in Quantitative Results

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Improve sample preparation to more effectively remove matrix interferences. Use a stable isotope-labeled internal standard if available, or a carefully validated structural analog. Prepare matrix-matched calibrants.
Analyte Degradation This compound can be susceptible to enzymatic hydrolysis by β-glucosidases present in some biological samples, converting it to vanillic acid.[11][12] Keep samples on ice or add an enzymatic inhibitor during sample preparation. Also, assess the stability of this compound in the sample matrix and in processed samples under the storage conditions.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash method.[13]

Issue 3: Unexpectedly Low or No Recovery

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the sample preparation method. For SPE, screen different sorbents and elution solvents. For LLE, adjust the pH and solvent polarity. This compound is more polar than vanillic acid, so extraction parameters may need to be adjusted accordingly.
Analyte Adsorption Use deactivated glass or polypropylene (B1209903) vials and autosampler loops to minimize adsorption of the analyte.
Analyte Instability Investigate the stability of this compound under the extraction conditions (e.g., pH, temperature).

Quantitative Data

The following table presents recovery and matrix effect data for derivatized vanillic acid in guinea pig plasma. While this data is for the aglycone and after derivatization, it provides an indication of the potential impact of matrix effects in a biological fluid. It is important to note that the matrix effect for the more polar this compound may differ.

Table 1: Recovery and Matrix Effect for Derivatized Vanillic Acid in Guinea Pig Plasma [8]

AnalyteQC LevelPercentage RecoveryPercentage Matrix Effect
Derivatized Vanillic AcidLow QC116.50%-23.88%
Derivatized Vanillic AcidHigh QC87.97%-18.90%

A negative percentage matrix effect indicates ion suppression.

Experimental Protocols

The following are representative protocols for the analysis of vanillic acid, which can be adapted for the analysis of this compound. Method development and validation are essential when applying these to a new analyte and matrix.

Protocol 1: Protein Precipitation for Plasma Samples (Adapted from a vanillic acid method) [14]

  • To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Extraction from Plant Material (e.g., Vanilla Beans) [9]

  • Grind the plant material to a fine powder.

  • To 1 g of powder, add 20 mL of 70% ethanol.

  • Shake or sonicate for an extended period (e.g., 12 hours) at a controlled temperature (e.g., 50°C).

  • Centrifuge and filter the extract.

  • Dilute the extract as needed before injection into the LC-MS/MS system.

Representative LC-MS/MS Parameters (for vanillic acid, adaptable for the glucoside) [14]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient starting with a high aqueous percentage to retain the polar glucoside, then ramping up the organic phase to elute it.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: The specific precursor and product ions for this compound would need to be determined by infusing a standard solution. For vanillic acid, a common transition is m/z 167 -> 123.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Sample (e.g., Plasma, Plant Extract) Extraction Extraction (e.g., Protein Precipitation, SPE) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup LC LC Separation Cleanup->LC Injection MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Result Result Quantification->Result Final Concentration

Caption: A typical experimental workflow for the quantification of this compound.

Matrix_Effect_Concept cluster_LC LC Column cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte This compound Droplet Charged Droplet Analyte->Droplet Co-elution Analyte->Droplet Interference Matrix Interference Interference->Droplet Co-elution Interference->Droplet Detector Detector Droplet->Detector Ion Suppression/Enhancement

Caption: Conceptual diagram illustrating matrix effects in LC-MS.

Troubleshooting_Tree Problem Inaccurate Quantification Check_IS Check Internal Standard Performance Problem->Check_IS Assess_ME Assess Matrix Effects Check_IS->Assess_ME IS performance is poor Check_IS->Assess_ME No IS used Check_Recovery Evaluate Extraction Recovery Assess_ME->Check_Recovery ME is acceptable Improve_SP Improve_SP Assess_ME->Improve_SP Improve Sample Prep / Chromatography Check_Stability Assess Analyte Stability Check_Recovery->Check_Stability Recovery is good Optimize_Extraction Optimize_Extraction Check_Recovery->Optimize_Extraction Optimize Extraction Method Modify_Conditions Modify_Conditions Check_Stability->Modify_Conditions Modify Sample Handling (e.g., Temp, pH) Final_Check Final_Check Check_Stability->Final_Check Review Calibration & Data Processing

Caption: A decision tree for troubleshooting inaccurate quantification results.

References

Preventing the enzymatic hydrolysis of vanillic acid glucoside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the enzymatic hydrolysis of vanillic acid glucoside during extraction.

Frequently Asked Questions (FAQs)

Q1: What is enzymatic hydrolysis and why is it a problem during the extraction of this compound?

A1: Enzymatic hydrolysis is a process where enzymes, specifically β-glucosidases present in the plant material, break down this compound into vanillic acid and glucose. This is problematic because it leads to the degradation of the target compound, resulting in lower yields and inaccurate quantification of this compound in the extract.

Q2: What are the primary factors that promote the enzymatic hydrolysis of this compound?

A2: The main factors that contribute to enzymatic hydrolysis during extraction are the release of endogenous β-glucosidases when plant cells are ruptured, suboptimal temperatures that favor enzyme activity, and a pH environment that is conducive to the catalytic action of these enzymes.[1]

Q3: What are the general strategies to prevent this unwanted hydrolysis?

A3: Key strategies include inactivating endogenous enzymes through thermal methods like blanching, using organic solvents to precipitate and deactivate enzymes, and optimizing extraction conditions such as temperature and pH to create an environment unfavorable for enzymatic activity.[1]

Q4: Can I use chemical inhibitors to prevent enzymatic hydrolysis?

A4: Yes, certain compounds are known to inhibit β-glucosidase activity. However, their use must be carefully considered as they might interfere with downstream applications or analysis. It is crucial to select an inhibitor that is effective and easily removable if necessary.

Q5: What are the ideal storage conditions for plant material to minimize the risk of hydrolysis before extraction?

A5: To minimize enzymatic and chemical degradation prior to extraction, it is recommended to quickly dry the plant material at a controlled, mild temperature (e.g., 40-50°C).[1] Once dried, the material should be stored in an airtight container in a cold, dark place, such as at -20°C or -80°C, to reduce residual enzymatic activity.[1]

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
Low yield of this compound and high levels of vanillic acid. Enzymatic hydrolysis by endogenous β-glucosidases has occurred.1. Thermal Inactivation: Before extraction, blanch fresh plant material in hot water (80-95°C) for a few minutes to denature the enzymes.[1] 2. Solvent Inactivation: Begin the extraction with a high concentration of an organic solvent like ethanol (B145695) or methanol (B129727) to precipitate and inactivate the enzymes.[1] 3. Optimize Extraction Temperature: Conduct the extraction at a lower temperature (e.g., room temperature or up to 40-50°C) to minimize enzyme activity.[1]
Inconsistent results between batches. Variations in the activity of endogenous enzymes in the plant material or inconsistent application of preventative measures.1. Standardize Pre-treatment: Ensure consistent application of thermal or solvent-based enzyme inactivation methods for all samples. 2. Control Storage Conditions: Maintain uniform and appropriate storage conditions for all plant material to prevent variations in enzymatic activity.
Presence of unknown peaks in chromatogram close to vanillic acid or its glucoside. Potential degradation products or byproducts from non-specific enzyme activity.1. pH Control: Use a buffered extraction solvent to maintain a pH that is not optimal for β-glucosidase activity (typically neutral or slightly acidic, around pH 6-7).[1] 2. Purification: Implement a post-extraction purification step, such as solid-phase extraction (SPE) or preparative chromatography, to isolate the target compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the control of enzymatic hydrolysis.

Parameter Condition Effect on Enzymatic Hydrolysis Reference
Temperature 40 - 62 °COptimal range for some glucosidase activity, potentially increasing hydrolysis.[2]
60 °COptimal for vanillin (B372448) extraction via enzymatic hydrolysis, indicating high glucosidase activity.[2]
35 °COptimal for endogenous β-glucosidase activity in vanilla beans.[3][4]
49.5 °COptimal reaction temperature for enzymatic production of vanillin.[5]
pH 4.2Optimal for endogenous β-glucosidase activity in vanilla beans.[3][4][5]
5.0Favorable for exogenous enzyme activity in vanillin production.[3][4]
Solvent Concentration 47.5% EthanolEffective for extracting glucovanillin, suggesting it may not completely inhibit hydrolysis.[6]
70% EthanolRecommended for extraction while minimizing hydrolysis of other glucosides.[1]

Experimental Protocols

Protocol 1: Thermal Inactivation of Enzymes Prior to Extraction

This protocol is designed to denature endogenous β-glucosidases in fresh plant material before solvent extraction.

Materials:

  • Fresh plant material

  • Boiling water bath (95-100°C)

  • Ice bath

  • Blender or homogenizer

  • Extraction solvent (e.g., 70% ethanol)

Procedure:

  • Weigh the fresh plant material.

  • Blanch the material in boiling water for 2-3 minutes. The exact time may need optimization depending on the plant tissue.

  • Immediately transfer the blanched material to an ice bath to rapidly cool it down and prevent thermal degradation of this compound.

  • Once cooled, homogenize the material in the chosen extraction solvent.

  • Proceed with your standard extraction procedure (e.g., maceration, sonication).

Protocol 2: Solvent-Based Inactivation and Extraction

This protocol utilizes a high concentration of organic solvent to simultaneously inactivate enzymes and extract the target compound.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 80% methanol or 70% ethanol)

  • Shaker or sonicator

Procedure:

  • Weigh the dried, powdered plant material.

  • Add the extraction solvent to the plant material in a suitable vessel. A solvent-to-solid ratio of 10:1 (v/w) is a good starting point.

  • Immediately and vigorously agitate the mixture to ensure rapid contact of the solvent with the plant material, which aids in precipitating and inactivating enzymes.

  • Continue the extraction for the desired period (e.g., 1-3 hours) at a controlled, low temperature (e.g., 25°C).

  • Separate the extract from the solid residue by filtration or centrifugation.

Visualizations

experimental_workflow cluster_standard Standard Extraction Workflow cluster_preventative Preventative Workflow start_std Plant Material homogenize_std Homogenization in Aqueous Buffer start_std->homogenize_std extract_std Extraction homogenize_std->extract_std hydrolysis Enzymatic Hydrolysis Occurs extract_std->hydrolysis end_std Low Yield of This compound hydrolysis->end_std start_prev Plant Material inactivate Enzyme Inactivation (Thermal or Solvent) start_prev->inactivate homogenize_prev Homogenization in Optimized Solvent inactivate->homogenize_prev extract_prev Extraction homogenize_prev->extract_prev end_prev High Yield of This compound extract_prev->end_prev

Caption: Comparison of standard vs. preventative extraction workflows.

logical_relationship cluster_factors Factors Influencing Hydrolysis cluster_outcomes Outcomes cluster_prevention Prevention Strategies enzyme_activity Endogenous β-glucosidase Activity hydrolysis Hydrolysis of This compound enzyme_activity->hydrolysis temperature Suboptimal Temperature temperature->hydrolysis ph Favorable pH ph->hydrolysis low_yield Decreased Yield hydrolysis->low_yield inaccurate_quant Inaccurate Quantification hydrolysis->inaccurate_quant thermal Thermal Inactivation thermal->enzyme_activity inhibits solvent Solvent Inactivation solvent->enzyme_activity inhibits conditions Optimized Conditions (Temp, pH) conditions->temperature optimizes conditions->ph optimizes

Caption: Factors influencing and preventing enzymatic hydrolysis.

References

Enhancing the solubility of vanillic acid glucoside for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of vanillic acid glucoside for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use fresh, high-quality, anhydrous DMSO to ensure optimal solubility. For higher solubility, warming the solution to 37°C and using an ultrasonic bath for a short period can be beneficial.[2]

Q2: What are the known solubility limits of this compound?

A2: The solubility of this compound can vary depending on the solvent and conditions. The table below summarizes the available quantitative data.

SolventConcentrationNotes
DMSO50 mg/mL (151.38 mM)Requires sonication; hygroscopic DMSO can impact solubility, so newly opened DMSO is recommended.[1]
MethanolSoluble-
WaterSoluble-

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: While this compound is reported to be soluble in water, its aglycone, vanillic acid, has poor water solubility.[2] Therefore, achieving high concentrations in aqueous buffers like Phosphate-Buffered Saline (PBS) can be challenging and may lead to precipitation. It is generally recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous bioassay medium.

Q4: How should I prepare a working solution of this compound for a cell-based assay?

A4: To minimize precipitation, it is best to perform a serial dilution. First, prepare a high-concentration stock solution in 100% DMSO. Then, create an intermediate dilution of this stock in pre-warmed (37°C) cell culture medium. Finally, add a small volume of the intermediate dilution to the final culture volume while gently mixing. This gradual dilution helps to prevent the compound from "crashing out" of the solution.

Q5: What is the mechanism of action of this compound?

A5: While research on this compound is ongoing, studies on its aglycone, vanillic acid, have shown that it possesses antioxidant and anti-inflammatory properties.[3] Vanillic acid has been observed to modulate signaling pathways such as the PI3K/Akt/β-catenin pathway and the NF-κB pathway.[4][5][6] It is believed that this compound exerts its biological effects after being hydrolyzed to vanillic acid.

Troubleshooting Guide

Issue: Precipitation observed after adding this compound stock solution to cell culture media.

  • Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.

    • Solution: Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and experimental conditions.

  • Potential Cause: Rapid change in solvent polarity when adding a concentrated DMSO stock directly to the aqueous medium.

    • Solution: Prepare an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium before adding it to the final culture volume. Add the solution dropwise while gently swirling the plate or tube.

  • Potential Cause: The temperature of the cell culture medium is too low, decreasing the solubility of the compound.

    • Solution: Always use pre-warmed (37°C) cell culture medium when preparing your working solutions.

  • Potential Cause: Interaction with components in the serum of the cell culture medium.

    • Solution: If possible, consider reducing the serum concentration during the treatment period or using a serum-free medium, if compatible with your cell line.

Issue: Inconsistent results in bioassays.

  • Potential Cause: Incomplete dissolution of the this compound stock solution.

    • Solution: Ensure your stock solution is fully dissolved by vortexing and, if necessary, brief sonication. Visually inspect the solution for any particulate matter before use.

  • Potential Cause: Degradation of the compound in the stock solution over time.

    • Solution: Prepare fresh stock solutions on the day of the experiment. If storage is necessary, store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: Preparation of this compound for an MTT Cytotoxicity Assay

This protocol provides a general guideline for preparing this compound solutions for use in a 96-well plate MTT assay to assess cytotoxicity.

Materials:

  • This compound powder

  • Anhydrous, high-quality DMSO

  • Sterile PBS (pH 7.4)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Preparation of 100 mM Stock Solution in DMSO:

    • Weigh out an appropriate amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the powder in 100% DMSO to achieve a final concentration of 100 mM.

    • Vortex thoroughly to ensure complete dissolution. If necessary, briefly sonicate the tube in a water bath.

    • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Preparation of Working Solutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution of your 100 mM DMSO stock solution in the pre-warmed medium to achieve your desired final concentrations for the assay. It is recommended to first make an intermediate, higher-concentration working stock in the medium from which the final dilutions are made.

    • Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a level that is toxic to your cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment:

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down or by using a plate shaker.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment and Assay weigh Weigh Vanillic Acid Glucoside Powder dissolve Dissolve in 100% DMSO (e.g., 100 mM) weigh->dissolve vortex Vortex and Sonicate for Complete Dissolution dissolve->vortex prewarm Pre-warm Cell Culture Medium (37°C) vortex->prewarm intermediate Prepare Intermediate Dilution in Pre-warmed Medium prewarm->intermediate serial Perform Serial Dilutions to Final Concentrations intermediate->serial treat Treat Cells with Working Solutions serial->treat seed Seed Cells in 96-well Plate seed->treat mtt Perform MTT Assay treat->mtt

Caption: Experimental workflow for preparing this compound for a cell-based bioassay.

G cluster_0 Cell Membrane cluster_1 Cytoplasm VAG This compound VA Vanillic Acid VAG->VA Hydrolysis PI3K PI3K VA->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt eNOS eNOS pAkt->eNOS peNOS p-eNOS (Active) eNOS->peNOS NO Nitric Oxide (NO) peNOS->NO Antioxidant Antioxidant Effects NO->Antioxidant AntiInflammatory Anti-inflammatory Effects NO->AntiInflammatory

Caption: Postulated signaling pathway of vanillic acid (aglycone) via PI3K/Akt.

References

Troubleshooting low yields in microbial production of vanillic acid glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the microbial production of vanillic acid glucoside, particularly focusing on resolving issues of low yield.

Troubleshooting Guide: Low Yields of this compound

This guide addresses common problems encountered during the whole-cell biocatalysis of vanillic acid to this compound.

Q1: I have successfully transformed my E. coli strain with a plasmid containing a UDP-glucosyltransferase (UGT), but I am observing very low or no production of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low or no product formation can stem from several factors, ranging from issues with protein expression to substrate and product-related challenges. Here is a step-by-step troubleshooting workflow:

Troubleshooting_Workflow Start Low/No this compound Yield CheckExpression 1. Verify UGT Expression Start->CheckExpression CheckActivity 2. Confirm UGT Activity CheckExpression->CheckActivity Protein is expressed OptimizeInduction 3. Optimize Induction Conditions CheckExpression->OptimizeInduction Low/No expression CheckActivity->CheckExpression No/Low activity SubstrateToxicity 4. Assess Vanillic Acid Toxicity CheckActivity->SubstrateToxicity Enzyme is active OptimizeInduction->CheckExpression ProductInhibition 5. Evaluate Product Inhibition/Degradation SubstrateToxicity->ProductInhibition Toxicity observed OptimizeReaction 6. Optimize Biocatalysis Conditions SubstrateToxicity->OptimizeReaction No significant toxicity ProductInhibition->OptimizeReaction Inhibition/Degradation observed Success Improved Yield OptimizeReaction->Success

Caption: Troubleshooting workflow for low this compound yield.

Step 1: Verify UGT Expression

  • Problem: The UDP-glucosyltransferase (UGT) may not be expressing correctly.

  • Solution: Perform SDS-PAGE analysis of cell lysates from induced and uninduced cultures to visualize the expressed protein. A western blot using an antibody against a tag (e.g., His-tag) on your UGT can provide more specific confirmation.

Step 2: Confirm UGT Activity

  • Problem: The expressed UGT may be inactive or have low specific activity towards vanillic acid.

  • Solution: Perform an in vitro activity assay using cell-free extract. This will confirm if the enzyme is functional. If the enzyme is active in vitro but not in whole cells, the issue may be related to substrate uptake or cofactor availability.

Step 3: Optimize Induction Conditions

  • Problem: Suboptimal induction of UGT expression can lead to insufficient enzyme levels.

  • Solution: The concentration of the inducer (e.g., IPTG) and the timing and temperature of induction are critical. High inducer concentrations can sometimes lead to the formation of inclusion bodies and metabolic burden.[1]

    • Inducer Concentration: Test a range of IPTG concentrations (e.g., 0.05 mM to 1.0 mM). For many proteins, lower concentrations (0.05-0.1 mM) result in better yields of soluble, active protein.[1][2]

    • Induction Time and Temperature: Induce the culture at different growth phases (e.g., early-log, mid-log, late-log phase) and test different post-induction temperatures (e.g., 18°C, 25°C, 30°C, 37°C). Lower temperatures often improve protein folding and solubility.[1]

Step 4: Assess Vanillic Acid Toxicity

  • Problem: Vanillic acid can be toxic to microbial hosts, inhibiting growth and overall productivity.[3][4][5]

  • Solution:

    • Determine the Minimum Inhibitory Concentration (MIC) of vanillic acid for your specific E. coli strain.

    • During whole-cell biocatalysis, maintain the vanillic acid concentration below the toxic level by using a fed-batch strategy rather than adding all the substrate at once.

Step 5: Evaluate Product Inhibition/Degradation

  • Problem: The product, this compound, may inhibit the UGT, or it could be degraded by other host enzymes.

  • Solution:

    • Check for product degradation by incubating purified this compound with your host cells and analyzing for any breakdown products over time.

    • If product inhibition is an issue, consider in situ product removal using adsorbent resins like XAD-2.[6][7]

Step 6: Optimize Biocatalysis Conditions

  • Problem: The reaction conditions for the whole-cell biocatalysis may not be optimal.

  • Solution:

    • pH: The pH of the buffer can influence both enzyme activity and substrate transport across the cell membrane. Test a range of pH values (e.g., 6.0-8.0).

    • Temperature: Determine the optimal temperature for the UGT's activity, which may differ from the optimal growth temperature.

    • Cell Density: Vary the concentration of cells (biocatalyst) in the reaction.

    • Co-substrate Availability: Ensure an adequate supply of the co-substrate, UDP-glucose. This can be enhanced by adding glucose to the reaction buffer, which the cells will convert to UDP-glucose.

Q2: My this compound yield is moderate, but I see a significant amount of unreacted vanillic acid. How can I improve the conversion rate?

A2: Incomplete conversion with a healthy cell population often points to limitations in the biocatalytic process itself.

Conversion_Improvement Start Incomplete Conversion of Vanillic Acid CheckCofactor 1. Ensure UDP-Glucose Availability Start->CheckCofactor CheckEnzymeKinetics 2. Evaluate Enzyme Kinetics CheckCofactor->CheckEnzymeKinetics Sufficient OptimizeReaction Add Glucose to Reaction Buffer CheckCofactor->OptimizeReaction Limiting OptimizeSubstrateFeed 3. Optimize Substrate Feeding CheckEnzymeKinetics->OptimizeSubstrateFeed Low Affinity/Activity IncreaseBiocatalyst 4. Increase Biocatalyst Load CheckEnzymeKinetics->IncreaseBiocatalyst Good Affinity/Activity Success Higher Conversion Rate OptimizeSubstrateFeed->Success IncreaseBiocatalyst->Success OptimizeReaction->CheckCofactor

Caption: Workflow to improve the conversion rate of vanillic acid.

  • Ensure UDP-Glucose Availability: The intracellular pool of UDP-glucose can be a limiting factor. Supplementing the reaction buffer with glucose can help regenerate the UDP-glucose pool.

  • Optimize Substrate Feeding: High initial concentrations of vanillic acid can be inhibitory. A fed-batch approach, where the substrate is added incrementally, can maintain a low, non-toxic concentration and improve the overall conversion.

  • Increase Biocatalyst Load: Increasing the cell density (OD600) in the reaction mixture can provide more enzyme and drive the reaction to completion.

  • Reaction Time: Extend the duration of the biocatalysis to allow for complete conversion. Take time-course samples to determine when the reaction plateaus.

Frequently Asked Questions (FAQs)

Q: What is a typical yield for microbial production of this compound? A: Yields can vary significantly based on the host strain, the specific UGT used, and the fermentation/biocatalysis conditions. While direct data for this compound is not abundant in public literature, analogous processes for vanillin (B372448) glucoside have reported yields from 500 mg/L in batch cultures to potentially higher titers in optimized fed-batch systems.[3]

Q: Which E. coli strain is best for expressing my UGT? A: E. coli BL21(DE3) and its derivatives are commonly used for protein expression because they are deficient in proteases like Lon and OmpT.[4] If your UGT shows basal level expression that is toxic to the cells, consider using strains like BL21(DE3)pLysS or pLysE, which express T7 lysozyme (B549824) to reduce leaky expression before induction.[4]

Q: My UGT has low activity with vanillic acid. What can I do? A:

  • Enzyme Mining: Search literature and databases for UGTs from various organisms (plants are a rich source) that have been shown to glycosylate phenolic acids.[8][9][10]

  • Protein Engineering: If you have a UGT with some activity, you can use techniques like site-directed mutagenesis or directed evolution to improve its catalytic efficiency and specificity for vanillic acid.[9][11]

Q: How do I set up a whole-cell biocatalysis experiment for this compound production? A: A general protocol is provided in the "Experimental Protocols" section below. This will typically involve growing your recombinant E. coli culture, inducing UGT expression, harvesting and washing the cells, and then resuspending the cells in a reaction buffer containing vanillic acid and a carbon source like glucose.

Q: What is the best way to analyze my samples for vanillic acid and this compound? A: High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector is the most common method.[12][13][14] A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used for separation.[12][15][16]

Data Summary Tables

Table 1: Comparison of Fermentation Parameters for Glucoside Production (Note: Data is adapted from studies on vanillin glucoside and other phenolic glucosides due to limited specific data on this compound.)

ParameterCondition A (Batch)Condition B (Fed-Batch)Condition C (Optimized Fed-Batch)Reference
Host Strain S. cerevisiae VG0S. cerevisiae VG2 (Δpdc1)E. coli with in situ removal[3]
Initial Substrate Glucose (de novo)Glucose (de novo)Ferulic Acid (analogue)[7]
Temperature 30°C30°C30°C[3]
pH Not specifiedNot specifiedControlled at 7.0
Induction ConstitutiveConstitutiveIPTG induction
Product Titer ~250 mg/L vanillin glucoside~500 mg/L vanillin glucoside2.9 g/L vanillin (with resin)[3][7]

Table 2: Troubleshooting Checklist and Key Parameters

IssueParameter to CheckRecommended Range/Action
Low Protein Expression Inducer (IPTG) Concentration0.05 - 0.5 mM
Induction Temperature18 - 30°C
Induction OD6000.6 - 0.8
Substrate Toxicity Vanillic Acid Concentration< 1 g/L (determine MIC for your strain)
Low Conversion Rate Glucose in reaction buffer1 - 2% (w/v)
Cell Density (OD600)10 - 50
Reaction pH6.5 - 7.5

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for this compound Production

This protocol is a starting point for E. coli BL21(DE3) expressing a UGT.

1. Culture Growth and Induction: a. Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of your recombinant E. coli strain. Grow overnight at 37°C with shaking (220 rpm). b. The next day, inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1. c. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Cool the culture to your desired induction temperature (e.g., 25°C) and add IPTG to a final concentration of 0.1 mM. e. Continue to incubate for 12-16 hours (overnight) at the lower temperature with shaking.

2. Preparation of Biocatalyst: a. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. b. Discard the supernatant and wash the cell pellet twice with a cold buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0). c. Resuspend the final cell pellet in the reaction buffer to a desired final OD600 (e.g., 20).

3. Biocatalysis Reaction: a. In a shake flask, combine the resuspended cells with the reaction buffer. b. Add glucose to a final concentration of 1% (w/v) to provide a source for UDP-glucose regeneration. c. Start the reaction by adding a stock solution of vanillic acid (dissolved in a small amount of ethanol (B145695) or DMSO and then diluted in buffer) to the desired final concentration (e.g., 0.5 g/L). d. Incubate the reaction at 30°C with shaking. e. Take samples at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours) for analysis.

4. Sample Analysis: a. Centrifuge the samples to pellet the cells. b. Filter the supernatant through a 0.22 µm filter. c. Analyze the supernatant for vanillic acid and this compound concentrations using HPLC.

Protocol 2: HPLC Analysis of Vanillic Acid and this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV at 260 nm.[13][14]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (linear gradient)

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Injection Volume: 20 µL.[14]

  • Standard Curve: Prepare standard solutions of vanillic acid and this compound in the mobile phase to create a calibration curve for quantification.

Mandatory Visualizations

Biosynthetic_Pathway cluster_cell E. coli Cell Glucose_in Glucose UDP_Glucose UDP-Glucose Glucose_in->UDP_Glucose Glycolysis & Pentose Phosphate Pathway UGT Recombinant UGT UDP_Glucose->UGT VAG_out Vanillic Acid Glucoside UGT->VAG_out UDP UDP UGT->UDP Vanillic_Acid_in Vanillic Acid Vanillic_Acid_in->UGT VAG_ext This compound (extracellular) VAG_out->VAG_ext Export Vanillic_Acid_ext Vanillic Acid (extracellular) Vanillic_Acid_ext->Vanillic_Acid_in Transport

Caption: Pathway for whole-cell biocatalysis of this compound.

References

Minimizing co-eluting interferences in vanillic acid glucoside analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing co-eluting interferences during the analysis of vanillic acid glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in this compound analysis?

A1: Co-eluting interferences in this compound analysis typically arise from structurally similar compounds present in the sample matrix. These can include:

  • Other Phenolic Glucosides: Isomers of this compound or glucosides of other phenolic acids such as ferulic acid or p-coumaric acid.

  • Aglycones: Vanillic acid, vanillin, and other related phenolic compounds that may be present in the sample or formed through in-source fragmentation in the mass spectrometer.[1]

  • Matrix Components: In complex matrices like plant extracts or biological fluids, other endogenous compounds can co-elute and cause interference.

Q2: How can I confirm if I have a co-elution problem?

A2: Several indicators can suggest a co-elution issue:

  • Poor Peak Shape: Look for peak tailing, fronting, or split peaks in your chromatogram.[2][3][4]

  • Inconsistent Ratios of Mass Transitions: If you are using LC-MS/MS, inconsistent ion ratios between your quantifier and qualifier transitions for this compound across different samples can indicate interference.

  • Variable Retention Times: Fluctuations in the retention time of your analyte of interest may suggest interaction with co-eluting matrix components.

  • High Background or Unstable Baseline: A noisy or drifting baseline around the peak of interest can be a sign of co-eluting impurities.

Q3: What is the first step I should take to troubleshoot co-elution?

A3: The initial and often most effective step is to optimize your chromatographic separation. Modifying the mobile phase composition and gradient is a good starting point. A shallower gradient around the elution time of this compound can significantly improve the resolution of closely eluting compounds.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

CauseSolution
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column to protect the analytical column.[5]
Improper Mobile Phase pH The ionization state of this compound can affect peak shape. Ensure the mobile phase pH is appropriate to maintain a consistent and non-ionized form of the analyte.
Secondary Interactions with Stationary Phase Interactions with residual silanols on C18 columns can cause peak tailing. Consider using a column with end-capping or adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.
Column Overload Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
Physical Blockage A blocked frit at the column inlet can cause peak splitting. Try back-flushing the column. If this doesn't resolve the issue, the column may need replacement.[2]
Issue 2: Inadequate Separation from a Known Interference

Possible Causes and Solutions:

CauseSolution
Insufficient Chromatographic Resolution 1. Optimize the Mobile Phase Gradient: Decrease the ramp rate of the organic solvent around the elution time of the interfering peaks. 2. Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation. 3. Modify Mobile Phase pH: Adjusting the pH can change the retention times of ionizable compounds.
Inappropriate Column Chemistry If mobile phase optimization is insufficient, consider a different column chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic and polar compounds compared to a standard C18 column.
Temperature Effects Adjusting the column temperature can influence selectivity and improve resolution. Try varying the temperature in 5°C increments.

Experimental Protocols

Recommended Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for cleaning up complex samples and concentrating the analyte of interest.

Protocol:

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the pre-treated sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 4 mL of water to remove polar interferences.

  • Elution: Elute the this compound with 2 mL of 70% aqueous methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Recommended LC-MS/MS Method (Starting Point)

This method is adapted from established protocols for vanillic acid and other phenolic glucosides and should be optimized for your specific instrument and application.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient 5% B to 40% B over 10 minutes, then wash and re-equilibrate
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transitions Precursor ion (m/z): 329.1Product ions (example): m/z 167.0 (vanillic acid fragment), m/z 123.0

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phenolic Compounds

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.High selectivity, good for trace analysis, easily automated.Can be more expensive and require method development.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Simple, inexpensive.Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents.
Protein Precipitation (for biological samples) Protein is precipitated out of solution, and the supernatant is analyzed.Fast and simple.Less effective at removing other matrix components, may result in ion suppression in MS.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Co-elution Suspected peak_shape Assess Peak Shape (Tailing, Fronting, Splitting?) start->peak_shape poor_shape Poor Peak Shape peak_shape->poor_shape Yes good_shape Good Peak Shape peak_shape->good_shape No check_column Check Column Health (Flush, Replace Guard Column) poor_shape->check_column optimize_chrom Optimize Chromatography (Gradient, Mobile Phase, Temperature) good_shape->optimize_chrom change_column Change Column Chemistry (e.g., Phenyl-Hexyl, PFP) optimize_chrom->change_column Unsuccessful resolved Interference Resolved optimize_chrom->resolved Successful check_column->optimize_chrom sample_prep Optimize Sample Preparation (SPE, LLE) change_column->sample_prep Unsuccessful change_column->resolved Successful sample_prep->resolved

Caption: Troubleshooting workflow for resolving co-eluting interferences.

SPE_Workflow start Start: Sample conditioning 1. Conditioning (Methanol then Water) start->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (Aqueous Wash) loading->washing elution 4. Elution (Methanol/Water) washing->elution end End: Clean Extract elution->end

Caption: Solid-Phase Extraction (SPE) experimental workflow.

References

Storage conditions to prevent degradation of vanillic acid glucoside standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of vanillic acid glucoside standards to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, the standard can be stable for up to three years. It is crucial to keep the container tightly sealed to protect it from moisture.

Q2: How should I store this compound once it's dissolved in a solvent?

A2: The stability of this compound in solution is dependent on the storage temperature. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, it is highly recommended to store solutions at -80°C, which can preserve the integrity of the standard for up to six months. Always use tightly sealed vials to prevent solvent evaporation and exposure to moisture.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in polar solvents. Dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol (B145695) are commonly used. For aqueous solutions, ensure the pH is in the neutral to acidic range to minimize hydrolysis.

Q4: What are the primary degradation pathways for this compound?

A4: The most common degradation pathway for this compound is hydrolysis of the glycosidic bond. This reaction breaks the molecule into vanillic acid and glucose. This process can be accelerated by high temperatures, and alkaline or strongly acidic pH conditions. Once formed, vanillic acid itself can be susceptible to further degradation, such as decarboxylation, especially at elevated temperatures.

Q5: How can I tell if my this compound standard has degraded?

A5: Degradation can be identified by several indicators. Visually, you might observe a change in the color of the solid or solution. Chromatographically, you may see the appearance of new peaks (e.g., a peak for vanillic acid) and a corresponding decrease in the peak area of this compound in your HPLC or LC-MS analysis. A shift in the pH of an unbuffered solution can also indicate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of an extra peak in chromatogram corresponding to vanillic acid. Hydrolysis of the glycosidic bond.- Ensure storage of solutions at or below -20°C. - Avoid repeated freeze-thaw cycles. - Use freshly prepared solutions for critical experiments. - Check the pH of your solvent; maintain a neutral to slightly acidic pH if possible.
Decreased peak area of this compound over time. General degradation of the standard.- Review storage conditions; ensure the temperature is consistently maintained. - Protect from light by using amber vials or storing in the dark. - Aliquot stock solutions to minimize contamination and degradation from repeated handling.
Change in color of the solid standard. Moisture absorption and potential degradation.- Store the solid standard in a desiccator at the recommended temperature. - Ensure the container is tightly sealed immediately after use.
Inconsistent analytical results. Instability of the standard in the chosen solvent or at room temperature during sample preparation.- Perform a stability study of this compound in your specific solvent and under your experimental conditions. - Prepare samples immediately before analysis and keep them cool.

Data Presentation: Recommended Storage Conditions

Form Temperature Duration Key Considerations
Solid -20°CUp to 3 yearsKeep tightly sealed and protected from moisture.
In Solvent -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
In Solvent -80°CUp to 6 monthsOptimal for long-term storage of solutions.

Experimental Protocols

Protocol for Stability Assessment of this compound Solutions

This protocol outlines a method to assess the stability of this compound in a specific solvent under various temperature conditions.

1. Materials:

  • This compound standard
  • HPLC-grade solvent of choice (e.g., DMSO, Methanol, 50:50 Acetonitrile:Water)
  • HPLC system with UV detector
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Autosampler vials (amber recommended)
  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and -80°C)

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Aliquoting: Aliquot the stock solution into multiple autosampler vials.
  • Initial Analysis (Time Zero): Immediately analyze three aliquots using a validated HPLC method to determine the initial peak area and purity of the this compound. This will serve as the baseline (T=0).
  • Storage: Store the remaining aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
  • Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve three vials from each storage temperature.
  • Sample Analysis: Allow the vials to equilibrate to room temperature before analysis. Analyze the samples using the same HPLC method as the initial analysis.
  • Data Analysis:
  • Calculate the average peak area of this compound at each time point for each temperature.
  • Determine the percentage of the remaining this compound compared to the T=0 measurement.
  • Monitor for the appearance and increase in the peak area of any degradation products (e.g., vanillic acid).

3. Acceptance Criteria:

  • The stability is often considered acceptable if the concentration of the parent compound remains within ±10% of the initial concentration.

Visualizations

degradation_pathway VAG This compound VA Vanillic Acid VAG->VA Hydrolysis (Heat, pH) Glucose Glucose VAG->Glucose Hydrolysis (Heat, pH) DP Further Degradation Products VA->DP e.g., Decarboxylation (Heat)

Caption: Potential degradation pathway of this compound.

troubleshooting_workflow start Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Duration, Light, Seal) start->check_storage check_solution Examine Solution (Color, Particulates) start->check_solution hplc_analysis Perform HPLC Analysis check_storage->hplc_analysis check_solution->hplc_analysis new_peaks New Peaks Observed? hplc_analysis->new_peaks confirm_identity Confirm Identity of New Peaks (e.g., with Vanillic Acid Standard) new_peaks->confirm_identity Yes no_issue Standard Appears Stable new_peaks->no_issue No degradation_confirmed Degradation Confirmed confirm_identity->degradation_confirmed prepare_fresh Prepare Fresh Standard and Re-analyze degradation_confirmed->prepare_fresh

Caption: Troubleshooting workflow for suspected standard degradation.

Technical Support Center: Optimization of Fermentation Conditions for Vanillic Acid Glucoside Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentative production of vanillic acid glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the microbial production of this compound?

A1: The primary challenges in producing this compound via fermentation include low conversion efficiency, degradation of the product, and the inherent toxicity of the precursor, vanillin (B372448), to the microbial host.[1] Overcoming these hurdles often requires a multi-faceted approach involving strain engineering and process optimization.[1]

Q2: Why is the glycosylation of vanillin to this compound a beneficial strategy?

A2: Glycosylation of vanillin to this compound offers several advantages. Vanillin β-D-glucoside is the natural storage form of vanillin found in vanilla pods and is non-toxic to many microorganisms, including yeast.[2][3] It also has higher water solubility compared to vanillin.[2][3] This conversion to a less toxic form can lead to increased product accumulation during fermentation.[1][4] For instance, in Schizosaccharomyces pombe, 0.5 g/L of vanillin significantly impedes growth, a problem mitigated by its conversion to the glucoside form.[1][4]

Q3: What are the common precursors and substrates used for this compound production?

A3: Common substrates for the biotechnological production of vanillin and its derivatives include ferulic acid, eugenol, and glucose.[1][5] Ferulic acid is an abundant phenolic compound found in plant cell walls and can be efficiently converted to vanillin.[1] Glucose is an inexpensive and commonly used carbon source for de novo biosynthesis pathways in engineered microbes.[1][6] The direct precursor to this compound is vanillic acid, which can be produced from protocatechuic acid.[3][7]

Q4: What are the main byproducts formed during the fermentation process?

A4: Common byproducts include vanillyl alcohol and vanillic acid.[1][8] Vanillin can be reduced to vanillyl alcohol by alcohol dehydrogenases or oxidized to vanillic acid.[1][9] The formation of these byproducts reduces the overall yield of the desired this compound.[1] Other intermediates that might accumulate include protocatechuic acid and protocatechuic aldehyde.[8]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Yield of this compound - Inefficient conversion of precursors. - Degradation of vanillin to byproducts (vanillic acid, vanillyl alcohol).[1] - Toxicity of vanillin to the microbial host.[1][3] - Suboptimal fermentation conditions (pH, temperature, aeration).[4] - Inefficient expression or activity of the glycosyltransferase enzyme.- Optimize the expression of key biosynthetic enzymes. - Engineer the host strain to knockout genes responsible for byproduct formation, such as alcohol dehydrogenases (e.g., ADH6).[2][3] - Co-express a UDP-glycosyltransferase (UGT) to convert toxic vanillin into the less toxic vanillin glucoside.[1][3] - Systematically optimize fermentation parameters such as pH, temperature, and substrate feed rate.[1][4] - Screen for more efficient glycosyltransferases.
High Levels of Byproduct Formation (e.g., Vanillyl Alcohol, Vanillic Acid) - High activity of endogenous alcohol dehydrogenases and/or aldehyde reductases.[2] - Presence of multiple vanillin dehydrogenases with similar activities.[4]- Identify and knockout the genes encoding for enzymes that convert vanillin to byproducts. For example, deleting the ADH6 gene in yeast can prevent the reduction of vanillin to vanillyl alcohol.[3] - Inactivate genes encoding for vanillin dehydrogenase (vdh) to prevent the oxidation of vanillin to vanillic acid.[1][5]
Poor Microbial Growth - Toxicity of the substrate (e.g., ferulic acid, eugenol) or the intermediate product (vanillin).[1][9][10] - Suboptimal medium composition.[4]- Implement a fed-batch or continuous fermentation strategy to maintain low concentrations of toxic compounds. - Convert vanillin to the non-toxic vanillin β-D-glucoside by expressing a glycosyltransferase.[1][3] - Optimize the growth medium, including carbon and nitrogen sources, to improve cell viability.[4]
Substrate Inhibition - High initial concentration of the substrate, such as ferulic acid, can inhibit microbial growth and productivity.[10]- Adapt the microorganism to the substrate during the inoculum phase.[10] - Employ a fed-batch strategy to maintain the substrate concentration below the inhibitory level.

Experimental Protocols

Protocol 1: Shake-Flask Fermentation for Vanillic Acid Production

This protocol is adapted from studies on engineering Pseudomonas putida for vanillic acid production from mixed sugars.[11]

  • Strain Cultivation: Inoculate a single colony of the engineered strain into a test tube containing 5 mL of LB medium and culture overnight at 30°C with shaking at 220 rpm.

  • Seed Culture: Transfer the overnight culture to a 250 mL shake flask containing 50 mL of seed medium (e.g., 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl) and incubate at 30°C and 220 rpm until the OD600 reaches approximately 2.0.

  • Fermentation: Inoculate the seed culture into a 500 mL shake flask containing 100 mL of fermentation medium with a specific ratio of sugars (e.g., 20 g/L glucose, 10 g/L xylose, and 10 g/L arabinose).[11]

  • Incubation: Incubate the fermentation culture at 30°C with shaking at 220 rpm for a specified period (e.g., 120 hours).[11]

  • Sampling and Analysis: Withdraw samples periodically to measure cell density (OD600) and the concentration of vanillic acid and residual sugars using HPLC.

Protocol 2: Fed-Batch Fermentation in a Bioreactor

This protocol outlines a general procedure for fed-batch fermentation to enhance product yield.

  • Bioreactor Preparation: Prepare a 6-L fermenter with an initial volume of fermentation medium. Sterilize the bioreactor and medium.

  • Inoculation: Inoculate the bioreactor with a seed culture prepared as described in Protocol 1.

  • Batch Phase: Run the fermentation in batch mode until the initial carbon source is nearly depleted. Maintain optimal conditions for pH (e.g., using automated addition of acid/base), temperature, and dissolved oxygen.

  • Fed-Batch Phase: Initiate a feeding strategy with a concentrated solution of the primary carbon source (e.g., glucose) and other necessary nutrients to maintain a controlled growth rate and substrate concentration. For example, maintain glucose, xylose, and arabinose concentrations at approximately 20 g/L, 10 g/L, and 10 g/L, respectively.[11]

  • Monitoring and Control: Continuously monitor and control key parameters such as pH, temperature, dissolved oxygen, and substrate concentrations throughout the fermentation.

  • Harvesting and Analysis: After the desired fermentation time (e.g., 120 hours), harvest the broth and analyze the final product concentration.[11]

Data Presentation

Table 1: Effect of Sugar Ratios on Vanillic Acid Production in Shake-Flask Fermentation
Glucose:Xylose:Arabinose RatioGlucose (g/L)Xylose (g/L)Arabinose (g/L)Vanillic Acid (mg/L)
1:1:010100338
2:1:020100416
2:1:1201010495
2:2:2202020-

Data adapted from a study on engineered Pseudomonas putida VA12.[11]

Table 2: Physiological Parameters of Engineered S. cerevisiae Strains for Vanillin Glucoside Production
StrainGenotypeMax. Specific Growth Rate (h⁻¹)Biomass Yield (gDW/gglc)Vanillin Glucoside Yield (mg/g glc)
VG0Reference Strain0.140.109.8
VG1gdh1Δ0.100.07-
VG2pdc1Δ0.200.1415.3
VG3pdc1Δ gdh1Δ0.110.10-
VG4pdc1Δ gdh1Δ ↑GDH20.170.17-

Data adapted from a study on metabolically engineered S. cerevisiae.[8]

Visualizations

Vanillin_Biosynthesis_Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Protocatechuic_Acid Protocatechuic Acid Shikimate_Pathway->Protocatechuic_Acid Multiple Steps Vanillic_Acid Vanillic Acid Protocatechuic_Acid->Vanillic_Acid OMT Vanillin Vanillin Vanillic_Acid->Vanillin CAR Vanillin_Glucoside This compound Vanillin->Vanillin_Glucoside UGT Vanillyl_Alcohol Vanillyl Alcohol (Byproduct) Vanillin->Vanillyl_Alcohol ADH Vanillic_Acid_Byproduct Vanillic Acid (Byproduct) Vanillin->Vanillic_Acid_Byproduct VDH

Caption: De novo biosynthesis pathway of this compound.

Troubleshooting_Workflow Start Low Vanillic Acid Glucoside Yield Check_Byproducts Analyze Byproduct Concentrations (Vanillyl Alcohol, Vanillic Acid) Start->Check_Byproducts High_Byproducts High Byproducts? Check_Byproducts->High_Byproducts Knockout_Genes Knockout ADH/VDH Genes High_Byproducts->Knockout_Genes Yes Check_Growth Assess Microbial Growth High_Byproducts->Check_Growth No Knockout_Genes->Check_Growth Poor_Growth Poor Growth? Check_Growth->Poor_Growth Optimize_Medium Optimize Medium & Implement Fed-Batch Poor_Growth->Optimize_Medium Yes Check_Enzyme Evaluate Glycosyltransferase (UGT) Activity Poor_Growth->Check_Enzyme No Optimize_Medium->Check_Enzyme Low_Activity Low UGT Activity? Check_Enzyme->Low_Activity Screen_UGT Screen for More Efficient UGTs Low_Activity->Screen_UGT Yes Optimize_Conditions Optimize Fermentation Conditions (pH, Temp) Low_Activity->Optimize_Conditions No Screen_UGT->Optimize_Conditions End Improved Yield Optimize_Conditions->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Strategies to Reduce Product Toxicity of Vanillin by Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for reducing the cytotoxicity of vanillin (B372448) through glycosylation.

Frequently Asked Questions (FAQs)

Q1: Why is vanillin toxic to host organisms in biotechnological production?

A1: Vanillin exhibits toxicity to many microorganisms, including the commonly used production host Saccharomyces cerevisiae, primarily by inducing oxidative stress.[1][2][3] At concentrations as low as 0.5 g/L, vanillin can significantly impede the growth of yeast.[4] The toxicity mechanism involves several cellular processes:

  • Induction of Reactive Oxygen Species (ROS): Vanillin generates ROS within the cell, leading to oxidative damage to cellular components.[2]

  • Activation of Stress Response Pathways: It causes the nuclear accumulation of the oxidative stress-responsive transcription factor Yap1, which in turn activates target genes to combat oxidative stress.[1][3]

  • Mitochondrial Dysfunction: Vanillin can lead to the fragmentation of mitochondria, impairing cellular respiration and energy production.[1][3]

  • Inhibition of Translation: Vanillin has been reported to inhibit the translation process in cells, reducing the synthesis of essential proteins.[5]

Q2: How does glycosylation reduce vanillin's toxicity?

A2: Glycosylation is a strategy to convert vanillin into a less toxic derivative, vanillin β-D-glucoside.[4] This is achieved by attaching a glucose molecule to the hydroxyl group of vanillin. The resulting vanillin glucoside is more water-soluble and less reactive, which circumvents the toxic effects of free vanillin on the host cells.[6] This allows for higher product accumulation without inhibiting microbial growth.

Q3: What enzymes are used for the glycosylation of vanillin?

A3: The most common enzymes used for vanillin glycosylation are UDP-glycosyltransferases (UGTs). Specifically, UGTs from Arabidopsis thaliana, such as UGT72E2, have been successfully used to convert vanillin to vanillin β-D-glucoside in recombinant yeast.[4]

Q4: I am observing low yields of vanillin glucoside in my experiment. What are the possible causes and solutions?

A4: Low yields of vanillin glucoside can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guides

Issue: Low Yield of Vanillin Glucoside

This guide will help you troubleshoot common issues leading to low yields in vanillin glycosylation experiments.

Possible Cause Troubleshooting Steps Recommended Action
Inefficient Enzyme Activity 1. Verify the expression and purification of your UDP-glycosyltransferase (UGT). Run an SDS-PAGE to confirm protein size and purity. 2. Perform an enzyme activity assay with a known substrate to confirm functionality. 3. Optimize reaction conditions such as pH, temperature, and cofactor (UDP-glucose) concentration.1. If protein expression is low, consider codon optimization of the UGT gene for your expression host. 2. If the enzyme is inactive, ensure proper protein folding by optimizing expression temperature and induction conditions. 3. Refer to literature for optimal reaction conditions for your specific UGT.
Hydrolysis of Vanillin Glucoside 1. Check for the presence of endogenous β-glucosidases in your host organism that may be cleaving the glucose from vanillin glucoside.[7] 2. Analyze a time-course of your reaction to see if vanillin glucoside concentration decreases after an initial increase.1. If using a host like S. cerevisiae, consider knocking out genes encoding for major exo-β-glucanases, such as EXG1, which has been shown to inhibit the hydrolysis of glucoside vanillin by 90.6%.[7]
Substrate Limitation 1. Ensure an adequate supply of the co-substrate, UDP-glucose. The availability of UDP-glucose can be a limiting factor in whole-cell biotransformation.1. Consider metabolic engineering strategies to enhance the intracellular pool of UDP-glucose. For example, reintegrating the PGM1 gene in S. cerevisiae can enhance the supply of UDP-glucose for glycosylation.[8]
Sub-optimal Reaction Conditions 1. Review the pH and temperature of your reaction. Enzymatic activity is highly dependent on these parameters.1. Perform a pH and temperature optimization matrix to find the ideal conditions for your specific UGT.
Product Degradation 1. Vanillin can be converted to byproducts like vanillyl alcohol or vanillic acid by endogenous enzymes of the host.[4] Analyze your reaction mixture for the presence of these compounds using HPLC.1. To prevent the reduction of vanillin to vanillyl alcohol, consider knocking out alcohol dehydrogenase genes like ADH6 in S. cerevisiae.[4] To prevent oxidation to vanillic acid, knockout of vanillin dehydrogenase genes may be necessary.

Data Presentation

Table 1: Comparative Toxicity of Vanillin and Vanillin β-D-Glucoside in S. cerevisiae
CompoundConcentrationEffect on S. cerevisiae GrowthReference
Vanillin0.5 g/LSignificant growth inhibition[4]
Vanillin1 g/LFurther increased growth inhibition[6]
Vanillin β-D-Glucoside25 g/LNo significant inhibition observed[6]
Table 2: Improvement in Product Titer with Glycosylation Strategy
Production Strain/ConditionProductTiterReference
Engineered S. cerevisiae (without glycosylation)Vanillin533.0 mg/L[6]
Engineered S. cerevisiae (with glycosylation)Glucovanillin1745.5 mg/L[6]
Engineered S. cerevisiae (fed-batch fermentation with glycosylation)Glucovanillin7476.5 mg/L[8]

Experimental Protocols

Protocol 1: Enzymatic Glycosylation of Vanillin using a Purified UGT

Objective: To perform an in vitro glycosylation of vanillin to vanillin β-D-glucoside using a purified UDP-glycosyltransferase.

Materials:

  • Purified UDP-glycosyltransferase (e.g., UGT72E2 from A. thaliana)

  • Vanillin

  • UDP-glucose

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Methanol (for quenching)

  • HPLC system for analysis

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

    • 50 µL of 10x Reaction Buffer

    • 5 µL of Vanillin stock solution (e.g., 100 mM in DMSO)

    • 10 µL of UDP-glucose stock solution (e.g., 50 mM in water)

    • X µL of purified UGT enzyme (concentration to be optimized)

    • Add sterile deionized water to a final volume of 500 µL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 1-24 hours).

  • Reaction Quenching: Stop the reaction by adding an equal volume of methanol.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • HPLC Analysis: Analyze the supernatant for the presence of vanillin and vanillin β-D-glucoside.

Protocol 2: HPLC Analysis of Vanillin and Vanillin Glucoside

Objective: To separate and quantify vanillin and vanillin glucoside in a reaction mixture.

Materials:

  • HPLC system with a UV-Vis or DAD detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Vanillin and vanillin glucoside standards

Methodology:

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Gradient:

    • 0-5 min: 10% B

    • 5-20 min: Gradient from 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 280 nm.

  • Quantification: Create a standard curve for both vanillin and vanillin glucoside to quantify their concentrations in the samples.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To compare the cytotoxicity of vanillin and vanillin glucoside on a cell line (e.g., yeast or mammalian cells).

Materials:

  • Yeast cells (S. cerevisiae) or mammalian cell line

  • Appropriate growth medium

  • Vanillin and vanillin glucoside

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach or enter the logarithmic growth phase.

  • Treatment: Treat the cells with a range of concentrations of vanillin and vanillin glucoside. Include an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.

Visualizations

Vanillin_Toxicity_Pathway cluster_cell Yeast Cell Vanillin Vanillin Cell_Membrane Cell Membrane Vanillin->Cell_Membrane ROS Increased ROS Vanillin->ROS Mitochondria_normal Healthy Mitochondria Vanillin->Mitochondria_normal Yap1_inactive Yap1 (inactive) in cytoplasm ROS->Yap1_inactive Cell_Growth_Inhibition Cell Growth Inhibition ROS->Cell_Growth_Inhibition Yap1_active Yap1 (active) in nucleus Yap1_inactive->Yap1_active ARE Antioxidant Response Element Yap1_active->ARE Stress_Genes Stress Response Gene Expression ARE->Stress_Genes Mitochondria_fragmented Fragmented Mitochondria Mitochondria_normal->Mitochondria_fragmented Mitochondria_fragmented->Cell_Growth_Inhibition

Caption: Vanillin toxicity pathway in yeast.

Glycosylation_Workflow start Start expression Express UGT Enzyme in Host (e.g., E. coli) start->expression purification Purify UGT Enzyme (e.g., Ni-NTA Chromatography) expression->purification reaction Set up Glycosylation Reaction: Vanillin + UDP-Glucose + UGT purification->reaction incubation Incubate at Optimal Temperature and Time reaction->incubation quenching Quench Reaction (e.g., with Methanol) incubation->quenching analysis Analyze Products by HPLC quenching->analysis end End analysis->end

Caption: Experimental workflow for vanillin glycosylation.

Troubleshooting_Logic start Low Vanillin Glucoside Yield check_enzyme Is UGT enzyme active? start->check_enzyme check_hydrolysis Is product being hydrolyzed? check_enzyme->check_hydrolysis No optimize_enzyme Optimize enzyme expression, purification, and reaction conditions. check_enzyme->optimize_enzyme Yes check_substrate Is UDP-glucose limiting? check_hydrolysis->check_substrate No knockout_hydrolases Knock out endogenous hydrolase genes (e.g., EXG1). check_hydrolysis->knockout_hydrolases Yes check_byproducts Are byproducts (vanillyl alcohol, vanillic acid) forming? check_substrate->check_byproducts No engineer_udp_glucose Engineer host to increase UDP-glucose supply. check_substrate->engineer_udp_glucose Yes knockout_dehydrogenases Knock out relevant dehydrogenase genes (e.g., ADH6). check_byproducts->knockout_dehydrogenases Yes solution Yield Improved check_byproducts->solution No optimize_enzyme->solution knockout_hydrolases->solution engineer_udp_glucose->solution knockout_dehydrogenases->solution

Caption: Troubleshooting logic for low glycosylation yield.

References

Technical Support Center: In Situ Product Recovery for Enhanced Vanillic Acid Glucoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of vanillic acid glucoside, particularly when employing in situ product recovery (ISPR) techniques.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your experiments.

Problem Potential Cause Recommended Solution
Low or no this compound yield Inactive or inhibited glycosyltransferase enzyme: The enzyme may be denatured due to improper temperature or pH, or inhibited by components in the reaction mixture.- Verify enzyme activity: Perform a standard activity assay with a known substrate. - Optimize reaction conditions: Ensure the pH and temperature are within the optimal range for the specific glycosyltransferase being used.[1] - Check for inhibitors: Analyze the reaction mixture for potential inhibitors. Consider purifying the vanillic acid substrate or using a different buffer system.
Insufficient UDP-glucose (co-substrate) availability: The glycosylation reaction requires a glucose donor, typically UDP-glucose.- Ensure adequate co-substrate concentration: Increase the initial concentration of UDP-glucose or implement a co-substrate regeneration system. - Monitor co-substrate degradation: Check for enzymatic or chemical degradation of UDP-glucose under the reaction conditions.
Substrate (vanillic acid) limitation or degradation: The concentration of vanillic acid may be too low, or it may be degraded by other enzymes in the system.- Increase substrate concentration: Gradually increase the vanillic acid concentration while monitoring for any inhibitory effects. - Investigate substrate stability: Analyze samples over time to determine if vanillic acid is being consumed in side reactions. Consider using a more defined enzymatic system or purified substrates.
Product (this compound) degradation Presence of β-glucosidases: Contaminating β-glucosidases can hydrolyze the newly formed glucoside back to vanillic acid and glucose.- Use purified enzymes: If using cell extracts, consider purifying the glycosyltransferase to remove contaminating enzymes. - Inhibit β-glucosidase activity: Add known β-glucosidase inhibitors, such as D-glucono-δ-lactone, to the reaction mixture.
Inefficient in situ product recovery (ISPR) Inappropriate adsorbent resin selection: The chosen resin may have low affinity or capacity for this compound.- Screen different resins: Test a variety of macroporous adsorbent resins with different properties (e.g., polarity, surface area) to identify the one with the best performance for this compound. While much of the literature focuses on vanillin (B372448), resins like DM11 and H103 have shown good performance for vanillin and could be a starting point.[2][3][4] - Consider structural similarity: this compound is more polar than vanillin. Resins with some degree of polarity might be more effective.
Suboptimal binding conditions: The pH of the fermentation or reaction broth can significantly affect the adsorption of phenolic compounds.- Optimize pH for binding: The adsorption of similar compounds like vanillin is often favored under acidic conditions where the molecule is neutral.[5] The optimal pH for this compound binding should be determined empirically.
Competition for binding sites: Other components in the broth (e.g., substrates, byproducts, media components) may compete with this compound for binding to the resin.- Increase resin-to-broth ratio: A higher amount of resin can provide more binding sites.[6] - Pre-treat the broth: If possible, remove interfering compounds before the ISPR step.
Difficulty in eluting the product from the resin Strong product-resin interaction: The elution solvent may not be strong enough to desorb the this compound.- Test different elution solvents: Ethanol (B145695) is commonly used for eluting vanillin from polystyrene-based resins.[5] For the more polar this compound, a more polar solvent or a mixture of solvents (e.g., ethanol/water) might be necessary. - Optimize elution conditions: Adjust the pH or temperature during elution to facilitate desorption.
Co-elution of impurities with the product Non-selective adsorption or elution: The resin may bind other compounds from the broth, which are then co-eluted with the product.- Wash the resin before elution: After adsorption, wash the resin with a suitable buffer to remove loosely bound impurities. - Implement a gradient elution: Use a stepwise or continuous gradient of the elution solvent to selectively desorb compounds based on their affinity for the resin.

Frequently Asked Questions (FAQs)

Q1: Why is in situ product recovery (ISPR) beneficial for this compound synthesis?

A1: ISPR offers several advantages. Firstly, vanillic acid and its precursor, vanillin, can be toxic to microbial cells, and their accumulation can inhibit the enzymatic reactions.[6][7] By continuously removing the product (this compound) or its precursor from the reaction environment, product inhibition is alleviated, leading to higher overall yields and productivity.[8] Glycosylation of vanillin to vanillin β-D-glucoside is itself a strategy to reduce toxicity, as the glucoside is less harmful to microorganisms.[6][7]

Q2: How do I choose the right adsorbent resin for this compound recovery?

A2: The ideal resin should have a high adsorption capacity and selectivity for this compound, while having low affinity for substrates and other media components.[3] Important factors to consider are the resin's chemical nature (e.g., polystyrene-divinylbenzene), polarity, surface area, and pore size. Screening studies are recommended. For the related compound vanillin, non-polar or weakly polar resins have been shown to be effective.[4][5] Given the higher polarity of this compound due to the glucose moiety, resins with a degree of hydrophilicity might be more suitable.

Q3: What are the key parameters to optimize for the enzymatic glucosylation of vanillic acid?

A3: The key parameters to optimize for the glycosyltransferase-catalyzed reaction include:

  • Temperature: Enzyme activity and stability are highly temperature-dependent. The optimal temperature should be determined for the specific glycosyltransferase used.[1]

  • pH: The pH of the reaction medium affects the ionization state of the substrate and the enzyme's active site, influencing its activity and stability.[1]

  • Enzyme and substrate concentrations: The concentrations of the glycosyltransferase, vanillic acid, and the glucose donor (e.g., UDP-glucose) should be optimized to ensure maximum reaction velocity without causing substrate inhibition.

  • Presence of cofactors: Some glycosyltransferases may require metal ions or other cofactors for optimal activity.

Q4: Can I use whole cells for the synthesis of this compound with ISPR?

A4: Yes, using whole microbial cells (e.g., engineered E. coli or yeast) that express a glycosyltransferase is a common approach.[7] This method avoids the need for enzyme purification. When using whole cells, it is crucial to ensure that the cells are permeable to the substrates and product, and that the ISPR method (e.g., adsorbent resin) is biocompatible and does not harm the cells.

Q5: How can I analyze the concentration of vanillic acid and this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the quantitative analysis of vanillic acid and its glucoside.[9][10] A reversed-phase column (e.g., C18) with a suitable mobile phase, typically a mixture of acidified water and an organic solvent like methanol (B129727) or acetonitrile, can be used for separation. Detection is commonly performed using a UV detector at a wavelength where both compounds have significant absorbance (e.g., around 260-280 nm).[9]

Data Presentation

Table 1: Comparison of Adsorbent Resins for Vanillin Recovery (as a proxy for this compound)

While specific data for this compound is limited, the following table summarizes the performance of various resins for the recovery of the structurally similar compound, vanillin. This can serve as a starting point for resin selection.

ResinMatrixAdsorption Capacity (mg/g resin)Elution SolventReference
H103 Polystyrene416Ethanol[5]
DM11 Not specifiedHigh (qualitative)Not specified[2][3]
XAD-16 Polystyrene>95% adsorption rateNot specified[4]
SP207 Polystyrene>99% adsorption rateNot specified[4]
HP-20 Polystyrene>95% adsorption rateNot specified[4]

Note: The adsorption capacity can vary significantly depending on the experimental conditions (pH, temperature, initial concentration).

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general procedure for the enzymatic synthesis of this compound using a glycosyltransferase.

  • Reaction Setup:

    • Prepare a reaction buffer at the optimal pH for the chosen glycosyltransferase (e.g., 50 mM Tris-HCl, pH 7.5).[11]

    • Add vanillic acid to the desired final concentration (e.g., 10 mM).

    • Add the glucose donor, UDP-glucose, to a final concentration of 1.2 to 2-fold molar excess relative to vanillic acid.

    • If required, add any necessary cofactors (e.g., MgCl₂).

  • Enzyme Addition:

    • Add the purified glycosyltransferase or a whole-cell lysate containing the enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.[11]

  • Monitoring the Reaction:

    • Withdraw aliquots at different time points.

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or a water-miscible organic solvent).

    • Analyze the samples by HPLC to determine the concentrations of vanillic acid and this compound.

  • Product Purification (for non-ISPR setup):

    • Once the reaction is complete, the product can be purified using techniques such as column chromatography.

Protocol 2: In Situ Product Recovery of this compound using Adsorbent Resins

This protocol outlines the integration of adsorbent resins for the in situ recovery of this compound during its synthesis.

  • Resin Preparation:

    • Pre-wash the selected adsorbent resin with methanol and then with sterile deionized water to remove any preservatives or impurities.

    • Autoclave or sterilize the resin if it is to be used in a microbial fermentation.

  • ISPR Setup:

    • Add the prepared resin to the enzymatic reaction or fermentation broth at the beginning of the process or after a certain period of product accumulation. The optimal resin loading (w/v) should be determined experimentally (e.g., starting with 5-10% w/v).[6]

  • Synthesis and Adsorption:

    • Carry out the synthesis reaction as described in Protocol 1. The this compound will be continuously adsorbed onto the resin as it is formed.

  • Resin Separation:

    • After the reaction is complete, separate the resin from the reaction mixture by filtration or decantation.

  • Product Elution:

    • Wash the resin with a suitable buffer to remove any non-specifically bound impurities.

    • Elute the bound this compound by incubating the resin with an appropriate solvent (e.g., ethanol or ethanol/water mixtures).

    • Collect the eluate containing the purified product.

  • Solvent Removal and Product Recovery:

    • Remove the elution solvent from the eluate, for example, by rotary evaporation, to obtain the purified this compound.

  • Resin Regeneration:

    • Wash the resin extensively with the elution solvent and then with water to prepare it for reuse.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_ispr In Situ Product Recovery (ISPR) cluster_analysis Analysis s1 Reaction Mixture (Vanillic Acid, UDP-Glucose) s2 Add Glycosyltransferase s1->s2 s3 Incubation (Optimal Temp & pH) s2->s3 i2 Adsorption of This compound s3->i2 Product Formation a1 HPLC Analysis s3->a1 Monitor Progress i1 Add Adsorbent Resin i1->i2 i3 Separate Resin i2->i3 End of Reaction i4 Elute Product i3->i4 i5 Purified Product i4->i5 i5->a1 Confirm Purity

Caption: Experimental workflow for this compound synthesis with ISPR.

troubleshooting_logic start Low/No Product c1 Check Enzyme Activity start->c1 c2 Check Substrate/Co-substrate start->c2 c3 Check for Product Degradation start->c3 c4 Check ISPR Efficiency start->c4 s1 Optimize Temp/pH Use Active Enzyme c1->s1 s2 Increase Substrate Conc. Ensure Co-substrate Supply c2->s2 s3 Inhibit Degrading Enzymes (e.g., β-glucosidase) c3->s3 s4 Optimize Resin & Conditions (Binding/Elution) c4->s4

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Properties of Vanillic Acid and Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid, a phenolic compound found in various plants, is recognized for its antioxidant properties. Its glucoside derivative, vanillic acid glucoside, is also a subject of interest in determining its potential biological activities. This guide provides a comparative overview of the antioxidant activity of vanillic acid and its glucoside form, supported by experimental data and detailed methodologies. It is important to note that while extensive research is available on the antioxidant capacity of vanillic acid, direct comparative studies with its glucoside are limited. This comparison is therefore based on the available data for vanillic acid and established principles of how glycosylation can influence the antioxidant activity of phenolic compounds.

Comparative Antioxidant Activity: A Data-Driven Overview

The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

While direct quantitative data comparing vanillic acid and this compound is scarce in publicly available literature, the following table summarizes typical antioxidant activities of vanillic acid from various studies. The activity of this compound is generally expected to be lower than that of vanillic acid due to the masking of the free hydroxyl group by the glucose moiety, which is crucial for radical scavenging. However, glycosylation can increase a compound's solubility and stability.

Antioxidant AssayVanillic AcidThis compoundReference Compound (Trolox)
DPPH Radical Scavenging Activity (IC50) Reported values vary, often in the µM range.Data not readily available. Generally expected to be less active than vanillic acid.Activity is concentration-dependent.
ABTS Radical Scavenging Activity (TEAC) Shows significant activity.Data not readily available. Generally expected to be less active than vanillic acid.Standard for comparison (TEAC = 1).
FRAP Value (µM Fe(II)/µg) Demonstrates ferric reducing power.Data not readily available. Generally expected to be less active than vanillic acid.Activity is concentration-dependent.
ORAC Value (µmol TE/g) Exhibits high oxygen radical absorbance capacity.Data not readily available. Generally expected to be less active than vanillic acid.Standard for comparison.

Note: The antioxidant activity of any compound is concentration-dependent and can vary based on the specific experimental conditions. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength relative to Trolox, a water-soluble vitamin E analog.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compounds (vanillic acid, this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol to prepare a series of concentrations.

  • Reaction: In a 96-well microplate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the sample solvent. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (Trolox) in a suitable solvent.

  • Reaction: Add 10 µL of the sample or standard to 1 mL of the ABTS•+ working solution and mix thoroughly.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated as a percentage of inhibition of absorbance. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be measured spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.

  • Reaction: Add 10 µL of the sample or standard to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using the ferrous sulfate (B86663) standard, and the results for the samples are expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation: Prepare solutions of fluorescein (B123965), AAPH, and a standard (Trolox) in a phosphate (B84403) buffer (pH 7.4).

  • Sample Preparation: Prepare various concentrations of the test compounds in the phosphate buffer.

  • Reaction Setup: In a black 96-well microplate, add the sample or standard, followed by the fluorescein solution.

  • Incubation: Incubate the plate at 37°C for a pre-incubation period.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation: The area under the curve (AUC) is calculated for each sample and standard. The net AUC is obtained by subtracting the AUC of the blank. The antioxidant capacity is expressed as Trolox equivalents.

Signaling Pathways and Mechanisms of Action

Vanillic acid is known to exert its antioxidant effects through various cellular signaling pathways.

Vanillic_Acid_Antioxidant_Pathway cluster_cell Cytoplasm VA Vanillic Acid Cell Cell Membrane VA->Cell AMPK AMPK VA->AMPK Activates ROS Reactive Oxygen Species (ROS) ROS->Cell Damages Nrf2 Nrf2 AMPK->Nrf2 Promotes dissociation Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes Induces expression AntioxidantEnzymes->ROS Neutralizes OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress

Caption: Signaling pathway of vanillic acid's antioxidant activity.

For this compound, the direct signaling pathways involved in its antioxidant activity are not as well-documented. It is hypothesized that its primary mechanism in vivo would involve hydrolysis by glucosidases in the gut to release the active vanillic acid, which would then follow the same pathways. The glucoside form itself may possess some direct radical scavenging activity, although likely reduced compared to the aglycone.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis VA Vanillic Acid Dilutions_VA Serial Dilutions VA->Dilutions_VA VAG This compound Dilutions_VAG Serial Dilutions VAG->Dilutions_VAG DPPH DPPH Assay Dilutions_VA->DPPH ABTS ABTS Assay Dilutions_VA->ABTS FRAP FRAP Assay Dilutions_VA->FRAP ORAC ORAC Assay Dilutions_VA->ORAC Dilutions_VAG->DPPH Dilutions_VAG->ABTS Dilutions_VAG->FRAP Dilutions_VAG->ORAC IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC FRAP_Value FRAP Value Calculation FRAP->FRAP_Value ORAC_Value ORAC Value Calculation ORAC->ORAC_Value Comparison Comparative Analysis IC50->Comparison TEAC->Comparison FRAP_Value->Comparison ORAC_Value->Comparison

Caption: General experimental workflow for comparative antioxidant assays.

Conclusion

Vanillic acid demonstrates significant antioxidant activity through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense pathways. While direct comparative experimental data for this compound is limited, it is generally understood that the addition of a glucose moiety to a phenolic compound can decrease its immediate radical scavenging capacity by blocking a key functional hydroxyl group. However, this glycosylation may enhance the compound's stability and bioavailability, potentially leading to the release of the active aglycone in vivo. Further research is warranted to directly compare the antioxidant efficacy of vanillic acid and its glucoside in various in vitro and in vivo models to fully elucidate their potential as therapeutic agents.

Vanillic Acid Glucoside vs. Aglycone: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of vanillic acid glucoside and its aglycone, vanillic acid. While direct comparative pharmacokinetic data for this compound is limited, this document synthesizes available experimental data for vanillic acid and established principles of phenolic glycoside metabolism to offer a scientifically grounded assessment for research and development purposes.

Executive Summary

Vanillic acid, a phenolic compound with demonstrated antioxidant and anti-inflammatory properties, suffers from low oral bioavailability. Its glycosidic form, this compound, is presumed to act as a prodrug, being hydrolyzed by intestinal enzymes to release the active aglycone. This glycosylation is a common strategy to enhance the stability and potentially the overall bioavailability of phenolic compounds. This guide will delve into the available pharmacokinetic data for vanillic acid and the metabolic pathways that govern the absorption of its glucoside.

Data Presentation: Pharmacokinetic Parameters

Quantitative data for the oral bioavailability of vanillic acid in rats has been established. Direct comparative data for this compound is not currently available in published literature. The following table summarizes the key pharmacokinetic parameters for vanillic acid after oral administration.

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)Oral Bioavailability (%)Animal ModelReference
Vanillic Acid20.42 ± 0.090.5525.3 - 36.2Rat[1]
Vanillic Acid50.73 ± 0.210.6425.3 - 36.2Rat[1]
Vanillic Acid100.92 ± 0.280.5825.3 - 36.2Rat[1]
This compound-Not AvailableNot AvailableNot Available--

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Metabolic Pathway and Bioavailability Considerations

The prevailing scientific understanding is that phenolic glycosides, such as this compound, undergo enzymatic hydrolysis in the intestine prior to absorption. This process is crucial for the release of the more readily absorbable aglycone.

Enzymatic Hydrolysis

This compound is hydrolyzed by β-glucosidase enzymes present in the small intestine and by the gut microbiota. This enzymatic cleavage yields vanillic acid and a glucose molecule. The released vanillic acid is then available for absorption across the intestinal epithelium.

dot

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound Vanillic Acid Vanillic Acid This compound->Vanillic Acid Hydrolysis Glucose Glucose This compound->Glucose Hydrolysis β-glucosidase β-glucosidase β-glucosidase->this compound Absorbed Vanillic Acid Absorbed Vanillic Acid Vanillic Acid->Absorbed Vanillic Acid Absorption Systemic Circulation Systemic Circulation Absorbed Vanillic Acid->Systemic Circulation Transport

Caption: Metabolic conversion of this compound to vanillic acid.

General studies on phenolic glycosides suggest that glycosylation can improve bioavailability compared to their aglycone counterparts.[2] This is often attributed to increased water solubility and protection from degradation in the upper gastrointestinal tract. The sugar moiety can facilitate transport to the site of enzymatic hydrolysis in the small intestine.

Experimental Protocols

The pharmacokinetic data for vanillic acid presented in this guide was obtained from a study utilizing a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.

Animal Study Protocol for Vanillic Acid Pharmacokinetics
  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Oral administration of vanillic acid at doses of 2, 5, and 10 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Sample Preparation: Plasma was obtained by centrifugation and subjected to protein precipitation with acetonitrile.

  • Analytical Method: A UHPLC-MS/MS method was used for the quantification of vanillic acid in plasma samples. Chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase of 0.1% formic acid and acetonitrile. Vanillic acid was quantified using multiple reaction monitoring in negative ion mode.[1]

dot

Start Start Oral Administration Oral Administration Start->Oral Administration Blood Sampling Blood Sampling Oral Administration->Blood Sampling Time Points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation Acetonitrile UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Protein Precipitation->UHPLC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis UHPLC-MS/MS Analysis->Pharmacokinetic Analysis End End Pharmacokinetic Analysis->End

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

While direct experimental data on the bioavailability of this compound is lacking, the available evidence strongly suggests it functions as a prodrug, undergoing hydrolysis to release vanillic acid for absorption. Based on general principles of phenolic glycoside metabolism, it is plausible that the glucoside form may offer advantages in terms of stability and delivery to the absorption site, potentially leading to an overall improved bioavailability profile compared to the direct administration of the aglycone. Further in vivo pharmacokinetic studies directly comparing this compound and vanillic acid are warranted to definitively quantify the differences in their bioavailability and to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to the Quantification of Vanillic Acid Glucoside: HPTLC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Vanillic acid glucoside, a key phenolic compound found in various plants, including the vanilla orchid, is of significant interest for its potential antioxidant and anti-inflammatory properties. This guide provides a detailed comparison of two common analytical techniques for its quantification: High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC). While a validated HPTLC method specifically for this compound is available, this guide will use a validated HPLC method for the closely related compound, vanillic acid, as a representative alternative for comparison, due to the limited availability of a directly comparable validated HPLC method for the glucoside in the reviewed literature.

Performance Characteristics: A Side-by-Side Comparison

The choice of analytical method often depends on a balance of performance, speed, and cost. The following table summarizes the key performance characteristics of a validated HPTLC method for this compound and a validated HPLC method for vanillic acid.

ParameterHPTLC for Vanillin (B372448) β-D-glucoside[1][2]HPLC for Vanillic Acid[3][4][5]
Linearity Range 24 - 120 ng/spot0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.99> 0.999
Precision (%RSD) < 2%< 2%
Limit of Detection (LOD) Not explicitly stated for glucoside0.40 µg/mL[3][5]
Limit of Quantification (LOQ) Not explicitly stated for glucoside1.21 µg/mL
Accuracy (% Recovery) Not explicitly stated98.6 - 101.2%
Specificity Method is specificMethod is specific
Robustness RobustRobust

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for method validation and implementation.

HPTLC Method for Vanillin β-D-glucoside

This method was developed and validated for the quantification of vanillin β-D-glucoside in vanilla fruits, beans, and extracts.[1][2]

  • Stationary Phase: HPTLC plates precoated with silica (B1680970) gel 60 F254.

  • Sample Application: Applied as bands of 8 mm width using a CAMAG Linomat 5 applicator.

  • Mobile Phase: A mixture of n-hexane, chloroform, methanol (B129727), and acetic acid in the ratio of 5:36:4:0.5 (v/v/v/v).

  • Development: The plate is developed in a twin-trough glass chamber saturated with the mobile phase.

  • Densitometric Analysis: Scanning is performed using a CAMAG TLC Scanner 3 at a wavelength of 280 nm.

  • Quantification: The concentration of vanillin β-D-glucoside is determined from the calibration curve prepared by plotting the peak area against the concentration of the standard.

HPLC Method for Vanillic Acid

This method is a validated procedure for the quantification of vanillic acid in plant extracts.[3][4][5]

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water (acidified with an acid like acetic acid or phosphoric acid).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Quantification: The concentration of vanillic acid is calculated based on the peak area from the calibration curve of the vanillic acid standard.

Visualizing the Workflow and Method Comparison

To better illustrate the processes, the following diagrams, created using the DOT language, outline the HPTLC method validation workflow and a logical comparison between the HPTLC and HPLC methods.

HPTLC_Validation_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_validation Method Validation cluster_result Result Standard_Prep Standard Preparation (this compound) Application Sample & Standard Application (Linomat) Standard_Prep->Application Sample_Prep Sample Preparation (Extraction) Sample_Prep->Application Development Chromatogram Development Application->Development Scanning Densitometric Scanning Development->Scanning Robustness Robustness Development->Robustness Linearity Linearity & Range Scanning->Linearity Precision Precision (Repeatability & Intermediate) Scanning->Precision Accuracy Accuracy (Recovery) Scanning->Accuracy Specificity Specificity Scanning->Specificity LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Quantification Quantification of This compound Linearity->Quantification Precision->Quantification Accuracy->Quantification Specificity->Quantification Robustness->Quantification LOD_LOQ->Quantification

HPTLC Method Validation Workflow

Method_Comparison cluster_hptlc HPTLC Method cluster_hplc HPLC Method cluster_key_diff Key Differences H_Start Start: Sample & Standard Spotting H_Dev Plate Development (Simultaneous for multiple samples) H_Start->H_Dev H_Scan Densitometric Scanning H_Dev->H_Scan Throughput Throughput H_Dev->Throughput Higher Solvent Solvent Consumption H_Dev->Solvent Lower per sample H_End End: Quantification H_Scan->H_End Automation Automation Level H_Scan->Automation Semi-automated L_Start Start: Sample Injection L_Sep Column Separation (Sequential for each sample) L_Start->L_Sep L_Det UV Detection L_Sep->L_Det L_Sep->Throughput Lower L_Sep->Solvent Higher per sample L_Sep->Automation Fully automated L_End End: Quantification L_Det->L_End

References

A Comparative Analysis of the Anti-inflammatory Effects of Phenolic Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-inflammatory properties of various phenolic glucosides, offering researchers, scientists, and drug development professionals a valuable resource for evaluating potential therapeutic agents. The following sections detail the anti-inflammatory activities of prominent phenolic glucosides, supported by quantitative data from in vitro and in vivo studies.

Introduction to Phenolic Glucosides and Inflammation

Phenolic glucosides are a class of naturally occurring compounds characterized by a phenolic structural moiety linked to a glucose molecule. These compounds are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Many phenolic glucosides exert their anti-inflammatory action by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and by inhibiting pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[3]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory effects of selected phenolic glucosides, focusing on their inhibitory activity against key inflammatory mediators.

Phenolic GlucosideAssayTargetResult (IC₅₀)Reference
Verbascoside COX-1 InhibitionCyclooxygenase-1> 100 µM[4]
COX-2 InhibitionCyclooxygenase-29.2 µM[4]
Isoverbascoside COX-1 InhibitionCyclooxygenase-1> 100 µM[4]
COX-2 InhibitionCyclooxygenase-215.4 µM[4]
Salicin COX-1 InhibitionCyclooxygenase-1Not specified[5]
COX-2 InhibitionCyclooxygenase-2Not specified[5]
PGE₂ ProductionProstaglandin (B15479496) E₂Concentration-dependent suppression[6]
Kuwanon A COX-1 InhibitionCyclooxygenase-1> 100 µM[7]
COX-2 InhibitionCyclooxygenase-214 µM[7]

Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency. Data for salicin's direct COX inhibition IC₅₀ was not available in the reviewed literature; however, its metabolite, salicylic (B10762653) acid, is a known COX inhibitor.[1]

Detailed Experimental Protocols

This section outlines the methodologies employed in the cited studies to evaluate the anti-inflammatory effects of phenolic glucosides.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the direct inhibitory effect of phenolic glucosides on the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing the respective COX enzyme, a heme cofactor, and a reducing agent (e.g., glutathione).

  • Test Compound Incubation: The phenolic glucoside, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification of Prostaglandin Production: The reaction is allowed to proceed for a defined time (e.g., 10 minutes) and then terminated. The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the PGE₂ production in the presence of the test compound to that of a vehicle control. IC₅₀ values are determined by plotting the percentage of inhibition against a range of compound concentrations.[4][7]

Determination of Prostaglandin E₂ (PGE₂) Production in Cell-Based Assays

Objective: To assess the ability of phenolic glucosides to inhibit the production of the pro-inflammatory mediator PGE₂ in cultured cells.

Methodology:

  • Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7), is cultured under standard conditions.

  • Stimulation of Inflammation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or a combination of cytokines (e.g., IL-1β), to induce the expression of COX-2 and the production of PGE₂.

  • Treatment with Test Compound: The cells are pre-treated with various concentrations of the phenolic glucoside for a specific duration before or concurrently with the inflammatory stimulus.

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • PGE₂ Quantification: The concentration of PGE₂ in the supernatant is measured using a competitive ELISA kit.

  • Data Analysis: The inhibitory effect of the phenolic glucoside on PGE₂ production is calculated relative to the stimulated, untreated control cells.[6]

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathways in Inflammation

The anti-inflammatory effects of many phenolic glucosides are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascades cluster_2 Transcription Factor Activation cluster_3 Gene Expression cluster_4 Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK MAPK MAPK Activation (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Translocation to Nucleus IKK->NFkB AP1 AP-1 Activation MAPK->AP1 Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Genes AP1->Genes Inflammation Inflammation Genes->Inflammation PhenolicGlucosides Phenolic Glucosides PhenolicGlucosides->IKK Inhibition PhenolicGlucosides->MAPK Inhibition G start Start: Cell Culture (e.g., Macrophages) treatment Pre-treatment with Phenolic Glucoside start->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation collection Collect Supernatant incubation->collection analysis Analysis of Inflammatory Mediators (e.g., PGE₂, TNF-α, IL-6 via ELISA) collection->analysis end End: Data Evaluation (IC₅₀ Determination) analysis->end G Compound Phenolic Glucoside Target Molecular Target Inhibition (e.g., COX-2, NF-κB) Compound->Target causes Mediator Reduced Production of Pro-inflammatory Mediators (e.g., PGE₂, Cytokines) Target->Mediator leads to Response Anti-inflammatory Response (Reduced Pain, Swelling) Mediator->Response results in

References

Vanillic Acid Glucoside vs. Arbutin: A Comparative Analysis for Skin Depigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safe and effective skin depigmenting agents is a cornerstone of dermatological and cosmetic research. Among the myriad of compounds investigated, vanillic acid glucoside and arbutin (B1665170) have emerged as promising candidates due to their purported ability to inhibit melanin (B1238610) synthesis. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of these molecules.

Executive Summary

Both this compound and arbutin are hydroquinone (B1673460) derivatives that exhibit inhibitory effects on tyrosinase, the key enzyme in melanogenesis. Arbutin, particularly its alpha- and beta-isomers, is a well-documented tyrosinase inhibitor with established in vitro and in vivo efficacy. Data on this compound is less abundant, with much of the available research focusing on its aglycone form, vanillic acid. This comparison synthesizes the existing evidence for both compounds, highlighting their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and arbutin concerning their efficacy in skin depigmentation.

Table 1: Tyrosinase Inhibition (IC50 Values)

CompoundEnzyme SourceSubstrateIC50 (mM)Reference(s)
Vanillic Acid MushroomL-DOPA1.0[1]
Isotachioside (B155972) (a vanillic acid-related glucoside) MushroomL-DOPA>1 (not determined up to 1000 µM)[2]
α-Arbutin MushroomL-DOPA20[3]
β-Arbutin MushroomL-DOPA9.0[2]
β-Arbutin Mouse MelanomaL-DOPANot specified[4]
α-Arbutin Mouse MelanomaL-DOPA0.48[4]

Note: Lower IC50 values indicate greater inhibitory potency.

Table 2: In Vitro Melanin Content Reduction in B16F10 Melanoma Cells

CompoundConcentrationMelanin Reduction (%)Reference(s)
Vanillic Acid Not specifiedDecreased melanin levels with or without α-MSH stimulation[5]
α-Arbutin 1 mMSignificant reduction[6]
β-Arbutin 1 mMSignificant reduction[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the depigmenting effects of these compounds.

Tyrosinase Inhibition Assay

This in vitro assay assesses the direct inhibitory effect of a compound on the activity of the tyrosinase enzyme.

General Protocol:

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase is prepared in a phosphate (B84403) buffer (pH 6.8). A solution of L-DOPA (a substrate for tyrosinase) is also prepared in the same buffer.

  • Incubation: The test compound (this compound or arbutin) at various concentrations is pre-incubated with the tyrosinase solution in a 96-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the L-DOPA solution to the wells.

  • Measurement: The formation of dopachrome (B613829), a colored product of the reaction, is measured spectrophotometrically at a wavelength of approximately 475 nm over time.

  • Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of dopachrome formation in the presence of the inhibitor to that of a control (without the inhibitor). The IC50 value is then determined, representing the concentration of the inhibitor required to reduce tyrosinase activity by 50%.[2][3]

Melanin Content Assay in B16F10 Cells

This cell-based assay evaluates the ability of a compound to reduce melanin production in a melanoma cell line.

General Protocol:

  • Cell Culture: B16F10 mouse melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Treatment: The cells are treated with various concentrations of the test compound (this compound or arbutin) for a specific period (e.g., 48-72 hours). In some experiments, melanogenesis is stimulated using agents like α-melanocyte-stimulating hormone (α-MSH).

  • Cell Lysis: After treatment, the cells are washed and lysed using a sodium hydroxide (B78521) solution.

  • Measurement: The melanin content in the cell lysate is quantified by measuring the absorbance at approximately 405 nm using a microplate reader.

  • Normalization: The melanin content is often normalized to the total protein content of the cells to account for any effects on cell proliferation. The percentage of melanin reduction is calculated relative to untreated or vehicle-treated control cells.[5][7]

Signaling Pathways and Mechanisms of Action

The depigmenting effects of both this compound and arbutin are primarily attributed to their ability to interfere with the melanogenesis signaling cascade.

Tyrosinase Inhibition

The primary mechanism for both compounds is the direct inhibition of tyrosinase. By binding to the active site of the enzyme, they prevent the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor for melanin synthesis.

Tyrosinase_Inhibition cluster_melanogenesis Melanogenesis Pathway cluster_inhibitors Inhibitors Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin VAG This compound VAG->DOPA Arbutin Arbutin Arbutin->DOPA caption Mechanism of Tyrosinase Inhibition

Mechanism of Tyrosinase Inhibition
Modulation of Melanogenesis-Related Transcription Factors

Recent studies suggest that the depigmenting effects may also involve the modulation of transcription factors that regulate the expression of melanogenic enzymes. Vanillic acid has been shown to suppress the phosphorylation of cAMP response element-binding protein (CREB), which in turn downregulates the expression of microphthalmia-associated transcription factor (MITF).[5] MITF is a master regulator of melanocyte development and differentiation, and it controls the transcription of tyrosinase and other key melanogenic enzymes. Arbutin is also known to act on the CREB/MITF signaling pathway.

Signaling_Pathway cluster_pathway Melanogenesis Signaling Pathway cluster_inhibitors Inhibitors alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Melanin Melanin Synthesis Tyrosinase_Gene->Melanin VAG This compound VAG->pCREB Arbutin Arbutin Arbutin->pCREB caption Modulation of CREB/MITF Pathway

Modulation of CREB/MITF Pathway

Experimental Workflow

A typical workflow for the evaluation of a potential skin depigmenting agent is outlined below.

Experimental_Workflow cluster_workflow Evaluation Workflow A In Vitro Screening B Tyrosinase Inhibition Assay A->B C Cell-Based Assays A->C D Melanin Content Assay (e.g., B16F10 cells) C->D E Cell Viability/Toxicity Assay C->E F In Vivo Studies D->F E->F G Animal Models (e.g., guinea pigs) F->G H Human Clinical Trials F->H I Efficacy and Safety Assessment H->I caption Depigmenting Agent Evaluation Workflow

Depigmenting Agent Evaluation Workflow

Conclusion

Arbutin is a well-characterized skin depigmenting agent with a considerable body of evidence supporting its efficacy through tyrosinase inhibition. Vanillic acid also demonstrates promising in vitro activity by inhibiting tyrosinase and modulating key signaling pathways in melanogenesis. However, there is a notable lack of specific data for this compound itself. Future research should focus on isolating or synthesizing pure this compound and conducting comprehensive studies, including tyrosinase inhibition assays, cell-based melanin assays, and eventually, human clinical trials, to definitively establish its efficacy and safety profile in comparison to established agents like arbutin. For drug development professionals, arbutin currently represents a more data-supported choice, while vanillic acid and its glucosides warrant further investigation as potentially novel depigmenting agents.

References

The In Vivo Antioxidant Efficacy of Vanillic Acid Glucoside's Aglycone Versus Synthetic Counterparts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for effective and safe antioxidant compounds, both natural and synthetic options are under intense scientific scrutiny. Vanillic acid glucoside (VAG), a naturally occurring phenolic compound, and its aglycone, vanillic acid (VA), are gaining attention for their potential health benefits, including their antioxidant properties.[1] This guide provides a comparative overview of the in vivo antioxidant efficacy of vanillic acid, as a proxy for its glucoside, against commonly used synthetic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-butylhydroquinone (B1681946) (TBHQ).

Due to a lack of direct comparative in vivo studies between this compound/vanillic acid and these synthetic antioxidants, this guide synthesizes data from separate animal studies to offer a comparative perspective. The following sections detail the experimental findings, methodologies, and relevant biological pathways to aid researchers in their evaluation of these compounds.

Quantitative Comparison of In Vivo Antioxidant Efficacy

The following table summarizes the effects of vanillic acid and synthetic antioxidants on key biomarkers of oxidative stress from various in vivo studies. It is important to note that experimental conditions, animal models, and dosages may vary between studies, warranting cautious interpretation of this comparative data.

CompoundAnimal ModelDosageDurationKey FindingsReference
Vanillic Acid Hamsters (DMBA-induced carcinogenesis model)200 mg/kg bw16 weeksIncreased levels of SOD, CAT, GPx, and GSH in buccal mucosa; Decreased levels of TBARS.[2]
Diabetic hypertensive rats10 mg/kg8 weeksSignificantly improved antioxidant activities and markedly reduced lipid peroxidation markers.[3][3]
Butylated Hydroxytoluene (BHT) MiceDiet supplementationNot specifiedSignificantly increased glutathione (B108866) transferase activity and a slight enhancement in glutathione reductase activity and acid-soluble thiol level.[4][4]
Diabetic NOD miceBHT-enriched diet5 to 25 weeksCounteracted the alteration of the antioxidant status in NOD mice.[5][5]
Butylated Hydroxyanisole (BHA) MiceDiet supplementationNot specifiedSignificantly increased glutathione transferase activity.[4][4]
Rats (TCDD-induced toxicity model)Daily treatmentNot specifiedReduced microsomal lipid peroxidation and increased glutathione peroxidase (GSH-PX) activity.[6][6]
Tert-butylhydroquinone (TBHQ) Rats (Aβ-injected model)Dietary supplementation1 weekEnhanced GSH and decreased MDA levels.[7][7]
Mice (Pressure overload-induced cardiac dysfunction model)Diet supplementation4 weeksReduced reactive aldehyde production and protein carbonylation in stressed myocardium.[8][8]

SOD: Superoxide Dismutase, CAT: Catalase, GPx: Glutathione Peroxidase, GSH: Glutathione, TBARS: Thiobarbituric Acid Reactive Substances, MDA: Malondialdehyde, DMBA: 7,12-Dimethylbenz[a]anthracene, TCDD: 2,3,7,8-Tetrachlorodibenzo-p-dioxin, Aβ: Amyloid β, NOD: Non-obese diabetic.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the in vivo antioxidant activity of a test compound in a rodent model.

In Vivo Antioxidant Activity Assessment in a Rat Model

1. Animal Model and Treatment:

  • Animals: Male Wistar rats (or other appropriate strain) are typically used. They are housed under standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with free access to a standard pellet diet and water.

  • Induction of Oxidative Stress (Optional but common): Oxidative stress can be induced by administering a pro-oxidant agent such as carbon tetrachloride (CCl4), D-galactose, or by using a disease model known to involve oxidative stress (e.g., diabetes induced by streptozotocin).[9]

  • Treatment Groups: Animals are typically divided into several groups: a control group, a group receiving the inducing agent only (if applicable), and treatment groups receiving the inducing agent plus different doses of the test compound (e.g., vanillic acid) or a reference antioxidant (e.g., BHT).

  • Administration: The test compounds are administered orally (e.g., by gavage) or through dietary supplementation for a specified period.

2. Sample Collection and Preparation:

  • At the end of the treatment period, animals are euthanized, and blood and tissue samples (e.g., liver, kidney, brain) are collected.

  • Blood is centrifuged to separate plasma or serum.

  • Tissues are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) to prepare tissue homogenates.[10]

3. Biochemical Assays:

  • Lipid Peroxidation Assay (MDA Levels): Malondialdehyde (MDA), a marker of lipid peroxidation, is often measured using the thiobarbituric acid reactive substances (TBARS) assay. The principle involves the reaction of MDA with thiobarbituric acid to form a colored product that can be measured spectrophotometrically.[10][11]

  • Antioxidant Enzyme Activity Assays:

    • Superoxide Dismutase (SOD): SOD activity is measured by its ability to inhibit the autoxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium.

    • Catalase (CAT): CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide.[12]

    • Glutathione Peroxidase (GPx): GPx activity is assayed by measuring the rate of oxidation of glutathione.

  • Reduced Glutathione (GSH) Level: GSH levels are estimated using Ellman's reagent (DTNB), which reacts with GSH to produce a colored compound.

Visualizing a Generic In Vivo Experimental Workflow and a Key Antioxidant Signaling Pathway

To better illustrate the experimental process and a key molecular mechanism, the following diagrams are provided.

G cluster_0 Animal Acclimatization & Grouping cluster_1 Treatment Period cluster_2 Sample Collection & Processing cluster_3 Biochemical Analysis A Acclimatization B Random Grouping A->B C Induction of Oxidative Stress B->C D Compound Administration C->D E Euthanasia & Tissue/Blood Collection D->E F Sample Processing E->F G Antioxidant Enzyme Assays (SOD, CAT, GPx) F->G H Lipid Peroxidation Assay (MDA) F->H I GSH Level Measurement F->I J Data Analysis & Interpretation G->J H->J I->J

A typical workflow for an in vivo antioxidant study.

nrf2_pathway oxidative_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 induces dissociation antioxidant Phenolic Antioxidant (e.g., Vanillic Acid) antioxidant->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination targets for nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) nrf2->are binds to gene_expression Increased Expression of Antioxidant Genes are->gene_expression activates antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx, HO-1) gene_expression->antioxidant_enzymes leads to cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection provides

The Nrf2-ARE antioxidant signaling pathway.

Conclusion

The available in vivo data suggests that vanillic acid, the aglycone of this compound, exhibits significant antioxidant effects by modulating key antioxidant enzymes and reducing lipid peroxidation.[2][3] Similarly, synthetic antioxidants such as BHT, BHA, and TBHQ have been shown to enhance the antioxidant capacity in various animal models.[4][6][7] A common mechanism for phenolic antioxidants involves the activation of the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant defenses.[13]

While this guide provides a comparative summary based on existing literature, direct, head-to-head in vivo studies are necessary for a definitive comparison of the efficacy and safety profiles of this compound and synthetic antioxidants. Such studies would be invaluable for researchers and professionals in the fields of drug development and food science in making informed decisions about the use of these compounds.

References

A Head-to-Head Comparison of Vanillic Acid Glucoside and Vanillin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative bioactivities of vanillic acid glucoside and its aglycone, vanillin (B372448).

In the realm of natural compounds with therapeutic potential, vanillin and its derivatives have garnered significant attention. Vanillin, a primary component of the vanilla bean, is widely recognized for its pleasant aroma and flavor. Beyond its sensory attributes, vanillin exhibits a spectrum of bioactive properties, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. Its oxidized form, vanillic acid, and the corresponding glucoside, this compound, are also subjects of scientific inquiry. This guide provides a comprehensive, head-to-head comparison of the bioactivity of this compound and vanillin, supported by available experimental data, to aid researchers and professionals in drug development.

Due to a notable scarcity of direct comparative studies investigating the bioactivity of this compound, this guide will present the extensive data available for vanillin and its closely related derivative, vanillic acid. The limited information on this compound will be presented to offer a preliminary understanding and to highlight areas ripe for future research.

Section 1: Antioxidant Activity

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Both vanillin and vanillic acid have been evaluated for their capacity to mitigate oxidative stress.

Comparative Antioxidant Activity Data
CompoundAssayResultsReference
Vanillin DPPH Radical ScavengingNo significant activity reported.[1]
ABTS Radical ScavengingStrong activity, with the effect increasing with reaction time.[1]
Oxygen Radical Absorbance Capacity (ORAC)Stronger antioxidant effect than vanillyl alcohol or vanillic acid.[2]
Oxidative Hemolysis Inhibition Assay (OxHLIA)Stronger antioxidant activity than ascorbic acid and Trolox.[2]
Vanillic Acid DPPH Radical ScavengingDemonstrates radical scavenging activity.[3]
ABTS Radical ScavengingPotent radical scavenging activity.[3]
Ferric Reducing Antioxidant Power (FRAP)Exhibits reducing power.[3]
Superoxide Anion ScavengingWeak activity with an IC50 of 2,945 ± 247 μM.[1]
Vanillyl Alcohol Glucoside Antioxidant ActivityA synthesized novel glucoside of vanillyl alcohol was found to possess good antioxidant activity.[4]

Note: Direct comparative quantitative data for this compound is limited. The available information on a synthesized vanillyl alcohol glucoside suggests potential antioxidant properties.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength (typically around 517 nm). The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation is generated by the oxidation of ABTS. The antioxidant compound reduces the pre-formed radical, causing a discoloration that is measured spectrophotometrically. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Section 2: Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key contributor to various diseases. Vanillin and vanillic acid have demonstrated promising anti-inflammatory properties.

Comparative Anti-inflammatory Activity Data
CompoundModelKey FindingsReference
Vanillin LPS-stimulated RAW 264.7 macrophagesSignificantly reduced the production of nitric oxide (NO), TNF-α, IL-6, and IL-1β.
Trinitrobenzene sulfonic acid-induced colitis in miceAmeliorated the features of colitis in a dose-dependent manner by inhibiting the NF-κB signaling pathway.[5]
Vanillic Acid LPS-stimulated mouse peritoneal macrophagesInhibited the production of TNF-α and IL-6, and suppressed COX-2 levels and prostaglandin (B15479496) E2 and NO production.[6]
Carrageenan-induced paw edema in miceInhibited paw edema, myeloperoxidase activity, and the production of pro-inflammatory cytokines through the inhibition of oxidative stress and NF-κB activation.

Note: There is currently a lack of available data on the direct anti-inflammatory activity of this compound.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. The production of inflammatory mediators such as nitric oxide (measured by the Griess assay), and cytokines (e.g., TNF-α, IL-6, measured by ELISA) in the cell culture supernatant is quantified in the presence and absence of the test compound.

Signaling Pathway in Vanillin's Anti-inflammatory Action

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Vanillin Vanillin Vanillin->IKK Inhibition G Oxidative_Stress Oxidative Stress (e.g., STZ-induced) Neuronal_Damage Neuronal Damage & Cognitive Decline Oxidative_Stress->Neuronal_Damage Neuroinflammation Neuroinflammation (Increased TNF-α) Neuroinflammation->Neuronal_Damage AChE Increased AChE Activity AChE->Neuronal_Damage Vanillic_Acid Vanillic Acid Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, CAT) Vanillic_Acid->Antioxidant_Enzymes Upregulates Reduced_TNFa Reduced TNF-α Vanillic_Acid->Reduced_TNFa Downregulates Reduced_AChE Reduced AChE Activity Vanillic_Acid->Reduced_AChE Inhibits Antioxidant_Enzymes->Oxidative_Stress Reduced_TNFa->Neuroinflammation Reduced_AChE->AChE

References

The Role of Vanillic Acid Glucoside as a Precursor to Vanillin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of vanillic acid glucoside's role as a precursor in vanillin (B372448) biosynthesis against other established alternatives. The information presented is supported by experimental data to validate the pathways and efficiencies of various precursors.

Introduction to Vanillin Biosynthesis

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely used flavoring agent, is naturally produced in vanilla orchids (Vanilla planifolia) through the phenylpropanoid pathway. In planta, vanillin is often stored in a non-volatile form as vanillin β-D-glucoside (glucovanillin). During the curing process of vanilla beans, the enzyme β-glucosidase hydrolyzes this glucoside to release the characteristic aroma and flavor of vanillin.[1][2] Beyond its natural source, biotechnological production of vanillin utilizes various precursors, including ferulic acid, eugenol, isoeugenol, and glucose, through microbial fermentation or enzymatic conversion.[3][4] This guide focuses on evaluating the viability of vanillic acid and its glucoside as precursors in these biosynthetic routes.

Comparison of Vanillin Precursors

The efficiency of vanillin production is highly dependent on the chosen precursor and the biocatalytic system employed. This section compares this compound with other common precursors, presenting quantitative data where available.

This compound

The conversion of this compound to vanillin is a two-step enzymatic process. First, a β-glucosidase hydrolyzes the glycosidic bond to release vanillic acid and glucose. Subsequently, a carboxylic acid reductase (CAR) reduces the carboxylic acid group of vanillic acid to an aldehyde, forming vanillin. While direct quantitative data for the complete conversion of this compound to vanillin is limited in the reviewed literature, the efficiency can be inferred from the individual steps. The hydrolysis of phenolic glucosides, including those of vanillic acid, by β-glucosidases is a well-established reaction.[5] The subsequent reduction of vanillic acid to vanillin has been demonstrated with varying yields.

Alternative Precursors

Ferulic Acid and Ferulic Acid Glucoside: Ferulic acid is a prominent precursor in both natural and biotechnological vanillin production. The enzyme vanillin synthase (VpVAN), found in Vanilla planifolia, can directly convert ferulic acid and ferulic acid glucoside to vanillin and vanillin glucoside, respectively.[6][7] Microbial bioconversion of ferulic acid to vanillin is also a widely studied and efficient process.[8][9]

Vanillic Acid: As the aglycone of this compound, vanillic acid is a direct precursor to vanillin through the action of carboxylic acid reductase. Studies have shown that purified Nocardia carboxylic acid reductase can quantitatively reduce vanillic acid to vanillin.[10] However, in whole-cell biotransformations, competing reactions such as decarboxylation can reduce the yield.[1]

Eugenol and Isoeugenol: These compounds, readily available from sources like clove oil, are effective precursors for microbial vanillin production.[3][11] The bioconversion typically involves multiple enzymatic steps to yield vanillin.

Glucose: De novo biosynthesis of vanillin from glucose has been achieved in metabolically engineered microorganisms like Saccharomyces cerevisiae and E. coli.[12][13][14] While this approach uses an inexpensive and abundant substrate, the yields are often lower compared to pathways starting from more direct precursors.

Quantitative Data Comparison

The following table summarizes the reported yields and titers of vanillin produced from various precursors using different biocatalytic systems.

PrecursorBiocatalytic SystemProduct Titer (g/L)Molar Yield (%)Reference
Vanillic AcidNocardia sp. (purified carboxylic acid reductase)-Quantitative[10]
Vanillic AcidPycnoporus cinnabarinus0.23722[1]
Ferulic AcidStreptomyces setonii6.468[8]
Ferulic AcidPseudomonas fluorescens--[15]
Ferulic AcidEngineered E. coli7.8 (from 4-vinylguaiacol)69.3[3]
EugenolDaldinia sp.-21 (conversion)[16]
IsoeugenolEngineered E. coli38.34-[17]
IsoeugenolBacillus pumilus S-13.7540.5[3]
GlucoseEngineered S. cerevisiae0.366-[13]
GlucoseEngineered E. coli0.119-[13]
LigninAlkaline Oxidation-~10[18][19]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the validation of vanillin precursors.

Protocol 1: Enzymatic Reduction of Vanillic Acid to Vanillin

This protocol is adapted from the study on Nocardia carboxylic acid reductase.[10]

Objective: To enzymatically convert vanillic acid to vanillin using a purified carboxylic acid reductase.

Materials:

  • Purified carboxylic acid reductase from Nocardia sp.

  • Vanillic acid

  • NADPH

  • ATP

  • 50 mM Tris-HCl buffer (pH 7.5)

  • Solid-phase extraction cartridge

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Incubator shaker (30°C)

  • HPLC system for analysis

Procedure:

  • Prepare a 200 ml reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 34 mg of vanillic acid, 59 mg of NADPH, and 110 mg of ATP.

  • Add 100 µg of purified carboxylic acid reductase to initiate the reaction.

  • Incubate the reaction mixture at 30°C with gentle shaking (50 rpm) for 24 hours.

  • After incubation, load the entire reaction mixture onto a solid-phase extraction cartridge.

  • Elute the product with 200 ml of ethyl acetate.

  • Dry the ethyl acetate eluate over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Analyze the resulting product for vanillin content using HPLC.

Protocol 2: Bioconversion of Ferulic Acid to Vanillin using Pseudomonas fluorescens

This protocol is based on the bioconversion of ferulic acid by Pseudomonas fluorescens.[9][15]

Objective: To convert ferulic acid to vanillin using whole cells of Pseudomonas fluorescens.

Materials:

  • Pseudomonas fluorescens strain

  • Luria-Bertani (LB) medium

  • Saline phosphate (B84403) buffer

  • Ferulic acid

  • Incubator shaker (30°C)

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Cultivate Pseudomonas fluorescens in LB medium overnight at 30°C with shaking.

  • Harvest the cells by centrifugation and wash them twice with saline phosphate buffer.

  • Resuspend the cell pellet in the bioconversion buffer (e.g., saline phosphate buffer, pH 7.0-9.0).

  • Add ferulic acid to the cell suspension to the desired starting concentration.

  • Incubate the reaction mixture at 30°C with shaking for 24 hours.

  • Periodically take samples from the bioconversion medium.

  • Centrifuge the samples to remove cells and analyze the supernatant for ferulic acid consumption and vanillin production by HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key biosynthetic pathways and a general experimental workflow for evaluating vanillin precursors.

Vanillin_Biosynthesis_Pathways cluster_phenylpropanoid Phenylpropanoid Pathway cluster_vanillin_precursors Vanillin Precursors cluster_vanillin_synthesis Vanillin Synthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3H Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid COMT Ferulic Acid Glucoside Ferulic Acid Glucoside Ferulic Acid->Ferulic Acid Glucoside Glucosyl- transferase Vanillin Vanillin Ferulic Acid->Vanillin VpVAN / Microbial enzymes Vanillin Glucoside Vanillin Glucoside Ferulic Acid Glucoside->Vanillin Glucoside VpVAN Vanillic Acid Vanillic Acid This compound This compound Vanillic Acid->this compound Glucosyl- transferase Vanillic Acid->Vanillin Carboxylic Acid Reductase This compound->Vanillic Acid β-glucosidase Eugenol Eugenol Eugenol->Vanillin Microbial Biotransformation Isoeugenol Isoeugenol Isoeugenol->Vanillin Microbial Biotransformation Glucose Glucose Glucose->Vanillin De novo Biosynthesis Vanillin->Vanillin Glucoside Glucosyl- transferase

Caption: Overview of vanillin biosynthetic pathways from various precursors.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution & Analysis cluster_validation Validation & Comparison Precursor_Selection Select Precursor (e.g., this compound) Biocatalyst Choose Biocatalyst (Enzyme or Microorganism) Precursor_Selection->Biocatalyst Reaction_Conditions Define Reaction Conditions (pH, Temp, Time) Biocatalyst->Reaction_Conditions Bioconversion Perform Bioconversion/ Enzymatic Reaction Reaction_Conditions->Bioconversion Sampling Collect Samples at Time Intervals Bioconversion->Sampling Analysis Analyze Samples (HPLC) for Substrate and Product Sampling->Analysis Data_Processing Process Data (Calculate Yield, Titer) Analysis->Data_Processing Comparison Compare with Alternative Precursors Data_Processing->Comparison Conclusion Draw Conclusions on Precursor Efficiency Comparison->Conclusion

Caption: General workflow for validating vanillin precursors.

Conclusion

While ferulic acid and its glucoside are well-established and highly efficient precursors for vanillin biosynthesis, this guide highlights the potential of vanillic acid and its glucoside. The conversion of vanillic acid to vanillin can be highly efficient, particularly with purified enzyme systems. The role of this compound is primarily as a storage form that can be readily converted to the active precursor, vanillic acid, by ubiquitous β-glucosidases. For biotechnological applications, the choice of precursor will depend on factors such as substrate cost and availability, the efficiency of the chosen biocatalyst, and the potential for competing side reactions. Further research focusing on the direct microbial conversion of this compound and the optimization of the two-step enzymatic process will be valuable in fully elucidating its potential as a commercially viable precursor for vanillin production.

References

Comparative study of the stability of various phenolic glucosides in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenolic glucosides are a broad class of naturally occurring compounds valued for their diverse biological activities. However, their stability in solution is a critical factor influencing their efficacy and shelf-life in various applications, from pharmaceuticals to cosmetics. This guide provides a comparative analysis of the stability of four common phenolic glucosides—oleuropein, arbutin (B1665170), phloridzin, and salidroside (B192308)—under various conditions, supported by experimental data.

Comparative Stability Data

The stability of phenolic glucosides is primarily influenced by pH, temperature, and enzymatic activity. The following tables summarize quantitative data on the stability of oleuropein, arbutin, phloridzin, and salidroside in solution.

Table 1: Effect of pH on the Stability of Phenolic Glucosides

Phenolic GlucosidepHTemperature (°C)ObservationReference
Oleuropein 3Room Temp.More stable than at higher pH[1]
5Room Temp.Most stable pH[1]
7Room Temp.Less stable[1]
9Room Temp.Unstable[1]
α-Arbutin 3.5 - 6.540pH-dependent, highest stability at pH 5.0[2]
β-Arbutin 340Relatively unstable, decomposition to hydroquinone (B1673460)[2]
540Relatively stable[2]
Phloridzin AlkalineRoom Temp.Transformation to phloretic acid[3]
Salidroside 7.2 (PBS)Not specifiedRecommended not to store aqueous solution for more than one day[4]

Table 2: Effect of Temperature on the Stability of Phenolic Glucosides

Phenolic GlucosideTemperature (°C)pHObservationReference
Oleuropein 4Not specified38.1% degradation after 27 days[5]
25Not specified95.24% degradation after 27 days[5]
40-80Not specifiedDegradation follows first-order kinetics[6]
α-Arbutin 403.5 - 6.5Stable for 3 months, no hydroquinone detected[2]
504.5 - 6.0Stable for 28 days[2]
β-Arbutin 20Not specifiedt90% (10% degradation) of 15.4 days[7]
50-90Not specifiedDegradation follows first-order kinetics[7]
Phloridzin 40-60Not specifiedRelatively stable[8]
Salidroside 4 - 806.0Stability decreases with increasing temperature[9]

Degradation Pathways

The degradation of phenolic glucosides in solution can occur through chemical (hydrolysis) and enzymatic pathways.

Chemical Degradation

Acidic or alkaline conditions, as well as elevated temperatures, can lead to the hydrolysis of the glycosidic bond, releasing the aglycone and the sugar moiety.

Chemical_Degradation Phenolic_Glucoside Phenolic Glucoside (e.g., Arbutin, Phloridzin) Aglycone Aglycone (e.g., Hydroquinone, Phloretin) Phenolic_Glucoside->Aglycone Hydrolysis (Acid/Base/Heat) Glucose Glucose Phenolic_Glucoside->Glucose Hydrolysis (Acid/Base/Heat)

Caption: General chemical degradation pathway of phenolic glucosides.

Enzymatic Degradation

Enzymes such as β-glucosidases can catalyze the hydrolysis of the glycosidic bond in phenolic glucosides. This is a common metabolic pathway in biological systems.

Enzymatic_Degradation cluster_enzyme Enzymatic Hydrolysis Phenolic_Glucoside Phenolic Glucoside Enzyme_Complex Enzyme-Substrate Complex Phenolic_Glucoside->Enzyme_Complex Aglycone Aglycone Enzyme_Complex->Aglycone Glucose Glucose Enzyme_Complex->Glucose Enzyme β-glucosidase Enzyme_Complex->Enzyme Enzyme->Enzyme_Complex

Caption: Enzymatic hydrolysis of phenolic glucosides by β-glucosidase.

Experimental Protocols

Stability Testing Protocol

A general protocol for assessing the stability of phenolic glucosides in solution using High-Performance Liquid Chromatography (HPLC) is outlined below.

Stability_Testing_Workflow A Prepare stock solution of phenolic glucoside C Mix stock solution with buffer solutions A->C B Prepare buffer solutions at different pH values B->C D Incubate samples at different temperatures C->D E Withdraw aliquots at specific time intervals D->E F Analyze aliquots by HPLC-UV E->F G Quantify remaining phenolic glucoside F->G H Determine degradation kinetics G->H

Caption: Experimental workflow for stability testing of phenolic glucosides.

1. Materials and Reagents:

  • Phenolic glucoside standard (e.g., oleuropein, arbutin, phloridzin, salidroside)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Buffer salts (e.g., phosphate, citrate) to prepare solutions of various pH

  • Acids and bases (e.g., phosphoric acid, sodium hydroxide) for pH adjustment

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a C18 column.

3. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of the phenolic glucoside in a suitable solvent (e.g., methanol or water).

  • Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., 3, 5, 7, 9).

4. Stability Study:

  • Mix an aliquot of the stock solution with each buffer solution to achieve the desired final concentration.

  • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each sample.

5. HPLC Analysis:

  • Analyze the withdrawn aliquots using a validated HPLC-UV method. A typical mobile phase for the separation of phenolic compounds consists of a gradient of acidified water and acetonitrile or methanol.

  • Set the UV detector to the maximum absorbance wavelength of the specific phenolic glucoside.

  • Quantify the remaining concentration of the phenolic glucoside by comparing the peak area with a standard calibration curve.

6. Data Analysis:

  • Plot the concentration of the phenolic glucoside as a function of time for each condition.

  • Determine the degradation kinetics by fitting the data to appropriate kinetic models (e.g., first-order kinetics).

  • Calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Conclusion

The stability of phenolic glucosides in solution is highly dependent on the specific compound and the environmental conditions. Oleuropein and arbutin are generally more stable under acidic to neutral pH conditions, while phloridzin can undergo transformation in alkaline solutions. Temperature is a critical factor accelerating the degradation of all tested glucosides. Salidroside stability in aqueous solutions is limited, and prolonged storage is not recommended. Understanding these stability profiles is crucial for the formulation and development of products containing these bioactive compounds to ensure their efficacy and safety. The provided experimental protocol offers a standardized approach to assess the stability of phenolic glucosides, enabling researchers to make informed decisions in their product development endeavors.

References

A Comparative Guide to the Cytotoxicity of Vanillic Acid and Vanillic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Executive Summary

Vanillic acid, a phenolic compound found in various plants, has demonstrated notable cytotoxic effects against several cancer cell lines. Its potential as an anticancer agent is attributed to its ability to modulate key signaling pathways, including the mTOR pathway. In contrast, publicly available data on the cytotoxicity of its glycosylated form, vanillic acid glucoside, is scarce, preventing a direct and quantitative comparison. This guide synthesizes the existing experimental data for vanillic acid, outlines the methodologies used for its cytotoxic evaluation, and visually represents its mechanism of action. The significant gap in the literature regarding the cytotoxic profile of this compound underscores a critical area for future research in the development of novel therapeutic agents.

Quantitative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of vanillic acid and this compound are not available in the current body of scientific literature. However, extensive research has been conducted on the cytotoxic effects of vanillic acid across various cancer cell lines. The following table summarizes the key findings, including 50% inhibitory concentration (IC50) values.

CompoundCell LineCell TypeIncubation TimeIC50Citation
Vanillic AcidKKU-100Cholangiocarcinoma48 hours1978 µg/mL[1]
Vanillic AcidKKU-100Cholangiocarcinoma72 hours1508 µg/mL[1]
Vanillic AcidHepG2Hepatocellular Carcinoma48 hours634.3 µg/mL[1]
Vanillic AcidHepG2Hepatocellular Carcinoma72 hours1195 µg/mL[1]
Vanillic AcidB16-F10Mouse Melanoma24 hours> 1000 µM[2]

This compound: There is currently no publicly available experimental data detailing the IC50 values or percentage of cell viability for this compound on human cancer cell lines. Some sources suggest it may have phytotoxic properties.[3]

Experimental Protocols

The cytotoxicity of vanillic acid has been predominantly evaluated using the MTT assay. The following is a detailed description of the typical methodology employed in these studies.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., HepG2, KKU-100) are seeded in 96-well plates at a specific density (e.g., 3000 cells/well) and incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: A stock solution of vanillic acid is prepared (e.g., 400 mg/mL in DMSO) and diluted to a range of concentrations (e.g., 500-2000 µg/mL). The final concentration of DMSO is typically kept below 0.5% to avoid solvent-induced cytotoxicity. The cells are then treated with the various concentrations of vanillic acid for specified durations (e.g., 48 and 72 hours).[1]

  • MTT Incubation: After the treatment period, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Subsequently, MTT reagent is added to each well, and the plate is incubated for a few hours (e.g., 2 hours) at 37°C.[1]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals that have formed in viable cells.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.[1]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Vanillic Acid in Cancer Cells

Vanillic acid has been shown to exert its cytotoxic effects by inhibiting the mTOR signaling pathway, which is crucial for cell growth and proliferation.[1] It also has demonstrated anti-inflammatory effects through the inhibition of the NF-κB and JNK signaling pathways.[2][4]

Vanillic_Acid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression JNK JNK JNK->Gene_Expression IκBα IκBα NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB->Gene_Expression Vanillic_Acid Vanillic Acid Vanillic_Acid->mTOR Inhibits Vanillic_Acid->JNK Inhibits Vanillic_Acid->NF-κB Inhibits

Caption: Vanillic Acid's Inhibition of Pro-survival Signaling Pathways.

General Workflow for Cytotoxicity Testing

The following diagram illustrates a standard workflow for assessing the cytotoxicity of a compound in vitro.

Cytotoxicity_Workflow Start Start Cell_Culture Cell Line Culture (e.g., HepG2, KKU-100) Start->Cell_Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Compound Dilutions (Vanillic Acid / Glucoside) Compound_Prep->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate Cell Viability/IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: A Standardized Workflow for In Vitro Cytotoxicity Assessment.

Conclusion and Future Directions

The available evidence strongly indicates that vanillic acid possesses cytotoxic properties against various cancer cell lines, primarily through the inhibition of the mTOR signaling pathway. However, a significant knowledge gap exists regarding the cytotoxic potential of this compound. The glycosylation of phenolic compounds can alter their bioavailability, solubility, and biological activity. Therefore, it is plausible that this compound may exhibit a different cytotoxic profile compared to its aglycone form.

To provide a comprehensive understanding and to unlock the full therapeutic potential of vanillic acid and its derivatives, future research should prioritize direct, comparative studies of their cytotoxicity on a panel of cancer cell lines. Such studies would be invaluable for guiding further drug development efforts.

References

A Comparative Guide to the Synergistic Antioxidant Effects of Vanillic Acid Glucoside and Other Phenolics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the synergistic antioxidant effects of vanillic acid glucoside when combined with other phenolic compounds. Due to the limited availability of direct quantitative data on the synergistic antioxidant activity of this compound, this guide will primarily utilize data available for vanillic acid as a proxy. The addition of a glucose moiety is generally considered to influence the bioavailability and solubility of the parent compound, which may, in turn, affect its antioxidant capacity and synergistic interactions.

Understanding Antioxidant Synergy

Antioxidant synergy occurs when the combined antioxidant activity of two or more compounds is greater than the sum of their individual effects. This can be due to various mechanisms, including the regeneration of more potent antioxidants, chelation of pro-oxidant metal ions, and inhibition of different stages of the oxidative process. Evaluating these synergistic interactions is crucial for developing effective antioxidant formulations for therapeutic and nutraceutical applications.

Comparative Antioxidant Activity

The following table summarizes the antioxidant activity of vanillic acid and its combinations with other phenolic compounds, as determined by various in vitro assays. The interaction is categorized as synergistic, additive, or antagonistic based on the comparison between the experimental and theoretical (sum of individual activities) values.

Phenolic CombinationAssayInteraction TypeKey Findings
Vanillic Acid + Gallic AcidORACAntagonisticA mixture of gallic and vanillic acids showed an antagonistic effect with a -30% difference in antioxidant activity.
Vanillic Acid + Ferulic AcidFRAPSynergisticFerulic acid was found to have a superior reducing power compared to vanillic acid. In a separate study, a mixture of homovanillic acid (a derivative) and ferulic acid showed a loss of antioxidant activity.[1]
Vanillic Acid + Protocatechuic Acid + Catechin (B1668976)DPPH, ABTS, FRAPSynergisticA combination of protocatechuic acid, vanillic acid, and catechin demonstrated a synergistic effect in all three assays.[2]
Vanillic Acid + Chlorogenic Acid + Protocatechuic AcidDPPHAntagonisticA triple combination of protocatechuic, chlorogenic, and vanillic acids resulted in a slight antagonistic interaction.[3]

Experimental Protocols

Accurate evaluation of antioxidant synergy relies on standardized and well-defined experimental protocols. Below are detailed methodologies for commonly used in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the individual phenolic compounds and their combinations in methanol at various concentrations.

  • Reaction: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare solutions of the individual phenolics and their mixtures in ethanol at different concentrations.

  • Reaction: Add 10 µL of the sample solution to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Dissolve the test compounds and their combinations in an appropriate solvent.

  • Reaction: Add 20 µL of the sample solution to 180 µL of the FRAP reagent in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µM Fe(II) equivalents.

Signaling Pathways and Experimental Workflows

Understanding the cellular mechanisms underlying antioxidant activity is crucial for drug development. Phenolic compounds can modulate various signaling pathways involved in the cellular stress response.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key cellular defense mechanism against oxidative stress.[2][4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.[2][4]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenolics Phenolic Compounds (e.g., Vanillic Acid) Phenolics->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: The Nrf2-ARE signaling pathway activation by phenolic compounds.

Experimental Workflow for Evaluating Antioxidant Synergy

The following diagram illustrates a typical workflow for assessing the synergistic antioxidant effects of phenolic compounds.

Experimental_Workflow Preparation Preparation of Phenolic Solutions (Individual & Combinations) Assay Antioxidant Assays (DPPH, ABTS, FRAP) Preparation->Assay Data_Collection Spectrophotometric Measurement Assay->Data_Collection Analysis Data Analysis (IC50, % Inhibition) Data_Collection->Analysis Interaction Determination of Interaction (Synergy, Additivity, Antagonism) Analysis->Interaction Conclusion Conclusion Interaction->Conclusion

Caption: A generalized workflow for the evaluation of antioxidant synergy.

References

Cross-Validation of Analytical Methods for Vanillic Acid Glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of vanillic acid glucoside: High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in various stages of research and drug development. This document presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your specific research needs.

Data Presentation

The following tables summarize the quantitative performance data for each analytical method based on available validation studies.

Table 1: Comparison of Method Validation Parameters for this compound Analysis

ParameterHPTLCHPLC-UV (for Vanillic Acid)LC-MS/MS (for Vanillic Acid)
Linearity Range 24 - 120 ng/spot[1][2][3]25 - 100% of 0.4 mg/mL2 - 1000 ng/mL[4]
Correlation Coefficient (r²) > 0.99[1][2][3]0.99981> 0.99[4]
Limit of Detection (LOD) 8 ng/spot[1]Not explicitly reported for this compoundNot explicitly reported for this compound
Limit of Quantification (LOQ) 24 ng/spot[1]1.2 µg/mL (for vanillic acid)2 ng/mL (for vanillic acid)[4]
Precision (%RSD) < 2%[1]< 0.98% (system repeatability)[5]Intra-day: < 15%, Inter-day: < 15%[4]
Accuracy (% Recovery) 98.5 - 101.2%[1]93.12 - 113.74%[6]Within ±15% of nominal concentration[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

High-Performance Thin-Layer Chromatography (HPTLC) Method[1][2][3]
  • Sample Preparation:

    • Extract the sample containing this compound with a suitable solvent (e.g., methanol).

    • Filter the extract through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

    • Mobile Phase: n-hexane:chloroform:methanol:acetic acid (5:36:4:0.5, v/v/v/v).

    • Application: Apply the sample and standard solutions as bands using an automated applicator.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Detection: Densitometric scanning at 280 nm.

High-Performance Liquid Chromatography (HPLC-UV) Method (for Vanillic Acid)[4][6][8]
  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Column: ODS-3 (150 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.2% acetic acid.[7]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detection at 260 nm.[5]

    • Injection Volume: 20 µL.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method (for Vanillic Acid)[5]
  • Sample Preparation (Plasma):

    • Perform protein precipitation by adding acetonitrile to the plasma sample.

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Zorbax RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm).[4]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[4]

    • Flow Rate: 0.3 mL/min.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Ion Mode.[4]

    • Detection: Multiple Reaction Monitoring (MRM).[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each analytical method.

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis start_prep Sample extraction Solvent Extraction (e.g., Methanol) start_prep->extraction filtration Filtration (0.45 µm) extraction->filtration application Sample Application (Automated) filtration->application development Chromatographic Development application->development drying Plate Drying development->drying detection Densitometric Scanning (280 nm) drying->detection

HPTLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start_prep Sample dissolution Dissolution in Mobile Phase start_prep->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection (20 µL) filtration->injection separation Chromatographic Separation injection->separation detection UV Detection (260 nm) separation->detection

HPLC-UV Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis start_prep Plasma Sample precipitation Protein Precipitation (Acetonitrile) start_prep->precipitation centrifugation Vortex & Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Injection supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection

LC-MS/MS Experimental Workflow

References

Comparative bioavailability of different vanillic acid esters and glucosides

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the comparative bioavailability of various vanillic acid derivatives, supported by available experimental data.

Vanillic acid, a phenolic compound found in various plants and a metabolite of vanillin (B372448), has garnered significant interest for its diverse pharmacological activities. However, its therapeutic potential is often limited by its bioavailability. To enhance its absorption and efficacy, various derivatives, including esters and glucosides, have been explored. This guide provides a comparative overview of the bioavailability of different vanillic acid esters and glucosides, drawing upon available preclinical data.

Executive Summary

Comparative Bioavailability Data

The following tables summarize the available pharmacokinetic data for vanillic acid and its derivatives from studies in rats. It is crucial to note that this data is compiled from different studies and not from a head-to-head comparison, which may introduce variability due to differing experimental conditions.

Table 1: Pharmacokinetic Parameters of Vanillic Acid Following Oral Administration in Rats

Dose (mg/kg)Cmax (µg/mL)Tmax (h)Oral Bioavailability (%)Reference
20.42 ± 0.090.55 - 0.6425.3 - 36.2[1]
50.73 ± 0.210.55 - 0.6425.3 - 36.2[1]
100.92 ± 0.280.55 - 0.6425.3 - 36.2[1]

Table 2: Pharmacokinetic Parameters of Ethyl Vanillin (Metabolized to Ethyl Vanillic Acid) Following Oral Administration in Rats

CompoundDoseTmax (h)Key ObservationReference
Ethyl VanillinNot specified~2Rapidly absorbed and metabolized to ethyl vanillic acid.[2]

Note: Specific Cmax and AUC values for ethyl vanillic acid were not provided in the referenced abstract.

Vanillic Acid Glucosides:

Currently, there is a lack of in vivo pharmacokinetic data (Cmax, Tmax, AUC) for vanillic acid glucosides in the public domain. Research has primarily focused on the in vitro hydrolysis of these compounds by enzymes like β-glucosidase, which releases vanillic acid[3][4][5]. The rate and extent of this hydrolysis in the gastrointestinal tract would be a critical determinant of the resulting vanillic acid bioavailability.

Experimental Protocols

Detailed methodologies are essential for interpreting and comparing data across different studies. Below are summaries of the experimental protocols used in the cited bioavailability studies.

Pharmacokinetic Study of Vanillic Acid in Rats[1]
  • Subjects: Male Sprague-Dawley rats.

  • Administration: Oral gavage of vanillic acid at doses of 2, 5, and 10 mg/kg.

  • Blood Sampling: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma concentrations of vanillic acid were determined using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data was analyzed to determine key pharmacokinetic parameters including Cmax, Tmax, and AUC. Oral bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Absorption and Metabolism Study of Ethyl Vanillin in Rats[2]
  • Subjects: Rats (strain not specified in the abstract).

  • Administration: Oral administration of ethyl vanillin.

  • Key Measurement: Monitoring of plasma radioactivity over time, as the study likely used radiolabeled ethyl vanillin.

  • Metabolite Identification: The principal metabolite, ethyl vanillic acid, was identified.

  • Observation: The time to reach peak plasma radioactivity (Tmax) was determined to be approximately 2 hours, indicating rapid absorption.

Signaling Pathways and Experimental Workflows

To visualize the metabolic fate of vanillic acid derivatives and the general workflow of a pharmacokinetic study, the following diagrams are provided.

cluster_ingestion Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption cluster_circulation Systemic Circulation Vanillic Acid Ester Vanillic Acid Ester Esterases Esterases Vanillic Acid Ester->Esterases Hydrolysis Vanillic Acid Glucoside This compound Glycosidases Glycosidases This compound->Glycosidases Hydrolysis Vanillic Acid_GI Vanillic Acid Esterases->Vanillic Acid_GI Glycosidases->Vanillic Acid_GI Intestinal Epithelium Intestinal Epithelium Vanillic Acid_GI->Intestinal Epithelium Vanillic Acid_Circ Vanillic Acid Intestinal Epithelium->Vanillic Acid_Circ Metabolites Metabolites Vanillic Acid_Circ->Metabolites Metabolism (e.g., in liver)

Metabolic pathway of vanillic acid esters and glucosides.

Start Start Animal Dosing Animal Dosing (Oral or IV) Start->Animal Dosing Blood Sampling Serial Blood Sampling Animal Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Analysis LC-MS/MS Analysis Plasma Separation->Sample Analysis Data Analysis Pharmacokinetic Modeling Sample Analysis->Data Analysis Results Cmax, Tmax, AUC, Bioavailability Data Analysis->Results

General workflow of an in vivo pharmacokinetic study.

Discussion and Future Directions

The available data, though limited, suggests that esterification is a promising strategy to enhance the absorption of vanillic acid. The rapid appearance of metabolites in plasma following ethyl vanillin administration points to efficient hydrolysis and absorption of the parent compound or its immediate breakdown product. The higher lipophilicity of esters compared to the parent carboxylic acid likely facilitates passive diffusion across the intestinal membrane.

For vanillic acid glucosides, their bioavailability is contingent on the initial hydrolysis by intestinal enzymes to release the aglycone, vanillic acid. The efficiency of this enzymatic cleavage in the in vivo environment remains a key unknown. Factors such as the type of glycosidic linkage and the individual's gut microbiota could significantly influence the rate and extent of this hydrolysis, and consequently, the bioavailability of vanillic acid from these glucosides.

To provide a more definitive comparison, future research should focus on:

  • Direct comparative pharmacokinetic studies: Evaluating a series of vanillic acid esters (e.g., methyl, ethyl, propyl, butyl vanillate) and glucosides in the same animal model under identical experimental conditions.

  • In vivo hydrolysis of glucosides: Investigating the rate and extent of this compound hydrolysis in the gastrointestinal tract and the subsequent absorption of vanillic acid.

  • Metabolite profiling: Comprehensive identification and quantification of metabolites of both esters and glucosides to fully understand their metabolic fate.

By addressing these research gaps, a clearer picture of the structure-bioavailability relationship for vanillic acid derivatives can be established, paving the way for the rational design of more effective vanillic acid-based therapeutics.

References

Comparative Analysis of the Biological Activity of Vanillic Acid Glucoside and its Aglycone, Vanillic Acid, Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of vanillic acid glucoside and its more extensively studied aglycone, vanillic acid, with established standards in antioxidant and anti-inflammatory assays. The information is intended for researchers, scientists, and professionals in drug development to objectively assess its therapeutic potential. Vanillic acid, a phenolic compound found in various plants, has demonstrated significant antioxidant and anti-inflammatory properties.[1] this compound is a naturally occurring storage form of vanillic acid.[2][3]

I. Comparative Antioxidant Activity

Vanillic acid's antioxidant capacity has been evaluated against ascorbic acid (Vitamin C), a widely recognized antioxidant standard. The primary mechanism of action for phenolic antioxidants like vanillic acid is their ability to scavenge free radicals, thereby preventing oxidative damage.[1][4]

Data Summary
CompoundAssayIC50 Value (µg/mL)StandardIC50 Value (µg/mL)Reference
Vanillic AcidDPPH Radical Scavenging48.2Ascorbic Acid44.2[5]
Isolated Soy Protein (contains phenolics)DPPH Radical Scavenging35,400Ascorbic Acid3.37[6]
Vanillic AcidNon-cellular (HOCl scavenger)Outperformed TroloxTrolox-[7]

IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity is determined using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay.

  • A solution of DPPH in methanol (B129727) is prepared, exhibiting a characteristic deep purple color.

  • Various concentrations of the test compound (vanillic acid) and the standard (ascorbic acid) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution in Methanol Mix_Test Mix DPPH with Vanillic Acid DPPH->Mix_Test Mix_Std Mix DPPH with Ascorbic Acid DPPH->Mix_Std Test_Compound Vanillic Acid (various concentrations) Test_Compound->Mix_Test Standard Ascorbic Acid (various concentrations) Standard->Mix_Std Incubate Incubate in Dark (e.g., 30 min) Mix_Test->Incubate Mix_Std->Incubate Spectro Measure Absorbance (e.g., 517 nm) Incubate->Spectro Calculate Calculate % Inhibition Spectro->Calculate IC50 Determine IC50 Calculate->IC50

Caption: DPPH Radical Scavenging Assay Workflow.

II. Comparative Anti-inflammatory Activity

Vanillic acid exhibits anti-inflammatory effects by inhibiting the production of various pro-inflammatory mediators.[8][9][10] Its activity can be compared to established anti-inflammatory drugs. The primary mechanism involves the suppression of key signaling pathways such as NF-κB and MAPK.[11][12]

Data Summary
CompoundCell LineStimulantInhibited MediatorInhibition (%)StandardReference
Vanillic Acid (100 µM)Mouse Peritoneal MacrophagesLPSTNF-α~30-63%-[13]
Vanillic Acid (100 µM)Mouse Peritoneal MacrophagesLPSIL-6~30-63%-[13]
Vanillic Acid (1-50 µg/mL)Human NeutrophilsLPSTNF-αSignificant downregulationQuercetin[13]
Vanillic Acid (1-50 µg/mL)Human NeutrophilsLPSIL-8Significant downregulationQuercetin[13]

LPS (Lipopolysaccharide) is a component of gram-negative bacteria used to induce an inflammatory response in vitro.

Experimental Protocol: Inhibition of Pro-inflammatory Cytokines in Macrophages
  • Cell Culture: Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in an appropriate medium.

  • Pre-treatment: Cells are pre-treated with various concentrations of vanillic acid for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS to induce the production of pro-inflammatory cytokines.

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for cytokine production.

  • Quantification: The concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis: The inhibitory effect of vanillic acid is determined by comparing the cytokine levels in the treated groups to the LPS-stimulated control group.

III. Signaling Pathway Modulation

Vanillic acid's anti-inflammatory effects are largely attributed to its ability to modulate intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, allowing the freed NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[12][14] Vanillic acid has been shown to suppress the activation of NF-κB.[8][9]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases IkBa_p p-IκBα IkBa_NFkB->IkBa_p DNA DNA NFkB->DNA Translocates to Nucleus Proteasome Proteasomal Degradation IkBa_p->Proteasome Degraded by Vanillic_Acid Vanillic Acid Vanillic_Acid->IKK Inhibits Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Transcription Initiates

Caption: Inhibition of the NF-κB Pathway by Vanillic Acid.
MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in mediating inflammatory responses.[12] Inflammatory stimuli activate these kinase cascades, leading to the activation of transcription factors that, along with NF-κB, promote the expression of inflammatory mediators. Vanillic acid has been observed to inhibit the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory cascade.[11][12][15]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Vanillic_Acid Vanillic Acid Vanillic_Acid->MAPK Inhibits Phosphorylation Inflammatory_Genes Expression of Inflammatory Genes Transcription_Factors->Inflammatory_Genes

Caption: Inhibition of the MAPK Pathway by Vanillic Acid.

IV. Conclusion

The available data indicates that vanillic acid, the aglycone of this compound, possesses potent antioxidant and anti-inflammatory properties, with efficacy comparable to standard agents like ascorbic acid in certain antioxidant assays. Its anti-inflammatory action is well-documented and involves the suppression of key pro-inflammatory signaling pathways, including NF-κB and MAPK. While direct comparative data for this compound is less abundant, its role as a precursor to vanillic acid suggests it is a promising candidate for further investigation in the development of novel therapeutic agents for conditions associated with oxidative stress and inflammation. Further studies are warranted to directly compare the biological activities of this compound with vanillic acid and established standards to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Vanillic Acid Glucoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of vanillic acid glucoside, ensuring compliance with standard laboratory safety protocols and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

Safety and Handling Precautions

While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to handle it with care as its toxicological properties have not been fully investigated.[1] Standard laboratory hygiene and safety practices should always be observed.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Body Protection: Wear a laboratory coat.

Spill Management

In the event of a spill, follow these steps:

  • Ensure adequate ventilation.

  • Contain the spill: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: For solid material, collect the spill by mechanically picking it up (e.g., sweeping or vacuuming).[2] Avoid generating dust. For liquid solutions, absorb the spill with an inert material.

  • Collect waste: Place the collected material into a suitable, labeled, and closed container for disposal.[3]

  • Decontaminate the area: Clean the affected area thoroughly.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with all applicable national and local regulations.[4]

  • Waste Identification and Segregation:

    • Keep this compound waste in its original container whenever possible.[4]

    • Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's waste management guidelines.[4]

  • Waste Collection and Storage:

    • Collect all waste containing this compound (including contaminated PPE and cleaning materials) in a designated, well-sealed, and properly labeled waste container.

    • Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department with a completed chemical waste manifest, including the name of the chemical and the approximate quantity.

  • Environmental Considerations:

    • This compound is classified as slightly hazardous to water (Water Hazard Class 1).[2]

    • Prevent undiluted product or large quantities from entering drains, sewers, or watercourses.[2]

Quantitative Data Summary

The available safety data for this compound provides limited quantitative information relevant to disposal. The most critical data point is its environmental hazard classification.

ParameterValueReference
Water Hazard Class 1 (Slightly hazardous for water)[2]
GHS Classification Not classified as a hazardous substance[1]
Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Waste Segregation & Storage cluster_3 Disposal Process start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe generate_waste Generate Waste (e.g., unused product, contaminated items) ppe->generate_waste segregate Segregate Waste in a Labeled, Sealed Container generate_waste->segregate store Store in Designated Chemical Waste Area segregate->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs disposal Arrange for Professional Waste Disposal contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Vanillic acid glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Vanillic acid glucoside in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and efficient handling of this compound.

Personal Protective Equipment (PPE)

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2] However, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecification/Notes
Hand Protection GlovesChemically resistant gloves (e.g., nitrile) should be worn. Although the SDS does not specify a material, nitrile gloves offer good general protection for non-hazardous chemicals.
Eye Protection Safety GlassesSafety glasses with side shields or goggles are mandatory to protect against dust particles.
Body Protection Lab CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Not generally requiredThe SDS indicates that respiratory equipment is not necessary for handling this compound.[1] Work in a well-ventilated area.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure the work area is clean and uncluttered. A designated area for weighing and preparing solutions should be established.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of this compound powder in a fume hood or on a benchtop in a well-ventilated area to minimize dust inhalation.

  • Solution Preparation : When dissolving the solid, add the powder to the solvent slowly to avoid splashing.

  • Post-Handling : After use, securely seal the container of this compound.

  • Cleaning : Clean the work area and any equipment used with an appropriate solvent and dispose of cleaning materials as non-hazardous waste.

  • Doffing PPE : Remove PPE in the correct order to avoid contamination (gloves first, then lab coat, and finally eye protection). Wash hands thoroughly after removing gloves.

Disposal Plan

This compound is considered non-hazardous waste. Follow these guidelines for proper disposal:

  • Solid Waste : Unused or waste this compound powder should be collected in a sealed, clearly labeled container and disposed of as non-hazardous solid chemical waste.[3] It should not be placed in regular laboratory trash cans that are handled by custodial staff.[3]

  • Liquid Waste : Solutions of this compound can typically be disposed of down the sanitary sewer with ample water, provided they do not contain any hazardous solvents.[4][5] Always check with your institution's environmental health and safety (EHS) office for specific guidelines.[4][6]

  • Empty Containers : Empty containers of this compound should have their labels defaced or removed and can then be disposed of in the regular trash.[3]

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep 1. Prepare Work Area don_ppe 2. Don PPE prep->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve seal 5. Seal Container dissolve->seal dispose_liquid Dispose Aqueous Solution (Consult EHS) dissolve->dispose_liquid Aqueous Waste clean 6. Clean Work Area seal->clean dispose_container Dispose of Empty Container (Deface Label) seal->dispose_container Empty Container doff_ppe 7. Doff PPE & Wash Hands clean->doff_ppe dispose_solid Dispose as Non-Hazardous Solid Waste clean->dispose_solid Contaminated Materials collect_solid Collect Solid Waste collect_solid->dispose_solid

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.